Product packaging for Taurine-13C2,15N(Cat. No.:)

Taurine-13C2,15N

Cat. No.: B12420787
M. Wt: 128.13 g/mol
InChI Key: XOAAWQZATWQOTB-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Taurine-13C2,15N is a useful research compound. Its molecular formula is C2H7NO3S and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO3S B12420787 Taurine-13C2,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H7NO3S

Molecular Weight

128.13 g/mol

IUPAC Name

2-(15N)azanyl(1,2-13C2)ethanesulfonic acid

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1,3+1

InChI Key

XOAAWQZATWQOTB-VMIGTVKRSA-N

Isomeric SMILES

[13CH2]([13CH2]S(=O)(=O)O)[15NH2]

Canonical SMILES

C(CS(=O)(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Role of Taurine-¹³C₂,¹⁵N in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid abundant in many mammalian tissues, playing a crucial role in a multitude of physiological processes. To unravel its complex metabolic pathways and accurately quantify its presence in biological systems, researchers rely on stable isotope-labeled analogs. Taurine-¹³C₂,¹⁵N is a non-radioactive, heavy-labeled form of taurine that serves as a powerful tool in metabolic research. This technical guide provides an in-depth overview of the applications of Taurine-¹³C₂,¹⁵N, complete with experimental methodologies, quantitative data, and visual representations of relevant pathways and workflows.

The primary applications of Taurine-¹³C₂,¹⁵N in a research setting are twofold:

  • As a tracer in metabolic studies: This allows for the investigation of taurine's biosynthesis, kinetics, and flux through various metabolic pathways. By introducing the labeled taurine into a biological system, researchers can track its absorption, distribution, metabolism, and excretion, providing dynamic insights into its physiological roles.[1][2][3][4][5]

  • As an internal standard for quantitative analysis: In techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), Taurine-¹³C₂,¹⁵N is used for precise and accurate quantification of endogenous taurine in complex biological matrices.

Core Applications and Methodologies

Metabolic Tracer in Kinetic Studies

Stable isotope tracers like Taurine-¹³C₂,¹⁵N are invaluable for studying the dynamics of taurine metabolism in vivo. These studies provide critical information on taurine turnover rates, appearance rates, and the influence of various physiological or pathological conditions on its metabolism.

This protocol is adapted from a study assessing taurine kinetics in healthy adult humans.

Objective: To determine the appearance rate (Ra) of plasma taurine.

Materials:

  • Sterile, pyrogen-free [1,2-¹³C₂]taurine solution for infusion.

  • Saline solution (0.9% NaCl).

  • Infusion pump.

  • Catheters for intravenous infusion and blood sampling.

  • Blood collection tubes (e.g., containing EDTA).

  • Centrifuge.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Subject Preparation: Subjects are studied in a postabsorptive state (e.g., after an overnight fast).

  • Catheter Placement: Two intravenous catheters are placed in contralateral arm veins, one for the infusion of the labeled taurine and the other for blood sampling.

  • Tracer Infusion: A primed, continuous intravenous infusion of [1,2-¹³C₂]taurine is administered. A priming dose is given to rapidly achieve a steady-state isotopic enrichment in the plasma.

  • Blood Sampling: Blood samples are collected at baseline (before the infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of taurine in plasma.

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

  • GC-MS Analysis: Plasma samples are prepared for GC-MS analysis to determine the isotopic enrichment of taurine. This typically involves deproteinization, purification, and derivatization of taurine to make it volatile for gas chromatography.

  • Data Analysis: The appearance rate (Ra) of plasma taurine is calculated from the isotopic enrichment at steady state using the following formula: Ra = F / E Where:

    • Ra is the appearance rate of taurine.

    • F is the infusion rate of the tracer.

    • E is the isotopic enrichment of plasma taurine at plateau.

Quantitative Data from a Human Kinetic Study

ParameterValue
Tracer[1,2-¹³C₂]taurine
Infusion methodPrimed, continuous intravenous infusion
Infusion duration6 hours
Infusion rate3.1 ± 0.2 µmol·kg⁻¹·h⁻¹
Bolus injection dose3.0 ± 0.1 µmol·kg⁻¹
Time to reach isotopic steady state5 hours
Plasma taurine appearance rate (Ra)31.8 ± 3.1 µmol·kg⁻¹·h⁻¹
Internal Standard for Accurate Quantification

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry. Taurine-¹³C₂,¹⁵N is an ideal internal standard for taurine quantification as it has the same chemical and physical properties as the endogenous analyte but a different mass, allowing for its distinct detection.

Objective: To accurately quantify the concentration of taurine in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

  • Taurine-¹³C₂,¹⁵N as the internal standard.

  • Biological sample (e.g., plasma, tissue).

  • Protein precipitation solvent (e.g., acetonitrile or methanol).

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Analytical column suitable for polar compounds (e.g., HILIC or mixed-mode).

Procedure:

  • Sample Preparation: a. A known amount of Taurine-¹³C₂,¹⁵N internal standard is added to the biological sample. b. Proteins are precipitated by adding a cold organic solvent (e.g., 3 volumes of acetonitrile). c. The sample is vortexed and then centrifuged to pellet the precipitated proteins. d. The supernatant containing taurine and the internal standard is collected.

  • LC-MS/MS Analysis: a. An aliquot of the supernatant is injected into the LC-MS/MS system. b. Taurine and Taurine-¹³C₂,¹⁵N are separated from other sample components by liquid chromatography. c. The separated compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. d. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both endogenous taurine and the Taurine-¹³C₂,¹⁵N internal standard (Multiple Reaction Monitoring - MRM).

  • Data Analysis: a. A calibration curve is generated using known concentrations of unlabeled taurine spiked with a constant amount of the Taurine-¹³C₂,¹⁵N internal standard. b. The ratio of the peak area of endogenous taurine to the peak area of the Taurine-¹³C₂,¹⁵N internal standard in the biological sample is calculated. c. The concentration of endogenous taurine in the sample is determined by interpolating this ratio onto the calibration curve.

Visualizing Taurine's Role: Pathways and Workflows

Taurine Biosynthesis Pathway

Taurine is synthesized from cysteine primarily in the liver. The pathway involves a series of enzymatic reactions. A tracer study using labeled cysteine or taurine can elucidate the flux through this pathway.

Taurine_Biosynthesis Taurine Biosynthesis Pathway Cysteine Cysteine Cysteinesulfinate Cysteinesulfinate Cysteine->Cysteinesulfinate O2     CDO Cysteine Dioxygenase (CDO) Hypotaurine Hypotaurine Cysteinesulfinate->Hypotaurine CO2     CSAD Cysteinesulfinate Decarboxylase (CSAD) Taurine Taurine Hypotaurine->Taurine [O]     HDH Hypotaurine Dehydrogenase

Caption: Simplified pathway of taurine biosynthesis from cysteine.

Experimental Workflow for a Stable Isotope Tracer Study

The following diagram illustrates a typical workflow for a metabolic study using Taurine-¹³C₂,¹⁵N as a tracer.

Tracer_Workflow Workflow of a Metabolic Tracer Study with Taurine-¹³C₂,¹⁵N cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Tracer_Admin Administration of Taurine-¹³C₂,¹⁵N (e.g., infusion, diet) Biological_System Biological System (e.g., human, animal, cell culture) Tracer_Admin->Biological_System Sample_Collection Time-course Sample Collection (e.g., blood, tissue) Biological_System->Sample_Collection Sample_Prep Sample Preparation (e.g., extraction, derivatization) Sample_Collection->Sample_Prep MS_Analysis Mass Spectrometry Analysis (LC-MS or GC-MS) Sample_Prep->MS_Analysis Data_Acquisition Data Acquisition (isotopologue distribution) MS_Analysis->Data_Acquisition Metabolic_Modeling Metabolic Modeling & Flux Analysis Data_Acquisition->Metabolic_Modeling Kinetic_Calc Kinetic Calculations (e.g., turnover, appearance rates) Data_Acquisition->Kinetic_Calc Bio_Conclusion Biological Conclusions Metabolic_Modeling->Bio_Conclusion Kinetic_Calc->Bio_Conclusion

References

Taurine-13C2,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of the isotopically labeled compound, Taurine-13C2,15N. This stable isotope-labeled version of taurine is an invaluable tool in metabolic research, particularly in studies involving mass spectrometry-based analysis.

Chemical Properties

This compound is a non-radioactive, stable isotope-labeled form of taurine, a conditionally essential amino acid in humans. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom results in a molecule with a higher mass than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis and a tracer for metabolic flux studies.

PropertyValueReference
Molecular Formula ¹³C₂H₇¹⁵NO₃S[1]
Labeled Molecular Weight 128.13 g/mol [2]
Unlabeled Molecular Weight 125.15 g/mol [3]
Labeled CAS Number 2483830-42-6[2]
Unlabeled CAS Number 107-35-7[2]
Chemical Purity ≥98%
Isotopic Purity (¹³C) ≥99%
Isotopic Purity (¹⁵N) ≥98%
Physical State SolidN/A
Solubility Soluble in water.
Storage Store at room temperature, protected from light and moisture. Stock solutions can be stored at -20°C or -80°C for extended periods.

Synthesis of this compound

While specific, detailed proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be derived from the known biosynthesis of taurine. The primary pathway for taurine synthesis in mammals starts from the amino acid L-cysteine. A hypothetical experimental protocol for the synthesis of this compound would, therefore, utilize isotopically labeled L-cysteine as the starting material.

Hypothetical Experimental Protocol: Synthesis from L-cysteine-¹³C₂,¹⁵N

This protocol is a conceptual outline based on the biological pathway and has not been experimentally validated.

Objective: To synthesize this compound from L-cysteine-¹³C₂,¹⁵N via a three-step enzymatic or chemical oxidation and decarboxylation process.

Starting Material: L-cysteine-¹³C₂,¹⁵N (commercially available from various suppliers of isotopically labeled compounds).

Step 1: Oxidation of L-cysteine-¹³C₂,¹⁵N to Cysteine Sulfinic Acid-¹³C₂,¹⁵N

  • Enzymatic Method:

    • Enzyme: Cysteine dioxygenase (CDO).

    • Procedure:

      • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a suitable concentration of L-cysteine-¹³C₂,¹⁵N.

      • Add purified cysteine dioxygenase to the reaction mixture.

      • Incubate the reaction at 37°C with gentle agitation, ensuring adequate oxygen supply.

      • Monitor the reaction progress using a suitable analytical technique, such as LC-MS, to track the formation of cysteine sulfinic acid-¹³C₂,¹⁵N.

      • Once the reaction is complete, the enzyme can be denatured and removed by precipitation or size-exclusion chromatography.

Step 2: Decarboxylation of Cysteine Sulfinic Acid-¹³C₂,¹⁵N to Hypotaurine-¹³C₂,¹⁵N

  • Enzymatic Method:

    • Enzyme: Cysteinesulfinate decarboxylase (CSAD).

    • Procedure:

      • To the solution containing cysteine sulfinic acid-¹³C₂,¹⁵N from Step 1, add purified cysteinesulfinate decarboxylase.

      • Adjust the pH of the reaction mixture to the optimal pH for CSAD activity (typically around 7.0-7.5).

      • Incubate the reaction at 37°C.

      • Monitor the formation of hypotaurine-¹³C₂,¹⁵N by LC-MS.

      • Upon completion, the enzyme can be removed as described in Step 1.

Step 3: Oxidation of Hypotaurine-¹³C₂,¹⁵N to Taurine-¹³C₂,¹⁵N

  • Chemical Method (as the enzymatic oxidation in vivo is not fully characterized):

    • Reagent: A mild oxidizing agent such as hydrogen peroxide or peroxy acids.

    • Procedure:

      • To the solution containing hypotaurine-¹³C₂,¹⁵N, slowly add a controlled amount of the oxidizing agent at a controlled temperature (e.g., 0-25°C) to prevent over-oxidation.

      • Monitor the reaction progress by LC-MS until the conversion to this compound is complete.

      • The final product can be purified using techniques such as ion-exchange chromatography followed by crystallization to yield pure this compound.

Purification and Characterization:

The final product should be purified by recrystallization or chromatography. The identity and isotopic enrichment of the synthesized this compound should be confirmed by:

  • Mass Spectrometry (MS): To verify the correct molecular weight of the labeled compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR and ¹⁵N-NMR): To confirm the positions of the isotopic labels.

Signaling and Metabolic Pathways

Taurine is involved in a multitude of physiological processes. The following diagram illustrates the primary biosynthetic pathway of taurine from cysteine.

Taurine Biosynthesis Pathway Cysteine L-Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA Cysteine Dioxygenase (CDO) Hypotaurine Hypotaurine CSA->Hypotaurine Cysteinesulfinate Decarboxylase (CSAD) Taurine Taurine Hypotaurine->Taurine Oxidation

Figure 1. Biosynthesis of Taurine from L-Cysteine.

Experimental Applications and Workflows

This compound is a powerful tool for quantitative metabolomics and metabolic flux analysis. Its primary applications include its use as an internal standard for the accurate quantification of unlabeled taurine and as a tracer to follow the metabolic fate of taurine in biological systems.

Experimental Workflow: Quantification of Taurine in Biological Samples using LC-MS/MS

This workflow outlines the use of this compound as an internal standard for the accurate measurement of taurine concentrations in biological samples such as plasma, urine, or tissue extracts.

Metabolomics Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) IS_Addition Addition of Taurine-¹³C₂,¹⁵N (Internal Standard) Sample->IS_Addition Extraction Metabolite Extraction (e.g., Protein Precipitation) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection onto LC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Taurine / Taurine-¹³C₂,¹⁵N) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 2. Workflow for Taurine Quantification using LC-MS/MS.

Detailed Protocol for the Workflow:

  • Sample Preparation:

    • Thaw biological samples (e.g., 50 µL of plasma) on ice.

    • Add a known concentration of this compound internal standard solution to each sample.

    • Perform metabolite extraction, typically by protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile).

    • Vortex the samples and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a liquid chromatography (LC) system equipped with a suitable column for separating small polar molecules (e.g., a HILIC column).

    • The LC system separates taurine and its labeled internal standard from other matrix components.

    • The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored for both unlabeled taurine and this compound.

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the endogenous taurine and the this compound internal standard.

    • Calculate the ratio of the peak area of endogenous taurine to the peak area of the internal standard.

    • Prepare a calibration curve using known concentrations of unlabeled taurine spiked with the same amount of internal standard.

    • Determine the concentration of taurine in the biological samples by interpolating their peak area ratios on the calibration curve.

This comprehensive guide provides a solid foundation for researchers to understand and effectively utilize this compound in their studies. The provided information on its chemical properties, a plausible synthesis route, its role in biological pathways, and a detailed experimental workflow for its application will be valuable for advancing research in metabolism, drug development, and various biomedical fields.

References

The Biological Role of Labeled Taurine Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a semi-essential organic acid ubiquitously distributed throughout the mammalian body, with particularly high concentrations in the brain, retina, muscle tissue, and organs.[1] Unlike most amino acids, it is not incorporated into proteins but plays a crucial role in a multitude of physiological processes.[1] These include osmoregulation, bile salt conjugation, modulation of intracellular calcium levels, and cytoprotection.[1][2] Furthermore, taurine is vital for the proper development and function of the central nervous system and the retina.[1] Given its diverse biological significance, understanding the dynamics of taurine metabolism, transport, and function is paramount for elucidating its role in health and disease. The use of isotopically labeled taurine has emerged as a powerful tool in this endeavor, allowing for precise tracing and quantification of its metabolic fate in vivo. This technical guide provides an in-depth overview of the biological roles of taurine, with a focus on the application of labeled isotopes to unravel its complex kinetics and pathways.

Core Biological Functions of Taurine

Taurine's physiological importance is underscored by its involvement in numerous cellular and systemic processes:

  • Neuromodulation and Neuroprotection: In the central nervous system, taurine functions as a neurotransmitter and neuromodulator. It can act as an agonist at GABA-A and glycine receptors, contributing to neuronal inhibition and reducing excitotoxicity. This neuroprotective role is crucial in mitigating neuronal damage from conditions like glutamate-induced toxicity.

  • Osmoregulation: Taurine is a key organic osmolyte, helping to regulate cell volume in response to changes in osmotic pressure. This function is critical in maintaining cellular integrity, particularly in the brain and kidneys.

  • Cardiovascular Health: Taurine plays a significant role in maintaining cardiovascular function. It is involved in the regulation of cardiac muscle contraction, and taurine deficiency has been associated with cardiomyopathy. Studies suggest it may help regulate blood pressure and protect against heart failure.

  • Metabolic Regulation: Taurine is essential for the conjugation of bile acids in the liver, a process vital for the digestion and absorption of lipids and the breakdown of cholesterol. It also plays a role in glucose and lipid metabolism, with some evidence suggesting it can improve insulin sensitivity.

  • Antioxidant and Anti-inflammatory Properties: Taurine exhibits significant antioxidant properties, protecting cells from damage caused by reactive oxygen species (ROS). It can also modulate inflammatory responses, for instance, by forming less reactive haloamines in the presence of products from the myeloperoxidase-halide system in leukocytes.

  • Retinal Function: The retina contains a high concentration of taurine, which is essential for maintaining the health and function of photoreceptor cells. Taurine deficiency can lead to severe retinal degeneration.

The Role of Labeled Taurine Isotopes in Research

Stable and radioactive isotopes of taurine serve as invaluable tracers for studying its absorption, distribution, metabolism, and excretion (ADME). By replacing one or more atoms in the taurine molecule with a heavier isotope (e.g., ¹³C, ¹⁵N) or a radioactive one (e.g., ³⁵S), researchers can distinguish the administered taurine from the endogenous pool. This allows for precise kinetic studies and the elucidation of metabolic pathways.

Commonly used labeled taurine isotopes include:

  • ¹³C-labeled Taurine (e.g., [1,2-¹³C₂]taurine): A stable isotope used extensively in human and animal studies to determine taurine kinetics, including turnover rates and pool sizes, often analyzed by gas chromatography-mass spectrometry (GC-MS).

  • ³⁵S-labeled Taurine: A radioactive isotope that has been used to define taurine metabolism in humans, tracking its distribution and excretion in various biological samples.

  • ¹⁵N-labeled Taurine: A stable isotope used to evaluate the extent of taurine transamination by comparing its kinetics with that of ¹³C-labeled taurine.

  • Deuterium (²H)-labeled Taurine: Another stable isotope that can be used for tracing studies.

These isotopic tracers have been instrumental in revealing that taurine has a very low turnover rate in healthy humans and is highly compartmentalized, suggesting significant interorgan exchange.

Quantitative Data from Labeled Taurine Isotope Studies

The following tables summarize key quantitative data obtained from studies utilizing labeled taurine isotopes to investigate its kinetics in healthy adult humans.

Table 1: Taurine Appearance Rate (Ra) in Plasma

Isotope UsedAdministration MethodTaurine Ra (μmol·kg⁻¹·h⁻¹)Reference
[1,2-¹³C₂]taurine6-h continuous infusion31.8 ± 3.1
[1,2-¹³C₂]taurineBolus injection58.0 ± 17.8

Note: The bolus injection technique may overestimate the taurine appearance rate compared to continuous infusion.

Table 2: Taurine Pool Sizes in Humans

Isotope UsedPoolSize (mmoles)Half-life (t₁/₂)Reference
[³⁵S]taurineSmall, rapidly exchanging2~0.1 hours
[³⁵S]taurineLarge, slowly exchanging98~70 hours
[1,2-¹³C₂]taurineTracer-miscible pool (from continuous infusion)2.6 (estimated from 38 µmol·kg⁻¹ body weight)-
[1,2-¹³C₂]taurineSmall component pool (from bolus injection)2.7 to 8.0-

Key Experimental Protocols Using Labeled Taurine Isotopes

Detailed methodologies are crucial for the reproducibility and interpretation of results from tracer studies. Below are outlines of key experimental protocols cited in the literature.

Protocol 1: Determination of Plasma Taurine Kinetics using Continuous Infusion of [1,2-¹³C₂]taurine

Objective: To measure the appearance rate (Ra) of taurine in plasma under steady-state conditions.

Methodology:

  • Subject Preparation: Healthy adult volunteers are studied in a postabsorptive state (fasting overnight).

  • Tracer Infusion: A primed, continuous intravenous infusion of [1,2-¹³C₂]taurine is administered. The priming dose is given to rapidly achieve isotopic steady state. The continuous infusion is typically maintained for 6-8 hours.

  • Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals during the final hours of the infusion (e.g., every 30 minutes) to confirm isotopic plateau.

  • Sample Processing: Plasma is separated from whole blood by centrifugation.

  • Isotopic Enrichment Analysis: Plasma and whole blood taurine are derivatized (e.g., N-pentafluorobenzoyl di-n-butylamine derivatization) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of [1,2-¹³C₂]taurine.

  • Calculation of Taurine Ra: The appearance rate of taurine is calculated using the steady-state isotope dilution equation: Ra = i / Ep Where 'i' is the tracer infusion rate and 'Ep' is the steady-state isotopic enrichment of taurine in plasma.

Protocol 2: Determination of Taurine Kinetics using a Bolus Injection of [¹³C₂]taurine

Objective: To assess taurine kinetics through non-compartmental analysis following a single dose of labeled taurine.

Methodology:

  • Subject Preparation: Subjects are studied in a fasting state.

  • Tracer Administration: A single intravenous bolus of [¹³C₂]taurine is administered.

  • Blood Sampling: Blood samples are collected at baseline and at frequent intervals over a period of several hours following the bolus injection to capture the decay of the tracer enrichment.

  • Sample Processing and Analysis: Plasma is prepared and analyzed for isotopic enrichment using GC-MS as described in Protocol 1.

  • Kinetic Analysis:

    • The time-dependent decline in plasma [¹³C₂]taurine enrichment is fitted to a multi-exponential decay curve.

    • Taurine Ra is calculated using non-compartmental analysis, based on the area under the curve of the tracer-to-tracee ratio over time.

Visualizing Taurine's Biological Landscape

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows related to taurine research.

Taurine_Metabolism_and_Function cluster_synthesis Biosynthesis cluster_functions Biological Functions Methionine Methionine Cysteine Cysteine Methionine->Cysteine Cysteinesulfinic Acid Cysteinesulfinic Acid Cysteine->Cysteinesulfinic Acid Hypotaurine Hypotaurine Cysteinesulfinic Acid->Hypotaurine Taurine_Endo Taurine (Endogenous) Hypotaurine->Taurine_Endo Bile Acid\nConjugation Bile Acid Conjugation Taurine_Endo->Bile Acid\nConjugation Osmoregulation Osmoregulation Taurine_Endo->Osmoregulation Neurotransmission Neurotransmission Taurine_Endo->Neurotransmission Antioxidation Antioxidation Taurine_Endo->Antioxidation Cardiovascular\nFunction Cardiovascular Function Taurine_Endo->Cardiovascular\nFunction Dietary\nTaurine Dietary Taurine Dietary\nTaurine->Taurine_Endo Absorption

Caption: Overview of Taurine Biosynthesis and Major Biological Functions.

Taurine_Neurotransmission cluster_synapse Synaptic Cleft Taurine Taurine GABA_A_Receptor GABA-A Receptor Taurine->GABA_A_Receptor Agonist Glycine_Receptor Glycine Receptor Taurine->Glycine_Receptor Agonist Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Glycine_Receptor->Cl_Influx Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Taurine Release Postsynaptic_Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Hyperpolarization->Postsynaptic_Neuron Effect on

Caption: Taurine's Role as an Inhibitory Neuromodulator at the Synapse.

Isotope_Tracer_Workflow Start Start: Tracer Study Administer Administer Labeled Taurine (e.g., [1,2-¹³C₂]taurine) Start->Administer Collect Collect Biological Samples (Blood, Urine, etc.) Administer->Collect Process Sample Preparation (e.g., Derivatization) Collect->Process Analyze Analysis by GC-MS or LC-MS Process->Analyze Quantify Determine Isotopic Enrichment Analyze->Quantify Model Kinetic Modeling and Parameter Calculation Quantify->Model End Results: Taurine Flux, Pool Size Model->End

Caption: General Experimental Workflow for a Labeled Taurine Isotope Study.

Conclusion

Taurine is a multifaceted molecule with indispensable roles in a wide array of physiological processes. Its importance in maintaining cellular and organismal homeostasis makes it a significant subject of research, particularly in the context of metabolic, cardiovascular, and neurological diseases. The application of labeled taurine isotopes has been pivotal in advancing our understanding of its in vivo dynamics. The detailed kinetic data and metabolic insights gained from these tracer studies are invaluable for researchers, scientists, and drug development professionals. Future research employing these powerful techniques will undoubtedly continue to uncover the full therapeutic potential of taurine and its analogs.

References

Taurine-13C2,15N as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid that plays a crucial role in a multitude of physiological processes. Unlike most amino acids, it is not incorporated into proteins but exists as a free amino acid in many tissues, particularly in the brain, retina, heart, and muscle. Its functions are diverse, ranging from bile acid conjugation, which is essential for lipid digestion and absorption, to osmoregulation, neuromodulation, and antioxidant defense. Given its widespread importance in cellular function and metabolism, understanding the dynamics of taurine synthesis, transport, and catabolism is of significant interest in various fields of biomedical research and drug development.

Stable isotope-labeled tracers have become indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. Taurine-13C2,15N is a stable isotope-labeled analogue of taurine, enriched with two carbon-13 atoms and one nitrogen-15 atom. This labeling strategy allows for the precise tracking of the taurine molecule through various metabolic processes using mass spectrometry-based techniques. As a metabolic tracer, this compound enables researchers to investigate the kinetics of taurine metabolism, including its absorption, distribution, and excretion, as well as its role as a substrate in various biochemical reactions. This technical guide provides a comprehensive overview of the use of this compound as a metabolic tracer, covering its synthesis, experimental design, analytical methodologies, and data interpretation.

Synthesis of this compound

While detailed, step-by-step synthesis protocols for commercially available isotopically labeled compounds are often proprietary, the general principles for the synthesis of labeled amino acids can be outlined. The synthesis of this compound would involve starting materials that are already enriched with the desired stable isotopes. A plausible synthetic route could be a modification of established methods for unlabeled taurine synthesis, such as the reaction of a 13C-labeled ethanolamine with a 15N-labeled source of ammonia, followed by sulfonation.

One common industrial method for taurine synthesis involves the reaction of monoethanolamine with sulfuric acid to form 2-aminoethylsulfuric acid, which is then reacted with sodium sulfite.[1] To produce this compound, one would need to start with [1,2-13C2]ethanolamine and a 15N-labeled sulfonating agent or adapt the process to introduce the 15N label at a different step.

For research purposes, this compound is commercially available from various suppliers of stable isotope-labeled compounds, ensuring high isotopic purity for tracer studies.[2][3]

Metabolic Pathways of Taurine

Taurine is involved in several key metabolic pathways. Understanding these pathways is crucial for designing and interpreting tracer studies with this compound.

Taurine Biosynthesis

Mammals can synthesize taurine from the sulfur-containing amino acid cysteine, primarily in the liver. This pathway involves a series of enzymatic reactions.

Taurine_Biosynthesis Cysteine L-Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA Cysteine Dioxygenase (CDO) Hypotaurine Hypotaurine CSA->Hypotaurine Cysteinesulfinate Decarboxylase (CSAD) Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase

Figure 1: Simplified diagram of the main taurine biosynthesis pathway from cysteine.
Bile Acid Conjugation

One of the primary metabolic fates of taurine is its conjugation with bile acids in the liver. This process is essential for the formation of bile salts, which are crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.

Bile_Acid_Conjugation Cholesterol Cholesterol PrimaryBileAcids Primary Bile Acids (e.g., Cholic Acid) Cholesterol->PrimaryBileAcids CYP7A1 (rate-limiting) TauroBileAcids Taurine-Conjugated Bile Acids PrimaryBileAcids->TauroBileAcids Taurine Taurine Taurine->TauroBileAcids Bile acid-CoA: amino acid N-acyltransferase (BAAT) Intestine Intestinal Lumen TauroBileAcids->Intestine Secretion in Bile

Figure 2: Pathway of taurine conjugation with bile acids in the liver.

Experimental Design for this compound Tracer Studies

A well-designed tracer study is critical for obtaining meaningful and interpretable data. The following sections outline key considerations for designing in vivo and in vitro experiments using this compound.

In Vivo Studies (Animal Models and Human Subjects)

In vivo studies allow for the investigation of whole-body taurine metabolism in a physiological context.

1. Tracer Administration:

  • Route of Administration: this compound can be administered intravenously (IV) as a bolus injection, a continuous infusion, or a combination of both (primed-continuous infusion).[4] Oral administration can also be used to study taurine absorption.[5]

  • Dosage: The tracer dose should be sufficient to achieve detectable isotopic enrichment in the target metabolites without significantly perturbing the endogenous taurine pool size (i.e., a "tracer" amount). Dosages used in human studies for [1,2-13C2]taurine have been in the range of 3.0-3.1 µmol/kg for bolus and infusion studies, respectively.

2. Sampling:

  • Biological Matrices: Blood (plasma and whole blood), urine, bile, and tissue biopsies (e.g., liver, muscle, adipose tissue, brain) can be collected.

  • Time Course: A time course of sampling is essential to capture the dynamics of tracer incorporation and turnover. For continuous infusion studies, sampling is typically performed at baseline and at regular intervals until a steady-state isotopic enrichment is achieved.

3. Sample Preparation and Analysis:

  • Quenching and Extraction: Immediate quenching of metabolic activity at the time of sample collection is crucial. This is typically achieved by flash-freezing tissues in liquid nitrogen. Metabolites are then extracted using appropriate solvent systems (e.g., methanol/water).

  • Analytical Platform: Mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) is the primary analytical technique for measuring the isotopic enrichment of taurine and its metabolites.

In Vitro Studies (Cell Culture)

In vitro studies using cell cultures allow for the investigation of taurine metabolism at the cellular level under controlled conditions.

1. Cell Culture and Labeling:

  • Cells are cultured in a medium containing a known concentration of this compound.

  • The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.

2. Sample Collection and Processing:

  • Cells are rapidly washed and metabolism is quenched, typically with cold saline and a solvent like methanol.

  • Intracellular and extracellular metabolites can be extracted for analysis.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo metabolic tracer study using this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis cluster_Interpretation Interpretation Animal_Prep Animal/Human Subject Preparation (e.g., fasting) Tracer_Admin Tracer Administration (e.g., IV infusion) Animal_Prep->Tracer_Admin Tracer_Prep Tracer Preparation (this compound solution) Tracer_Prep->Tracer_Admin Sample_Collection Time-course Sample Collection (Blood, Urine, Tissue Biopsy) Tracer_Admin->Sample_Collection Sample_Processing Sample Processing (Quenching, Extraction, Derivatization) Sample_Collection->Sample_Processing MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Processing->MS_Analysis Data_Processing Data Processing (Peak Integration, Isotopic Enrichment Calculation) MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Bio_Interpretation Biological Interpretation Flux_Analysis->Bio_Interpretation

Figure 3: General experimental workflow for a this compound metabolic tracer study.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying the isotopic enrichment of taurine and its metabolites.

Sample Preparation
  • Protein Precipitation: For plasma and tissue homogenates, proteins are typically removed by precipitation with organic solvents (e.g., acetonitrile) or acids.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate taurine and its metabolites from complex biological matrices.

  • Derivatization: Taurine is a highly polar molecule, which can make it challenging to analyze by GC-MS and some LC methods. Derivatization is often employed to improve its chromatographic properties and ionization efficiency. Common derivatization strategies for amino acids can be adapted for taurine.

Mass Spectrometry Analysis
  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful technique for the analysis of taurine and its conjugated bile acids. It offers high sensitivity and specificity. A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar taurine molecule without derivatization.

  • GC-MS: Gas chromatography-mass spectrometry is also a viable technique, though it typically requires derivatization of taurine to make it volatile.

Table 1: Example LC-MS/MS Parameters for Taurine Analysis

ParameterSetting
Chromatography
ColumnHILIC Column
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation of taurine and metabolites
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Taurine)m/z 126.0
Product Ion (Taurine)m/z 80.0
Precursor Ion (this compound)m/z 129.0
Product Ion (this compound)m/z 82.0 or 83.0 (depending on fragmentation)

Quantitative Data and Interpretation

The primary data obtained from a this compound tracer study is the isotopic enrichment of taurine and its downstream metabolites. This data can be used to calculate various kinetic parameters.

Isotopic Enrichment

Isotopic enrichment is typically expressed as Atom Percent Excess (APE) or Mole Percent Excess (MPE), which represents the percentage of the metabolite pool that is labeled with the stable isotope tracer.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) uses the isotopic enrichment data in conjunction with a metabolic network model to quantify the rates (fluxes) of metabolic pathways. For taurine, MFA can be used to determine:

  • The rate of whole-body taurine turnover.

  • The contribution of de novo synthesis versus dietary uptake to the total taurine pool.

  • The rate of taurine conjugation with bile acids.

Table 2: Quantitative Data from a Human [1,2-13C2]Taurine Tracer Study

ParameterMethodValue (µmol·kg⁻¹·h⁻¹)
Plasma Taurine Appearance Rate (Ra)Continuous Infusion31.8 ± 3.1
Plasma Taurine Appearance Rate (Ra)Bolus Injection58.0 ± 17.8

Data are presented as mean ± SD. The study highlights that different tracer administration methods can yield different kinetic parameters.

Table 3: Hypothetical Isotopic Enrichment Data in Different Tissues

TissueThis compound Enrichment (MPE)Taurocholic Acid-13C2,15N Enrichment (MPE)
Plasma2.51.8
Liver3.12.9
Muscle1.5N/A
Brain0.8N/A
Bile3.02.8

This table represents hypothetical data to illustrate the expected relative enrichment in different tissues. Actual values would be determined experimentally.

Taurine and Cellular Signaling

Taurine is not only a metabolite but also a signaling molecule that can influence various cellular pathways. Tracer studies with this compound can be combined with other molecular biology techniques to investigate these signaling roles.

SIRT1/AMPK/FOXO1 Pathway

Taurine has been shown to activate the SIRT1/AMPK/FOXO1 signaling pathway, which is a key regulator of cellular energy metabolism and lipid metabolism. Activation of this pathway can lead to a decrease in lipogenesis and an increase in fatty acid oxidation.

SIRT1_AMPK_FOXO1 Taurine Taurine AMPK AMPK Taurine->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates and activates Lipogenesis Lipogenesis (e.g., SREBP-1c, FAS) FOXO1->Lipogenesis inhibits FattyAcidOx Fatty Acid Oxidation FOXO1->FattyAcidOx promotes

Figure 4: Taurine's influence on the SIRT1/AMPK/FOXO1 signaling pathway in lipid metabolism.
Other Signaling Pathways

Taurine has also been implicated in other signaling pathways, including the ERK and Akt pathways, which are involved in cell proliferation, survival, and angiogenesis.

Applications in Drug Development

The use of this compound as a metabolic tracer has several applications in drug development:

  • Pharmacodynamic Studies: To understand how a drug candidate affects taurine metabolism and related pathways.

  • Toxicity Studies: To investigate if a drug has off-target effects on taurine homeostasis, which could lead to adverse effects.

  • Disease Models: To study the role of altered taurine metabolism in various diseases, such as metabolic syndrome, cardiovascular diseases, and neurological disorders, and to evaluate the efficacy of therapeutic interventions.

Conclusion

This compound is a powerful tool for investigating the complex and multifaceted roles of taurine in health and disease. By enabling the precise tracking of taurine through various metabolic and signaling pathways, this stable isotope tracer provides invaluable insights for researchers, scientists, and drug development professionals. The methodologies and experimental designs outlined in this guide provide a framework for conducting robust and informative tracer studies to further unravel the physiological significance of this important amino acid.

References

An In-depth Technical Guide to Stable Isotope Labeling with Taurine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful methodology for tracing the metabolic fate of molecules within a biological system. By introducing compounds enriched with heavy, non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can meticulously track their journey through complex biochemical pathways. This technique provides invaluable insights into metabolic fluxes, pathway activities, and the impact of therapeutic interventions.[1] Taurine (2-aminoethanesulfonic acid), a sulfur-containing amino acid, is implicated in a multitude of physiological processes, including neuroprotection, osmoregulation, and bile acid conjugation. Understanding its metabolic dynamics is therefore crucial for various fields of biomedical research and drug development.

This technical guide focuses on the application of doubly labeled taurine, Taurine-¹³C₂,¹⁵N, as a tracer for metabolic studies. The inclusion of both ¹³C and ¹⁵N isotopes allows for the simultaneous tracking of the carbon skeleton and the amino group, offering a more comprehensive view of taurine's metabolic conversions and interactions. This document provides a detailed overview of the core principles, experimental protocols, and data interpretation associated with the use of Taurine-¹³C₂,¹⁵N.

Core Principles of Taurine Metabolism

Taurine homeostasis is maintained through a combination of endogenous biosynthesis, dietary intake, and cellular transport.

Biosynthesis: The primary pathway for taurine biosynthesis in mammals starts from cysteine.[1] Cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). Cysteine sulfinic acid is then decarboxylated by cysteine sulfinate decarboxylase (CSAD) to form hypotaurine. Finally, hypotaurine is oxidized to taurine.

Degradation: While taurine is metabolically quite stable, it can be degraded by gut microbiota. For instance, the bacterium Bilophila wadsworthia can utilize taurine as a terminal electron acceptor in anaerobic respiration, producing hydrogen sulfide (H₂S).

Transport: Cellular uptake of taurine is primarily mediated by the high-affinity, sodium- and chloride-dependent taurine transporter (TauT), encoded by the SLC6A6 gene.

Physiological Roles:

  • Bile Acid Conjugation: In the liver, taurine is conjugated with bile acids (such as cholic acid and chenodeoxycholic acid) to form bile salts. This process is essential for lipid digestion and absorption.

  • Osmoregulation: Taurine is a key organic osmolyte, helping to regulate cell volume in response to changes in osmotic pressure.

  • Neuroprotection: Taurine exhibits neuroprotective effects by modulating intracellular calcium levels, attenuating excitotoxicity, and reducing oxidative stress.

Experimental Protocols

The successful implementation of stable isotope labeling studies with Taurine-¹³C₂,¹⁵N hinges on meticulous experimental design and execution. Below are generalized protocols for in vitro and in vivo applications.

In Vitro Labeling of Cultured Cells

This protocol outlines the steps for tracing the metabolism of Taurine-¹³C₂,¹⁵N in a cell culture system.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence in standard growth medium.
  • To initiate labeling, replace the standard medium with a custom-formulated medium containing a known concentration of Taurine-¹³C₂,¹⁵N. Ensure the medium contains all other necessary nutrients for cell viability and growth.
  • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of isotope incorporation.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris and proteins.
  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • The dried extract can be derivatized if necessary for the chosen analytical method (e.g., for GC-MS analysis). A common derivatization for taurine involves N-pentafluorobenzoyl di-n-butylamine.[2]
  • Reconstitute the dried (and derivatized, if applicable) extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

In Vivo Labeling in Rodent Models

This protocol provides a framework for in vivo studies using Taurine-¹³C₂,¹⁵N in mice or rats.

1. Administration of Labeled Taurine:

  • Administer Taurine-¹³C₂,¹⁵N to the animals via a chosen route, such as oral gavage, intraperitoneal (IP) injection, or intravenous (IV) infusion. The choice of administration route will depend on the specific research question.
  • For kinetic studies, a bolus injection followed by continuous infusion can be employed to achieve steady-state isotopic enrichment in the plasma.

2. Sample Collection:

  • At designated time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture).
  • Euthanize the animals according to approved ethical protocols and harvest tissues of interest (e.g., liver, brain, muscle, heart).
  • Immediately freeze the tissue samples in liquid nitrogen to halt metabolic activity.

3. Metabolite Extraction from Tissues:

  • Homogenize the frozen tissue samples in a cold extraction solvent.
  • Follow a similar procedure as the in vitro protocol for protein precipitation and collection of the metabolite-containing supernatant.

4. Sample Preparation for Analysis:

  • Follow the same steps for drying, derivatization (if required), and reconstitution as described in the in vitro protocol.

Analytical Techniques for Isotope Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of Taurine-¹³C₂,¹⁵N and its labeled metabolites.

LC-MS/MS Method:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar metabolites like taurine.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. Specific precursor-to-product ion transitions are monitored for both the unlabeled (M+0) and labeled (M+3 for ¹³C₂¹⁵N) taurine.

  • Data Analysis: The peak areas of the different isotopologues are integrated to determine the isotopic enrichment and calculate metabolic fluxes.

Quantitative Data Presentation

While specific quantitative data from studies exclusively using Taurine-¹³C₂,¹⁵N is limited in publicly available literature, the following tables illustrate the types of data that can be generated from such experiments. The values presented are hypothetical and for illustrative purposes only.

Table 1: Isotopic Enrichment of Taurine in Different Tissues Following In Vivo Administration of Taurine-¹³C₂,¹⁵N in Mice.

TissueTime PointIsotopic Enrichment (%)
Plasma2 hours15.2 ± 2.1
6 hours25.8 ± 3.5
24 hours18.4 ± 2.9
Liver6 hours35.7 ± 4.2
24 hours28.1 ± 3.7
Brain6 hours8.9 ± 1.5
24 hours12.3 ± 2.0
Heart6 hours12.5 ± 1.8
24 hours16.7 ± 2.4

Table 2: Metabolic Flux of Taurine into Bile Acid Conjugation Pathway.

ConditionTaurine Flux to Taurocholic Acid (nmol/g tissue/h)Taurine Flux to Taurochenodeoxycholic Acid (nmol/g tissue/h)
Control5.2 ± 0.83.1 ± 0.5
Treatment X8.9 ± 1.25.4 ± 0.9

*p < 0.05 compared to control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to stable isotope labeling with Taurine-¹³C₂,¹⁵N.

Taurine_Biosynthesis_Pathway Cysteine Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA Hypotaurine Hypotaurine CSA->Hypotaurine Taurine Taurine Hypotaurine->Taurine CDO Cysteine Dioxygenase (CDO) CDO->CSA CSAD Cysteine Sulfinate Decarboxylase (CSAD) CSAD->Hypotaurine HD Hypotaurine Dehydrogenase HD->Taurine

Taurine Biosynthesis Pathway

Taurine_Degradation_Pathway Taurine Taurine Sulfoacetaldehyde Sulfoacetaldehyde Taurine->Sulfoacetaldehyde Sulfite Sulfite Sulfoacetaldehyde->Sulfite H2S Hydrogen Sulfide (H₂S) Sulfite->H2S Taurine_Pyruvate_Transaminase Taurine:Pyruvate Aminotransferase Taurine_Pyruvate_Transaminase->Sulfoacetaldehyde Sulfoacetaldehyde_acetyltransferase Sulfoacetaldehyde Acetyltransferase Sulfoacetaldehyde_acetyltransferase->Sulfite Sulfite_Reductase Dissimilatory Sulfite Reductase Sulfite_Reductase->H2S

Microbial Taurine Degradation Pathway

Bile_Acid_Conjugation cluster_liver Hepatocyte BileAcid Bile Acid (e.g., Cholic Acid) BileSalt Taurine-conjugated Bile Salt (e.g., Taurocholic Acid-¹³C₂,¹⁵N) BileAcid->BileSalt Taurine Taurine-¹³C₂,¹⁵N Taurine->BileSalt BAT Bile acid-CoA: amino acid N-acyltransferase (BAT) BAT->BileSalt

Taurine's Role in Bile Acid Conjugation

Osmoregulation cluster_cell Cell Hypotonic Hypotonic Stress Taurine_Efflux Taurine Efflux Hypotonic->Taurine_Efflux Hypertonic Hypertonic Stress Taurine_Influx Taurine Influx Hypertonic->Taurine_Influx Volume_Decrease Cell Volume Decrease Taurine_Efflux->Volume_Decrease Volume_Increase Cell Volume Increase Taurine_Influx->Volume_Increase TauT Taurine Transporter (TauT) TauT->Taurine_Influx

Taurine's Role in Osmoregulation

Taurine_Signaling cluster_outcomes Cellular Outcomes Taurine Taurine PI3K PI3K Taurine->PI3K ERK ERK Taurine->ERK FAK FAK Taurine->FAK Nrf2 Nrf2 Taurine->Nrf2 NFkB NF-κB Taurine->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival GSK3b->Cell_Survival ERK->Cell_Survival FAK->Cell_Survival HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Anti_inflammation Anti-inflammation NFkB->Anti_inflammation

Overview of Taurine-Mediated Signaling Pathways

Experimental_Workflow Start Experimental Design Labeling In Vitro / In Vivo Labeling with Taurine-¹³C₂,¹⁵N Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Isotopologue Distribution Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

General Experimental Workflow

Conclusion

Stable isotope labeling with Taurine-¹³C₂,¹⁵N is a sophisticated and powerful technique for elucidating the complex roles of taurine in health and disease. By providing a means to trace the metabolic fate of both the carbon and nitrogen atoms of taurine, this approach offers a high-resolution view of its involvement in diverse physiological processes. The successful application of this method requires careful experimental design, precise execution of protocols, and advanced analytical capabilities. The insights gained from such studies are invaluable for advancing our understanding of metabolic regulation and for the development of novel therapeutic strategies targeting taurine-related pathways. While comprehensive quantitative datasets from Taurine-¹³C₂,¹⁵N-specific studies are still emerging, the framework provided in this guide serves as a robust starting point for researchers venturing into this exciting area of metabolic research.

References

A Technical Guide to Taurine-13C2,15N: From Supplier Selection to Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taurine-13C2,15N, a stable isotope-labeled compound crucial for metabolic research. This document details commercially available sources, their purity specifications, and comprehensive experimental protocols for its application in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Supplier and Purity Information

The selection of a reliable supplier providing high-purity this compound is paramount for the accuracy and reproducibility of experimental results. The following table summarizes the specifications from prominent suppliers. Researchers are advised to request lot-specific certificates of analysis for the most current and detailed information.

SupplierCatalog NumberChemical PurityIsotopic Purity (13C)Isotopic Purity (15N)
MedChemExpress HY-B0351S298.60%Not specifiedNot specified
Cambridge Isotope Laboratories, Inc. CNLM-10253≥98%99 atom %98 atom %
Sigma-Aldrich Not specified≥98% (CP)≥99 atom %Not specified

Experimental Protocols

Stable isotope-labeled taurine is a powerful tool for tracing the metabolic fate of taurine and for precise quantification in complex biological matrices. Below are detailed methodologies for its use in metabolic flux analysis and as an internal standard.

Protocol 1: Metabolic Flux Analysis in Cell Culture using this compound

This protocol outlines the use of this compound to trace its incorporation into downstream metabolites in a cell culture system.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence in standard growth medium.

  • To initiate labeling, replace the standard medium with a specially formulated medium containing this compound at a known concentration. The other components of the medium should remain unchanged to the greatest extent possible.

  • The concentration of this compound and the labeling duration will depend on the specific cell type and the metabolic pathway under investigation. A time-course experiment is recommended to determine the optimal labeling period.

2. Metabolite Extraction:

  • After the labeling period, rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation and LC-MS/MS Analysis:

  • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the liquid chromatography (LC) system (e.g., 50:50 acetonitrile:water).

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

  • In the mass spectrometer, monitor the mass transitions for both unlabeled taurine and this compound, as well as for any potential downstream metabolites. The mass difference will correspond to the incorporation of two 13C atoms and one 15N atom.

4. Data Analysis:

  • Process the raw mass spectrometry data to determine the isotopic enrichment in taurine and its downstream metabolites.

  • Calculate the fractional labeling to determine the extent of incorporation of the stable isotopes over time.

  • Use metabolic modeling software to calculate metabolic flux rates through the relevant pathways.

Protocol 2: Quantification of Taurine in Biological Samples using this compound as an Internal Standard

This protocol describes the use of this compound for accurate quantification of endogenous taurine in a biological sample (e.g., plasma, tissue homogenate) by isotope dilution mass spectrometry.

1. Sample Preparation:

  • To a known volume or weight of the biological sample, add a precise amount of this compound solution of a known concentration. This will serve as the internal standard.

  • Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

  • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant.

2. Sample Clean-up (if necessary):

  • Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Use a chromatographic method that provides good separation of taurine from other matrix components.

  • Set up the mass spectrometer to monitor a specific mass transition for both endogenous (light) taurine and the (heavy) this compound internal standard in multiple reaction monitoring (MRM) mode.

4. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled taurine and a constant concentration of the this compound internal standard.

  • Plot the ratio of the peak area of the light taurine to the peak area of the heavy internal standard against the concentration of the light taurine.

  • Determine the concentration of taurine in the biological sample by interpolating the peak area ratio from the calibration curve.

Visualizations

The following diagrams illustrate key workflows in the selection and application of this compound.

Workflow for this compound Supplier Selection A Define Research Needs (Purity, Quantity, Budget) B Identify Potential Suppliers (e.g., MedChemExpress, CIL, Sigma-Aldrich) A->B C Request and Review Certificates of Analysis (CoA) B->C D Compare Purity Specifications (Chemical and Isotopic) C->D E Evaluate Cost and Availability D->E F Select Supplier and Procure This compound E->F

Caption: A flowchart outlining the key steps for selecting a suitable supplier for this compound.

Experimental Workflow for Metabolic Flux Analysis cluster_experiment In Vitro Experiment cluster_analysis Analysis A Cell Seeding and Growth B Introduce this compound Labeling Medium A->B C Time-Course Incubation B->C D Quench Metabolism and Extract Metabolites C->D E LC-MS/MS Analysis (Detect Labeled Species) D->E F Data Processing (Determine Isotopic Enrichment) E->F G Metabolic Flux Calculation and Modeling F->G

Caption: A diagram illustrating a typical experimental workflow for metabolic flux analysis using this compound.

Technical Guide: Taurine-¹³C₂,¹⁵N for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Taurine-¹³C₂,¹⁵N

Taurine-¹³C₂,¹⁵N is a stable isotope-labeled form of taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid derivative crucial for a multitude of physiological processes. This labeled compound, enriched with two Carbon-13 atoms and one Nitrogen-15 atom, serves as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. Its molecular structure, identical to its endogenous counterpart but with a distinct mass, allows for precise differentiation and measurement in complex biological matrices, making it an invaluable tool in metabolomics, clinical diagnostics, and drug development.

Taurine itself is involved in numerous cellular functions, including bile acid conjugation, osmoregulation, membrane stabilization, and modulation of intracellular calcium levels.[1] Its roles in the central nervous system, cardiac function, and metabolism are areas of intense research.[2] The use of Taurine-¹³C₂,¹⁵N enables researchers to accurately track the metabolic fate of taurine and quantify its endogenous levels, providing critical insights into both physiological and pathological states.

Chemical and Physical Properties

The fundamental properties of Taurine-¹³C₂,¹⁵N are summarized below, providing essential data for experimental design and implementation.

PropertyValueSource(s)
CAS Number 2483830-42-6[3][4]
Unlabeled CAS Number 107-35-7[3]
Molecular Formula ¹³C₂H₇¹⁵NO₃S
Molecular Weight 128.13 g/mol
Appearance White to off-white solid
Chemical Purity ≥98%
Isotopic Enrichment ¹³C: ≥99%; ¹⁵N: ≥98%
Solubility Soluble in water (e.g., 25 mg/mL with sonication)
Storage Conditions Store at room temperature or -20°C, protected from light and moisture.

Synthesis Pathway

While the precise, proprietary synthesis methods for commercially available Taurine-¹³C₂,¹⁵N are not publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles for synthesizing taurine and its analogues. The key is the strategic introduction of the ¹³C and ¹⁵N isotopes from labeled precursors. A likely pathway involves the reaction of a ¹³C-labeled ethanolamine precursor with a sulfite source.

The diagram below illustrates a logical workflow for the synthesis of Taurine-¹³C₂,¹⁵N.

G Plausible Synthesis Workflow for Taurine-¹³C₂,¹⁵N cluster_0 Key Labeled Precursors cluster_1 Reaction Steps cluster_2 Final Product precursor1 Ethanolamine-¹³C₂,¹⁵N step1 Sulfonation Reaction (e.g., with H₂SO₄ to form an intermediate) precursor1->step1 Step 1 precursor2 Sodium Sulfite step2 Reaction with Sulfite precursor2->step2 step1->step2 Intermediate step3 Purification (e.g., Crystallization, Chromatography) step2->step3 Crude Product product Taurine-¹³C₂,¹⁵N step3->product Final Product

A plausible synthetic pathway for Taurine-¹³C₂,¹⁵N.

Applications and Experimental Protocols

The primary applications of Taurine-¹³C₂,¹⁵N are as an internal standard for accurate quantification of endogenous taurine and as a metabolic tracer to investigate its biological pathways.

Quantification of Endogenous Taurine via LC-MS/MS

Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis using LC-MS because they co-elute with the analyte and experience similar matrix effects, ensuring high accuracy and precision.

Objective: To accurately measure the concentration of taurine in a biological sample (e.g., plasma, tissue homogenate).

Detailed Protocol:

  • Preparation of Standards:

    • Prepare a stock solution of Taurine-¹³C₂,¹⁵N (Internal Standard, IS) at 1 mg/mL in water with 0.1% formic acid.

    • Prepare a stock solution of unlabeled taurine (analyte) at 1 mg/mL in the same solvent.

    • Create a series of calibration standards by serially diluting the unlabeled taurine stock solution and spiking a fixed, known concentration of the IS into each standard. Typical calibration ranges might be from 10 ng/mL to 2000 ng/mL.

  • Sample Preparation:

    • Thaw biological samples (e.g., 50 µL of plasma) on ice.

    • Add the fixed concentration of the Taurine-¹³C₂,¹⁵N IS to each sample.

    • Perform protein precipitation by adding a cold organic solvent (e.g., 200 µL of acetonitrile or methanol).

    • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a suitable column for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A gradient from high organic to high aqueous content to retain and then elute taurine.

      • Flow Rate: 0.3 - 0.5 mL/min

      • Injection Volume: 5 - 10 µL

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Unlabeled Taurine: Q1: m/z 126.0 → Q3: m/z 108.0 (or other characteristic fragment)

        • Taurine-¹³C₂,¹⁵N (IS): Q1: m/z 129.0 → Q3: m/z 111.0 (corresponding fragment)

  • Data Analysis:

    • Integrate the peak areas for both the analyte (unlabeled taurine) and the IS (Taurine-¹³C₂,¹⁵N).

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this quantitative analysis is depicted below.

G LC-MS/MS Quantification Workflow sample Biological Sample (e.g., Plasma) is_spike Spike with Taurine-¹³C₂,¹⁵N (IS) sample->is_spike extraction Protein Precipitation & Supernatant Collection is_spike->extraction lcms LC-MS/MS Analysis (HILIC, ESI+, MRM) extraction->lcms data Data Processing (Peak Area Ratio vs. Conc.) lcms->data result Quantitative Result (Endogenous Taurine Conc.) data->result

Workflow for taurine quantification using an internal standard.
Metabolic Flux and Pathway Tracing

Taurine-¹³C₂,¹⁵N can be introduced into cell cultures or administered to animal models to trace its metabolic fate. This is particularly useful for studying the dynamics of pathways involving taurine, such as its conjugation with bile acids in the liver.

Objective: To trace the incorporation of taurine into bile acids.

Experimental Outline:

  • Administration: Administer Taurine-¹³C₂,¹⁵N to the model system (e.g., add to cell culture media or administer to an animal via oral gavage or injection).

  • Time-Course Sampling: Collect samples (e.g., hepatocytes, liver tissue, bile) at various time points after administration.

  • Metabolite Extraction: Extract metabolites from the collected samples using appropriate protocols (e.g., Folch extraction for lipids and bile acids).

  • LC-MS Analysis: Analyze the extracts using high-resolution LC-MS to detect and identify labeled metabolites. The mass shift of +3 Da (from the ¹³C₂ and ¹⁵N labels) will distinguish the tracer-derived metabolites from their unlabeled endogenous counterparts.

  • Pathway Analysis: By identifying labeled downstream products (e.g., taurocholic acid-¹³C₂,¹⁵N), the activity and flux through the bile acid conjugation pathway can be determined.

Taurine Metabolic Pathways

The primary metabolic pathways involving taurine are its synthesis from cysteine and its conjugation to bile acids. Taurine-¹³C₂,¹⁵N is an ideal tracer for studying the dynamics of these processes.

The diagram below outlines the key steps in taurine's biosynthesis and its subsequent role in forming bile salts.

G Major Metabolic Pathways of Taurine cluster_0 Taurine Biosynthesis cluster_1 Bile Acid Conjugation (Liver) cysteine Cysteine csa Cysteine Sulfinic Acid cysteine->csa CDO hypo Hypotaurine csa->hypo CSAD taurine Taurine (or Taurine-¹³C₂,¹⁵N Tracer) hypo->taurine Spontaneous/Enzymatic Oxidation cholic_acid Cholic Acid (Primary Bile Acid) choloyl_coa Choloyl-CoA cholic_acid->choloyl_coa BACS taurocholic Taurocholic Acid (Bile Salt) choloyl_coa->taurocholic BAAT taurine->taurocholic

Key metabolic pathways involving taurine.

By using Taurine-¹³C₂,¹⁵N, researchers can quantify the rate of bile salt synthesis and understand how this process is affected by various physiological states, genetic modifications, or pharmacological interventions. For example, studies have used taurine transporter knockout mice to investigate compensatory mechanisms in the heart, a system where Taurine-¹³C₂,¹⁵N could be used to trace metabolic adaptations.

References

Taurine Metabolism: A Technical Guide to Stable Isotope Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with multifaceted physiological roles, including bile acid conjugation, osmoregulation, and neuromodulation.[1] Its metabolism is a critical area of study in health and disease. Stable isotope tracing has emerged as a powerful and safe methodology for elucidating the dynamics of taurine metabolism in vivo. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for studying taurine metabolism using stable isotope tracers, intended for researchers, scientists, and professionals in drug development.

Taurine Metabolic Pathways

Taurine metabolism encompasses its synthesis from precursor amino acids, its degradation into various metabolites, and its conjugation with bile acids and other molecules. Understanding these pathways is fundamental to designing and interpreting stable isotope tracer studies.

Taurine Biosynthesis

The primary pathway for taurine biosynthesis in mammals starts with the sulfur-containing amino acids methionine and cysteine.[2] The key enzymatic steps are the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by the decarboxylation of cysteine sulfinic acid to hypotaurine by cysteine sulfinic acid decarboxylase (CSAD). Hypotaurine is then oxidized to taurine.[3]

Taurine_Biosynthesis Met Methionine Cys Cysteine Met->Cys Transsulfuration CSA Cysteine Sulfinic Acid Cys->CSA CDO Hypo Hypotaurine CSA->Hypo CSAD Tau Taurine Hypo->Tau Oxidation

Figure 1: Simplified pathway of taurine biosynthesis from methionine and cysteine.
Taurine Degradation

While once considered relatively inert, taurine can be degraded through several pathways. In the gut, microbial enzymes can convert taurine to hydrogen sulfide (H2S).[4] In mammalian tissues, taurine can be transaminated to sulfoacetaldehyde, although the extent of this pathway in humans is still under investigation.[5] A minor pathway involves the conversion of taurine to isethionic acid.

Taurine_Degradation Taurine Taurine H2S Hydrogen Sulfide Taurine->H2S Microbial Degradation Sulfoacetaldehyde Sulfoacetaldehyde Taurine->Sulfoacetaldehyde Transamination Isethionic_Acid Isethionic Acid Taurine->Isethionic_Acid Deamination

Figure 2: Overview of major taurine degradation pathways.
Taurine Conjugation

A primary metabolic fate of taurine is its conjugation with bile acids in the liver to form tauro-conjugated bile acids, which are essential for lipid digestion and absorption. Taurine can also be conjugated with xenobiotics and other endogenous molecules.

Taurine_Conjugation Taurine Taurine Tauro_Bile_Acids Tauro-conjugated Bile Acids Taurine->Tauro_Bile_Acids Xeno_Taurine Taurine-conjugated Xenobiotics Taurine->Xeno_Taurine Bile_Acids Bile Acids Bile_Acids->Tauro_Bile_Acids Xenobiotics Xenobiotics Xenobiotics->Xeno_Taurine

Figure 3: Taurine conjugation with bile acids and xenobiotics.

Experimental Design for Stable Isotope Tracer Studies

The use of stable isotope-labeled taurine, such as [1,2-¹³C₂]taurine and [¹⁵N]taurine, allows for the in vivo quantification of taurine kinetics. A typical experimental design involves the administration of the tracer and subsequent measurement of its enrichment in biological samples.

Tracer Administration

Two common methods for tracer administration are the primed, continuous infusion and the bolus injection.

  • Primed, Continuous Infusion: This method involves an initial bolus (priming) dose to rapidly achieve isotopic steady state, followed by a constant infusion to maintain it. This allows for the calculation of taurine appearance rate (Ra) at steady state.

  • Bolus Injection: A single dose of the tracer is administered, and the decay of isotopic enrichment in the plasma is monitored over time. This method can also be used to determine taurine kinetics.

Sample Collection and Preparation

Blood samples are typically collected at baseline and at regular intervals following tracer administration. Plasma is separated by centrifugation and stored at -80°C until analysis. For analysis, plasma proteins are precipitated using an organic solvent like methanol or ethanol, and the supernatant containing taurine is collected.

Experimental_Workflow cluster_protocol In Vivo Protocol cluster_analysis Sample Analysis Tracer_Admin Tracer Administration (Infusion or Bolus) Blood_Sample Blood Sampling Tracer_Admin->Blood_Sample Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep Protein_Precip Protein Precipitation Plasma_Sep->Protein_Precip Derivatization Derivatization Protein_Precip->Derivatization GCMS_Analysis GC-MS/LC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis

Figure 4: General experimental workflow for a taurine stable isotope tracer study.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used analytical technique for measuring the isotopic enrichment of taurine due to its high sensitivity and specificity.

Derivatization

Taurine is a polar molecule and requires derivatization to increase its volatility for GC analysis. Several derivatization methods have been reported:

  • N-pentafluorobenzoyl di-n-butylamine: This method has been used for the analysis of [¹⁵N]- and [1,2-¹³C₂]taurine in cat urine.

  • Dimethylaminomethylene methyl ester: This derivative is suitable for the analysis of [1,2-¹³C]taurine in plasma and can be monitored by ammonia chemical ionization mass spectrometry.

  • Triethylorthoacetate (TEOA): This one-step protocol allows for the simultaneous derivatization of both the amino and sulfonic acid groups of taurine for GC-isotope ratio mass spectrometry (GC-irm-MS) analysis.

Detailed Protocol for N-pentafluorobenzoyl di-n-butylamine Derivatization (adapted from Fay et al., 1998)

  • Sample Preparation: To 100 µL of urine, add an internal standard and acidify with 10 µL of 6 M HCl.

  • Extraction: Extract the sample twice with 500 µL of ethyl acetate.

  • Evaporation: Evaporate the combined organic phases to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of a solution of N-pentafluorobenzoyl chloride in acetonitrile and 50 µL of a solution of di-n-butylamine in acetonitrile. Heat at 60°C for 30 minutes.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The derivatized taurine is injected into the GC-MS system. The gas chromatograph separates the taurine derivative from other components in the sample. The mass spectrometer then ionizes the derivative and separates the ions based on their mass-to-charge ratio (m/z). By monitoring the ion currents of the unlabeled (M+0) and labeled (e.g., M+2 for [1,2-¹³C₂]taurine) isotopologues, the isotopic enrichment can be determined.

Table 1: Example GC-MS Parameters for Taurine Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven ProgramInitial 60°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier GasHelium at a constant flow of 1 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)
Ion Source Temp230°C
Quadrupole Temp150°C
Monitored IonsDependent on the derivative and tracer used (e.g., for [1,2-¹³C₂]taurine as dimethylaminomethylene methyl ester, monitor m/z of the M+H⁺ and M+2+H⁺ ions)

Quantitative Data from Stable Isotope Studies

Stable isotope tracer studies have provided valuable quantitative data on taurine kinetics in humans.

Table 2: Taurine Kinetics in Healthy Adult Humans

ParameterValue (mean ± SD)MethodTracerReference
Plasma Taurine Appearance Rate (Ra)
31.8 ± 3.1 µmol·kg⁻¹·h⁻¹Continuous Infusion[1,2-¹³C₂]taurine
~85% higher than continuous infusionBolus Injection[¹³C₂]taurine
Taurine Pools
Rapidly Exchanging Pool2 mmolesIsotope Dilution[³⁵S]taurine
Slowly Exchanging Pool98 mmolesIsotope Dilution[³⁵S]taurine
Half-life (t₁/₂)
Rapidly Exchanging Pool~0.1 hoursIsotope Dilution[³⁵S]taurine
Slowly Exchanging Pool~70 hoursIsotope Dilution[³⁵S]taurine

Conclusion

Stable isotope tracing is an indispensable tool for the quantitative investigation of taurine metabolism in vivo. This guide has provided an overview of the key metabolic pathways, detailed experimental protocols for tracer studies, and a summary of the quantitative data obtained from such investigations. By employing these methodologies, researchers can gain deeper insights into the role of taurine in health and disease, paving the way for novel therapeutic interventions and a better understanding of the metabolic basis of various pathological conditions. The careful application of these techniques will continue to be crucial in advancing our knowledge of this vital amino acid.

References

An In-depth Technical Guide to the Safety and Handling of Taurine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Taurine-¹³C₂,¹⁵N, an isotopically labeled compound crucial for metabolic research and clinical mass spectrometry applications. The following sections detail hazard identification, proper handling and storage procedures, and relevant experimental protocols for safety assessment.

Compound Identification and Properties

Taurine-¹³C₂,¹⁵N is a stable, isotopically labeled version of taurine, a naturally occurring amino acid. The incorporation of heavy isotopes allows it to be used as a tracer or internal standard in various analytical methods.[1][2]

PropertyValueReference(s)
Chemical Name 2-Aminoethanesulfonic acid-¹³C₂,¹⁵N[1]
Synonyms Taurine (¹³C₂, 99%; ¹⁵N, 98%)[3]
Chemical Formula ¹³C₂H₇¹⁵NO₃S[4]
Molecular Weight 128.13 g/mol
CAS Number (Labeled) 2483830-42-6
Appearance White powder/solid
Purity Typically ≥98%
Solubility Soluble in water. For a concentration of 25 mg/mL, ultrasonic assistance may be needed.

Hazard Identification and Safety Precautions

The hazard classification for Taurine-¹³C₂,¹⁵N can vary between suppliers. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for irritation. It is crucial to handle the compound with care, adhering to good laboratory practices.

Summary of Potential Hazards:

Hazard StatementGHS ClassificationReference(s)
Causes skin irritationSkin Irrit. 2, H315
Causes serious eye irritationEye Irrit. 2A, H319
May cause respiratory irritationSTOT SE 3, H335
Harmful if swallowedAcute Tox. 4 (Oral), H302

Precautionary Measures:

A comprehensive approach to safety involves a combination of engineering controls, personal protective equipment, and safe handling practices.

GHS Pictogram and Signal Word.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling Taurine-¹³C₂,¹⁵N.

PPE_Workflow start Handling Taurine-¹³C₂,¹⁵N engineering Use in a well-ventilated area (e.g., fume hood) start->engineering ppe_selection Select Appropriate PPE engineering->ppe_selection eye_protection Eye Protection: Chemical safety goggles or face shield ppe_selection->eye_protection Eyes hand_protection Hand Protection: Compatible chemical-resistant gloves ppe_selection->hand_protection Hands body_protection Body Protection: Laboratory coat ppe_selection->body_protection Body respiratory_protection Respiratory Protection: Required if dust is generated and ventilation is inadequate (e.g., N95 dust mask) ppe_selection->respiratory_protection Respiratory end Proceed with Experiment eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Recommended Personal Protective Equipment (PPE) Workflow.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

ConditionRecommendationReference(s)
General Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage (Solid) Store at room temperature, protected from light and moisture. Keep the container tightly closed.
Storage (Stock Solution) Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. If water is the solvent, filter-sterilize the working solution before use.

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical advice.
Spill Response

The following diagram outlines the general procedure for responding to a spill of Taurine-¹³C₂,¹⁵N.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area and restrict access spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill (if safe to do so) ppe->contain cleanup Clean up the spill: - Sweep up solid material - Avoid generating dust - Place in a sealed container for disposal contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste according to local, regional, and national regulations decontaminate->dispose report Report the incident dispose->report

General Spill Response Workflow.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Specific toxicological data for Taurine-¹³C₂,¹⁵N is limited. The information is often based on the properties of unlabeled taurine.

  • Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated for the isotopically labeled form. Unlabeled taurine is not classified as a carcinogen by NTP or OSHA.

  • Ecological Information: For unlabeled taurine, it is considered to be readily biodegradable. It is advised not to let the product enter drains.

Experimental Protocols for Safety Assessment

While specific experimental safety data for Taurine-¹³C₂,¹⁵N is not publicly available, its potential as a skin or eye irritant would be assessed using standardized, internationally recognized protocols, such as the OECD Test Guidelines. These in vitro methods are designed to replace or reduce the need for animal testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test evaluates the potential of a substance to cause reversible skin damage.

Methodology:

  • Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin, is used.

  • Application: The test substance (Taurine-¹³C₂,¹⁵N) is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

  • Post-Exposure: The substance is removed, and the tissue is incubated in fresh medium for a recovery period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using the MTT assay. The enzyme mitochondrial dehydrogenase in viable cells converts the yellow MTT tetrazolium salt into a blue formazan product, which is then quantified by spectrophotometry.

  • Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% compared to the negative control.

OECD_439_Workflow start Prepare RhE Tissue Models apply_substance Topically apply Taurine-¹³C₂,¹⁵N (and positive/negative controls) start->apply_substance expose Incubate for 60 minutes apply_substance->expose rinse Rinse and blot dry expose->rinse post_incubate Incubate in fresh medium for 42 hours rinse->post_incubate viability_assay Perform MTT Assay post_incubate->viability_assay measure Extract formazan and measure absorbance viability_assay->measure classify Calculate % Viability and Classify measure->classify irritant Irritant (≤ 50% Viability) classify->irritant Yes non_irritant Non-Irritant (> 50% Viability) classify->non_irritant No

References

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Studies Using Taurine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in a multitude of physiological processes, including bile acid conjugation, osmoregulation, neuromodulation, and antioxidant defense.[1][2][3] Dysregulation of taurine metabolism has been implicated in various pathological conditions, making the in vivo study of its kinetics and metabolic pathways a significant area of research. The use of stable isotope-labeled taurine, specifically Taurine-¹³C₂,¹⁵N, offers a powerful and safe method for tracing the metabolic fate of taurine in living organisms without the complications of radioisotopes.

The dual labeling with ¹³C on the carbon backbone and ¹⁵N on the amino group allows for the detailed investigation of taurine's metabolic pathways, including its synthesis, degradation, and potential transamination reactions.[4] This methodology enables researchers to quantify key kinetic parameters such as taurine appearance rate (Ra), metabolic clearance rate (MCR), and pool size, providing a dynamic view of taurine homeostasis.

Principle of the Method

The core of this technique involves the administration of Taurine-¹³C₂,¹⁵N to a living subject, followed by the collection of biological samples (e.g., plasma, urine, tissues) at various time points. The isotopic enrichment of taurine and its metabolites in these samples is then quantified using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] By analyzing the dilution of the labeled taurine with the endogenous, unlabeled pool, researchers can calculate the rate at which new taurine appears in the system. The incorporation of the ¹³C and ¹⁵N labels into downstream metabolites provides direct evidence of specific metabolic pathway activities.

Applications
  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of taurine and taurine-based therapeutics.

  • Metabolic Disorders Research: Investigating perturbations in taurine metabolism associated with conditions such as obesity, diabetes, and cardiovascular diseases.

  • Neuroscience Research: Elucidating the role of taurine as a neuromodulator and its involvement in neurological disorders.

  • Nutritional Science: Assessing dietary requirements and the efficacy of taurine supplementation.

  • Toxicology: Studying the detoxification pathways involving taurine conjugation.

Quantitative Data Summary

The following tables summarize key quantitative parameters from in vivo taurine metabolic studies. These values can serve as a reference for experimental design and data interpretation.

Table 1: Pharmacokinetic Parameters of Taurine in Healthy Humans Following Oral Administration

ParameterMean ValueStandard DeviationUnits
Maximum Plasma Concentration (Cmax)86.1± 19.0mg/L
Time to Cmax (Tmax)1.5± 0.6hours
Plasma Elimination Half-life (T½)1.0± 0.3hours
Volume of Distribution (Vd)30.0± 7.6L
Clearance/Bioavailability (Cl/F)21.1± 7.8L/hr
Area Under the Curve (AUC₀₋₈ hr)206.3± 63.9mg·hr/L

Data derived from a study with an oral administration of 4g taurine capsules to healthy male volunteers.

Table 2: Taurine Kinetics in Healthy Adult Humans using Continuous Infusion of [1,2-¹³C₂]taurine

ParameterMean ValueStandard DeviationUnits
Infusion Rate3.1± 0.2µmol·kg⁻¹·h⁻¹
Plasma Taurine Appearance Rate (Ra)31.8± 3.1µmol·kg⁻¹·h⁻¹

Data from a study involving a 6-hour continuous infusion in healthy adult males.

Experimental Protocols

Protocol 1: In Vivo Taurine-¹³C₂,¹⁵N Tracing in a Mouse Model via Intraperitoneal Injection

This protocol outlines a general procedure for a bolus administration of Taurine-¹³C₂,¹⁵N to mice to study its metabolic fate in various tissues.

Materials:

  • Taurine-¹³C₂,¹⁵N (sterile, pyrogen-free)

  • Sterile 0.9% saline solution

  • Experimental mice (e.g., C57BL/6), fasted overnight

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Sample collection tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Tracer Preparation: Prepare a solution of Taurine-¹³C₂,¹⁵N in sterile saline at a suitable concentration (e.g., 10 mg/mL). The exact dose will depend on the specific research question but a common starting point is 2 mg/g of body weight.

  • Animal Preparation: Fast mice overnight to reduce variability from dietary taurine intake. Weigh each mouse to calculate the precise tracer dose.

  • Tracer Administration: Administer the prepared Taurine-¹³C₂,¹⁵N solution via intraperitoneal (IP) injection. Record the exact time of injection.

  • Time Course and Sample Collection: At predetermined time points post-injection (e.g., 30, 60, 120, 240 minutes), anesthetize the mice.

  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C.

  • Tissue Collection: Rapidly dissect tissues of interest (e.g., liver, brain, heart, muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism. Store tissues at -80°C until analysis.

Protocol 2: Sample Preparation and GC-MS Analysis for Taurine Isotopic Enrichment

This protocol describes the extraction and derivatization of taurine from plasma and tissue samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Frozen plasma and tissue samples

  • Internal standard (e.g., a known amount of unlabeled taurine for quantification)

  • Metaphosphoric acid solution or 10% Trichloroacetic acid (TCA)

  • Cation exchange resin

  • Derivatization reagent (e.g., N-pentafluorobenzoyl di-n-butylamine or triethylorthoacetate)

  • Organic solvent (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Tissue Homogenization: Homogenize frozen tissue samples in a cold lysis buffer.

  • Protein Precipitation: For both plasma and tissue homogenates, add an equal volume of cold 10% TCA or metaphosphoric acid to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Metabolite Extraction: Collect the supernatant containing the metabolites.

  • Purification (Optional but Recommended): Pass the supernatant through a cation exchange column to purify taurine from other interfering compounds.

  • Derivatization: Evaporate the purified extract to dryness under a stream of nitrogen. Reconstitute in the derivatization reagent and heat as required by the specific reagent's protocol to form a volatile taurine derivative.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature gradient to separate the taurine derivative. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions corresponding to unlabeled taurine and Taurine-¹³C₂,¹⁵N.

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled taurine to the total taurine (labeled + unlabeled).

Visualizations

Taurine Biosynthesis Pathway

The primary pathway for taurine synthesis in mammals starts with the amino acid cysteine.

Taurine_Biosynthesis Cysteine L-Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA Cysteine Dioxygenase (CDO) Hypotaurine Hypotaurine CSA->Hypotaurine Cysteine Sulfinate Decarboxylase (CSD) Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase (non-enzymatic oxidation)

Caption: Major pathway of taurine biosynthesis from L-cysteine.

Experimental Workflow for In Vivo Taurine-¹³C₂,¹⁵N Tracing

This diagram illustrates the logical flow of an in vivo stable isotope tracing experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Tracer_Prep Prepare Sterile Taurine-¹³C₂,¹⁵N Tracer Administration Administer Tracer (e.g., IP Injection) Tracer_Prep->Administration Animal_Prep Fast and Weigh Experimental Animal Animal_Prep->Administration Sampling Collect Blood and Tissues at Timed Intervals Administration->Sampling Extraction Metabolite Extraction and Purification Sampling->Extraction Derivatization Derivatization for GC-MS Analysis Extraction->Derivatization GCMS GC-MS Analysis (Isotopic Enrichment) Derivatization->GCMS Data_Analysis Calculate Kinetic Parameters (Ra, MCR, etc.) GCMS->Data_Analysis Conclusion Biological Interpretation Data_Analysis->Conclusion

Caption: Workflow for in vivo taurine stable isotope tracing.

References

Application Note and Protocol for the Quantification of Taurine using Taurine-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taurine, a sulfur-containing amino acid, is integral to numerous physiological functions, including cell volume regulation, bile salt formation, and modulation of intracellular calcium concentration.[1] Its role as an essential growth factor and in maintaining tissue function underscores the importance of accurate quantification in various biological matrices.[2] This application note details a robust and sensitive method for the quantification of taurine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Taurine-¹³C₂,¹⁵N.

The use of a stable isotope-labeled internal standard (SIL-IS) like Taurine-¹³C₂,¹⁵N is the gold standard for quantitative mass spectrometry.[3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency. This allows for the correction of variability during sample preparation, such as extraction losses, and compensates for matrix effects and variations in instrument response, leading to high accuracy and precision.[2][3] This method is particularly advantageous over techniques that use structural analogs or require pre-column derivatization, which can introduce variability and may not fully account for matrix effects.

This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of taurine in biological samples.

Experimental Protocols

This protocol is a generalized procedure based on common practices for taurine quantification using LC-MS/MS and a stable isotope-labeled internal standard. Optimization may be required for specific matrices.

1. Materials and Reagents

  • Taurine standard

  • Taurine-¹³C₂,¹⁵N (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Taurine Stock Solution (1 mg/mL): Accurately weigh and dissolve taurine in 0.1% formic acid in water.

  • Taurine-¹³C₂,¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Taurine-¹³C₂,¹⁵N in 0.1% formic acid in water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the taurine stock solution with the appropriate surrogate matrix (e.g., PBS-BSA 1% for plasma).

  • Working Internal Standard Solution (10 ng/mL): Dilute the Taurine-¹³C₂,¹⁵N stock solution in a solution of 50/50 water/methanol with 0.1% formic acid.

3. Sample Preparation (Protein Precipitation)

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (or standard/QC).

  • Add 200 µL of the working internal standard solution (10 ng/mL in ACN with 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Method development and optimization are recommended.

  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the highly polar taurine. An example is a Phenomenex Luna® Polar Pesticides Column (100 mm × 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1.0 min: 97% B

      • 1.0-3.0 min: Ramp from 97% to 60% B

      • 3.0-6.0 min: Hold at 60% B

      • 6.1-10.0 min: Return to 97% B (re-equilibration)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 50°C

    • Autosampler Temperature: 4°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Taurine: m/z 126.04 → 44.0 (Quantifier), 126.04 → 108.0 (Qualifier), 126.04 → 65.0 (Qualifier)

      • Taurine-¹³C₂,¹⁵N (Internal Standard): m/z 130.0 → 48.0 (Quantifier), 130.0 → 112.0 (Qualifier)

    • Note: The exact m/z values may vary slightly depending on the instrument and calibration.

5. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier MRM transitions of both taurine and the Taurine-¹³C₂,¹⁵N internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the taurine standards. A linear regression with a 1/x weighting is typically used.

  • Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical performance characteristics of a method for taurine quantification using a stable isotope-labeled internal standard.

Table 1: Method Performance Characteristics

ParameterResultSource
Recovery99.6% (range = 91.1-106.5%)
Repeatability (RSDr)3.1% (range: 2.4-4.0%)
Intermediate Precision (RSDiR)4.9% (range: 2.2-7.7%)
Linearity (r)>0.999
Accuracy95.2-98.8%

Table 2: MRM Transitions for Taurine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Taurine126.0444.0Quantifier
Taurine126.04108.0Qualifier
Taurine126.0465.0Qualifier
Taurine-¹³C₂,¹⁵N130.048.0Quantifier
Taurine-¹³C₂,¹⁵N130.0112.0Qualifier

Data sourced from a study on taurine quantification in canine plasma.

Visualizations

Below are diagrams illustrating the experimental workflow for taurine quantification.

experimental_workflow A Sample Collection (e.g., Plasma, Serum) B Addition of Taurine-13C2,15N (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Acquisition (MRM) F->G H Peak Integration G->H I Area Ratio Calculation (Taurine / IS) H->I J Quantification using Calibration Curve I->J

Caption: Experimental workflow for taurine quantification.

logical_relationship A Taurine (Analyte) C Co-extraction & Co-elution A->C D Similar Ionization A->D B This compound (Internal Standard) B->C B->D E Correction for Sample Loss & Matrix Effects C->E D->E F Accurate & Precise Quantification E->F

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Application Note: Quantification of Taurine-13C2,15N in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation.[1][2] Its involvement in various metabolic pathways makes it a key molecule of interest in biomedical research and drug development. Stable isotope-labeled taurine, such as Taurine-13C2,15N, is an invaluable tool for tracer studies to investigate its kinetics, metabolism, and bioavailability in vivo. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human plasma.

Analytical Method

The method utilizes a simple protein precipitation step for sample preparation, followed by hydrophilic interaction liquid chromatography (HILIC) for separation and a triple quadrupole mass spectrometer for detection. Taurine-d4 is employed as an internal standard (IS) to ensure accuracy and precision.

Key Features:

  • High Selectivity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) ensures high selectivity for the analyte and internal standard.

  • Robustness: The simple sample preparation and stable HILIC chromatography provide a reliable and reproducible method.

  • Wide Dynamic Range: The method is validated over a broad concentration range suitable for typical in vivo tracer studies.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • Taurine-d4 (Internal Standard, IS) (≥98% isotopic purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Taurine-d4 in LC-MS grade water.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Taurine-d4 stock solution in acetonitrile.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of the internal standard working solution (100 ng/mL Taurine-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System UHPLC system
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Source Temp. 150°C
Desolvation Temp. 400°C

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound129.188.110015
Taurine-d4 (IS)130.188.110015

Quantitative Data

The method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the following tables.

Table 2: Calibration Curve for this compound

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)% Accuracy
50.04896.0
100.09999.0
500.49599.0
1001.01101.0
5005.05101.0
10009.9899.8
200020.1100.5
500049.999.8

Linear Range: 5 - 5000 ng/mL, r² > 0.998

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
LLOQ54.998.06.58.2
Low1514.798.05.16.8
Mid750765102.03.24.5
High4000396099.02.83.9

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (50 µL) precipitation Protein Precipitation (+ 150 µL IS in ACN) sample->precipitation vortex Vortex (30 sec) precipitation->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A schematic of the sample preparation workflow.

Taurine Biosynthesis Pathway

taurine_pathway cysteine Cysteine csa Cysteine Sulfinic Acid cysteine->csa O2 hypotaurine Hypotaurine csa->hypotaurine -CO2 taurine Taurine hypotaurine->taurine O2 cdo Cysteine Dioxygenase (CDO) cdo->cysteine csad Cysteine Sulfinic Acid Decarboxylase (CSAD) csad->csa hdo Hypotaurine Dehydrogenase hdo->hypotaurine

Caption: The primary pathway for taurine biosynthesis from cysteine.

References

Application Note: Quantitative Analysis of Taurine-¹³C₂,¹⁵N Labeled Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with crucial roles in various physiological processes. Stable isotope-labeled taurine, such as Taurine-¹³C₂,¹⁵N, serves as an invaluable tracer in metabolic studies to elucidate its biosynthesis, transport, and fate in biological systems.[1] This application note provides a detailed protocol for the quantitative analysis of Taurine-¹³C₂,¹⁵N and its unlabeled counterpart in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a robust derivatization procedure to enhance volatility for GC analysis and utilizes the principles of stable isotope dilution for accurate quantification.

The polar nature of taurine necessitates derivatization prior to GC analysis to make it more volatile and improve its chromatographic behavior.[2] Several derivatization techniques are available, including silylation and acylation.[3] This protocol will focus on a widely used two-step derivatization process involving esterification followed by acylation, which provides stable derivatives suitable for GC-MS analysis.

Experimental Protocols

Sample Preparation (Plasma/Urine)

This protocol is applicable to both plasma and urine samples.

Materials:

  • Plasma or urine samples

  • Taurine-¹³C₂,¹⁵N (as internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma or urine samples on ice.

  • For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold methanol to 1 volume of plasma. For urine samples, dilute 1:1 with deionized water.

  • Spike the samples with a known concentration of Taurine-¹³C₂,¹⁵N internal standard solution.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins (for plasma) or particulates (for urine).

  • Carefully transfer the supernatant to a clean centrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization

This two-step derivatization protocol converts taurine into its volatile methyl ester N-pentafluoropropionyl derivative.

Materials:

  • Dried sample residue

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (EA)

  • Heating block or oven

  • Toluene

Procedure:

  • Esterification:

    • Add 100 µL of 2 M HCl in methanol to the dried sample residue.[4]

    • Seal the vial tightly and heat at 80°C for 60 minutes.[4]

    • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate (EA) to the dried residue.

    • Seal the vial and heat at 65°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the reagents under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried derivative in 100 µL of toluene for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS).

GC Parameters:

ParameterValue
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

MS Parameters:

ParameterValue
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

CompoundDerivatized Formm/z for Quantification (Quant Ion)m/z for Confirmation (Qualifier Ion)
Taurine (Unlabeled) Methyl ester-PFP[To be determined empirically][To be determined empirically]
Taurine-¹³C₂,¹⁵N Methyl ester-PFP[Quant Ion of Unlabeled + 3][Qualifier Ion of Unlabeled + 3]

Note: The exact m/z values for the derivatized taurine and its labeled counterpart should be determined by injecting a standard of the derivatized compound and examining its mass spectrum.

Data Presentation

The following tables present example quantitative data obtained from a hypothetical experiment analyzing taurine levels in plasma samples from a control and a treatment group.

Table 1: Calibration Curve for Taurine Quantification

Concentration (µM)Peak Area Ratio (Taurine / Taurine-¹³C₂,¹⁵N)
10.052
50.255
100.510
251.275
502.550
1005.100
A linear regression of the peak area ratio against concentration would yield a calibration curve for quantifying unknown samples.

Table 2: Quantitative Analysis of Taurine in Plasma Samples

Sample IDGroupPeak Area (Taurine)Peak Area (Taurine-¹³C₂,¹⁵N)Peak Area RatioCalculated Concentration (µM)
C1Control45,890150,1200.30660.0
C2Control48,230151,5000.31862.4
C3Control46,550149,8800.31161.0
T1Treatment65,340150,5000.43485.1
T2Treatment68,990151,2300.45689.4
T3Treatment67,120149,9900.44787.6

Mandatory Visualizations

experimental_workflow sample Biological Sample (Plasma or Urine) spike Spike with Taurine-¹³C₂,¹⁵N IS sample->spike prep Sample Preparation (Protein Precipitation/Dilution, Centrifugation, Evaporation) spike->prep deriv Two-Step Derivatization (Esterification & Acylation) prep->deriv gcms GC-MS Analysis (SIM Mode) deriv->gcms data Data Analysis (Peak Integration, Quantification) gcms->data

Caption: Experimental workflow for GC-MS analysis of taurine.

taurine_metabolism cysteine Cysteine csa Cysteine Sulfinic Acid cysteine->csa Cysteine Dioxygenase hypo Hypotaurine csa->hypo Cysteinesulfinate Decarboxylase taurine Taurine hypo->taurine Hypotaurine Dehydrogenase bile Bile Acid Conjugation taurine->bile osmo Osmoregulation taurine->osmo

Caption: Simplified taurine metabolic pathway.

References

Application Notes and Protocols for Taurine-¹³C₂,¹⁵N Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with multifaceted roles in cellular function, including osmoregulation, calcium signaling, and antioxidant defense. Understanding the dynamics of taurine metabolism is crucial for elucidating its role in health and disease. Metabolic flux analysis using stable isotope tracers, such as Taurine-¹³C₂,¹⁵N, offers a powerful method to quantitatively track the fate of taurine through various metabolic pathways. This document provides detailed application notes and protocols for sample preparation for Taurine-¹³C₂,¹⁵N flux analysis, designed for accurate and reproducible results. Taurine-¹³C₂,¹⁵N can be used as a tracer to investigate metabolic pathways or as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

I. Experimental Design and Isotope Labeling

A critical aspect of metabolic flux analysis is the proper design of the isotope labeling experiment to achieve an isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant. The time to reach this state varies depending on the metabolite and the cellular system. For cultured mammalian cells, while glycolytic intermediates may reach a steady state in minutes and TCA cycle intermediates in a couple of hours, compounds with slower turnover, like nucleotides, may require up to 24 hours.[2]

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with Taurine-¹³C₂,¹⁵N

This protocol outlines the steps for labeling adherent mammalian cells with Taurine-¹³C₂,¹⁵N to prepare for flux analysis.

Materials:

  • Adherent mammalian cell line of interest (e.g., HepG2, Caco-2)

  • Complete cell culture medium

  • Labeling medium: Complete medium prepared without unlabeled taurine, supplemented with a known concentration of Taurine-¹³C₂,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Trypsin-EDTA (for cell counting)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80-90% confluency at the time of harvesting.

  • Cell Culture: Culture cells in their standard complete medium under optimal conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Initiation of Labeling:

    • Aspirate the standard culture medium.

    • Quickly wash the cells once with pre-warmed PBS to remove residual unlabeled taurine.

    • Immediately add the pre-warmed labeling medium containing Taurine-¹³C₂,¹⁵N. The recommended concentration of the tracer should be similar to the physiological concentration of taurine for the cell type, typically in the range of 25-100 µM.

  • Incubation: Incubate the cells in the labeling medium for a predetermined duration to approach isotopic steady state. For taurine, a labeling time of 24 to 48 hours is recommended to ensure sufficient incorporation into intracellular pools and downstream metabolites. It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal labeling time for the specific cell line and experimental conditions.

  • Harvesting: Proceed immediately to the cell harvesting and quenching protocol (Protocol 2).

II. Cell Harvesting and Metabolite Extraction

Rapid quenching of metabolic activity is paramount to prevent alterations in metabolite levels during sample collection. This is followed by efficient extraction of intracellular metabolites.

Protocol 2: Quenching and Extraction of Metabolites from Adherent Cells

This protocol describes the harvesting and extraction of metabolites from adherent cells for taurine flux analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • Pre-chilled (-80°C) extraction solvent:

    • Option A: 80% Methanol in water (v/v)

    • Option B: Methanol:Chloroform:Water (9:1:1, v/v/v)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Quenching:

    • Place the cell culture plate on a bed of dry ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer. Aspirate the saline completely.

    • Add liquid nitrogen directly to the wells to flash-freeze the cells and instantly halt metabolic activity.

  • Metabolite Extraction:

    • Before the liquid nitrogen completely evaporates, add 1 mL of the pre-chilled extraction solvent to each well (for a 6-well plate).

    • Place the plate on ice and use a cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete cell lysis and protein precipitation.

    • Centrifuge at >13,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the polar metabolites, including taurine and its isotopologues.

    • Transfer the supernatant to a new microcentrifuge tube.

    • The resulting pellet can be used for normalization (e.g., protein or DNA quantification).

  • Sample Storage: Store the metabolite extracts at -80°C until derivatization and analysis.

Data Presentation: Comparison of Extraction Solvents
Extraction SolventKey CharacteristicsExpected Taurine RecoveryReference
80% Methanol in Water Efficiently extracts a broad range of polar metabolites. Simple to prepare and use.Good to Excellent[General Metabolomics Protocols]
Methanol:Chloroform:Water Allows for the simultaneous extraction of both polar and non-polar metabolites into separate phases.Good to Excellent (in the aqueous phase)[General Metabolomics Protocols]

Note: It is recommended to perform a pilot study to determine the optimal extraction solvent for your specific cell type and analytical platform, quantifying recovery using a known amount of Taurine-¹³C₂,¹⁵N standard.

III. Sample Derivatization for GC-MS and LC-MS Analysis

Taurine is a polar molecule that often requires derivatization to improve its chromatographic properties and ionization efficiency for mass spectrometry analysis.

Protocol 3: Derivatization of Taurine with o-Phthalaldehyde (OPA) for HPLC-Fluorescence/MS

This is a pre-column derivatization method that forms a fluorescent derivative, suitable for both fluorescence detection and mass spectrometry.

Materials:

  • Metabolite extract (from Protocol 2)

  • 0.2 M Sodium borate buffer (pH 9.6)

  • OPA derivatization reagent: 15 mM o-phthaldialdehyde, 0.2% β-mercaptoethanol (v/v), 10% methanol (v/v) in 0.2 M sodium borate buffer (pH 9.6). Prepare fresh.

Procedure:

  • Sample Preparation: If the sample is in an organic solvent, evaporate it to dryness under a stream of nitrogen and reconstitute in the borate buffer.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the sample (or standard) with 25 µL of the OPA derivatization reagent.

    • Incubate for 1 minute at 10°C.

  • Analysis: Immediately inject an aliquot of the derivatized sample into the HPLC system.

Protocol 4: Derivatization of Taurine with N-pentafluorobenzoyl di-n-butylamine for GC-MS

This method is suitable for GC-MS analysis and has been used for stable isotope analysis of taurine.

Materials:

  • Metabolite extract (from Protocol 2)

  • N-pentafluorobenzoyl di-n-butylamine

  • Appropriate organic solvent (e.g., ethyl acetate)

Procedure:

  • Sample Preparation: Evaporate the metabolite extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of N-pentafluorobenzoyl di-n-butylamine and 50 µL of ethyl acetate to the dried extract.

    • Heat at 70°C for 30 minutes.

  • Sample Cleanup: After cooling, the sample can be directly injected into the GC-MS or may require a liquid-liquid extraction step for cleanup.

Data Presentation: Comparison of Derivatization Methods
Derivatization ReagentMethodAdvantagesDisadvantagesIsotopic Fractionation
o-Phthalaldehyde (OPA) HPLC-Fluorescence/MSRapid reaction, forms fluorescent derivative for sensitive detection.Derivative can be unstable.Potential for fractionation, requires careful control of reaction conditions.
N-pentafluorobenzoyl di-n-butylamine GC-MSForms stable derivatives suitable for GC-MS.Requires heating.Minimal fractionation reported for ¹⁵N analysis.[3]
Triethylorthoacetate (TEOA) GC-MSOne-step reaction for both amino and sulfonic acid groups.Not as commonly used as other methods.Reported to have no significant nitrogen isotope fractionation.[3]

IV. LC-MS/MS and GC-MS Analysis

The choice between LC-MS/MS and GC-MS will depend on the chosen derivatization method and available instrumentation.

Recommended LC-MS/MS Parameters for Taurine-¹³C₂,¹⁵N Analysis (without derivatization)

Direct analysis of taurine is possible using HILIC chromatography.

  • Column: HILIC column (e.g., Waters Atlantis HILIC Silica, 150 x 2.1 mm, 3 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.2% formic acid

  • Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.2% formic acid

  • Gradient: A suitable gradient from high organic to high aqueous.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Taurine124.080.0
Taurine-¹³C₂,¹⁵N 127.0 82.0
Recommended GC-MS Parameters for Derivatized Taurine Analysis
  • Column: A mid-polarity column (e.g., DB-5ms) is generally suitable.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An appropriate temperature gradient to separate the derivatized taurine from other sample components.

  • Ionization: Electron Ionization (EI)

  • Mass Analyzer: Scan or Selected Ion Monitoring (SIM) mode to monitor the characteristic fragment ions of the derivatized taurine and its isotopologues.

V. Data Analysis and Normalization

After data acquisition, the raw data needs to be processed to determine the mass isotopologue distribution (MID) of taurine and its metabolites. This information is then used in metabolic flux analysis software to calculate the flux rates.

Sample Normalization: To account for variations in cell number and sample handling, it is crucial to normalize the data. Common normalization methods include:

  • Cell Count: Performed on a parallel plate.

  • Total Protein Content: Measured from the cell pellet after metabolite extraction.

  • DNA Content: Measured from the cell pellet.

VI. Visualizations

Taurine Biosynthesis and Catabolism Pathway

The following diagram illustrates the main pathways of taurine biosynthesis from cysteine and its subsequent metabolism. The labeled atoms from Taurine-¹³C₂,¹⁵N are highlighted.

Taurine_Metabolism cluster_biosynthesis Taurine Biosynthesis cluster_flux_analysis Taurine-¹³C₂,¹⁵N Flux Cysteine Cysteine CDO Cysteine Dioxygenase (CDO) Cysteine->CDO O2 CSD Cysteinesulfinate Decarboxylase (CSD) Hypotaurine Hypotaurine CSD->Hypotaurine Cysteinesulfinate Cysteinesulfinate CDO->Cysteinesulfinate Cysteinesulfinate->CSD -CO2 Taurine_node Taurine Hypotaurine->Taurine_node Oxidation Taurine_pool Intracellular Taurine Pool (¹²C, ¹³C, ¹⁴N, ¹⁵N) Taurine_labeled Taurine-¹³C₂,¹⁵N (Exogenous) Taurine_labeled->Taurine_pool Uptake Taurocholate Taurocholate (¹³C₂, ¹⁵N labeled) Taurine_pool->Taurocholate Conjugation (e.g., with Cholic Acid) Isethionate Isethionate (¹³C₂ labeled) Taurine_pool->Isethionate Deamination

Caption: Overview of taurine metabolism for flux analysis.

Experimental Workflow for Taurine-¹³C₂,¹⁵N Flux Analysis

The following diagram outlines the key steps in the experimental workflow for preparing samples for taurine flux analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis A 1. Seed Adherent Cells B 2. Culture to desired confluency A->B C 3. Wash with PBS B->C D 4. Add Taurine-¹³C₂,¹⁵N Labeling Medium C->D E 5. Incubate for 24-48h D->E F 6. Quench Metabolism (Liquid N₂) E->F G 7. Add Cold Extraction Solvent F->G H 8. Scrape and Collect Lysate G->H I 9. Centrifuge to Pellet Protein H->I J 10. Collect Supernatant I->J K 11. Derivatization (Optional) J->K L 12. GC-MS or LC-MS/MS Analysis K->L M 13. Data Processing & Flux Calculation L->M

Caption: Sample preparation workflow for taurine flux analysis.

References

Application Notes and Protocols for Taurine-¹³C₂,¹⁵N Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including bile acid conjugation, osmoregulation, and modulation of intracellular calcium concentration. Its involvement in energy metabolism and its potential protective effects against metabolic diseases such as obesity and diabetes have made it a significant target of research. The use of stable isotope-labeled taurine, specifically Taurine-¹³C₂,¹⁵N, allows for the in vivo tracing of its metabolic fate, providing quantitative insights into its kinetics, biosynthesis, and contribution to various metabolic pathways. These application notes provide a comprehensive overview and detailed protocols for the use of Taurine-¹³C₂,¹⁵N in animal models to study its role in metabolic diseases.

Stable isotope tracing with Taurine-¹³C₂,¹⁵N is a powerful technique for metabolic flux analysis, enabling researchers to track the carbon and nitrogen atoms through interconnected metabolic networks. This methodology is invaluable for understanding dynamic metabolic changes in both healthy and diseased states.[1]

Applications in Metabolic Disease Research

The administration of Taurine-¹³C₂,¹⁵N in animal models is particularly useful for:

  • Quantifying Taurine Flux: Determining the rate of appearance (Ra) and disappearance of taurine from circulation, providing insights into its whole-body turnover.

  • Investigating Metabolic Pathways: Tracing the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites to elucidate the metabolic pathways influenced by taurine.

  • Evaluating Therapeutic Interventions: Assessing the impact of drug candidates or dietary interventions on taurine metabolism and related pathways in models of metabolic disease.

  • Studying Disease Pathophysiology: Comparing taurine kinetics and metabolism in healthy versus diseased animal models (e.g., diet-induced obesity, diabetes) to understand the role of taurine in the development and progression of the disease. Animal models of metabolic diseases are essential tools for revealing pathophysiology and developing new therapies.[2]

Quantitative Data Presentation

The following table provides an illustrative example of the type of quantitative data that can be obtained from a stable isotope tracing study using labeled taurine. The data is modeled after findings from a human study using [1,2-¹³C₂]taurine and is presented here to demonstrate the key kinetic parameters that can be measured.[3][4]

ParameterContinuous InfusionBolus InjectionUnitsDescription
Tracer [1,2-¹³C₂]Taurine[1,2-¹³C₂]Taurine-Stable isotope tracer used.
Infusion/Injection Rate 3.1 ± 0.23.0 ± 0.1µmol·kg⁻¹·h⁻¹ / µmol·kg⁻¹Rate of tracer administration.
Plasma Taurine Concentration 45 ± 546 ± 6µmol/LSteady-state concentration of endogenous taurine.
Isotopic Enrichment (MPE) 5.8 ± 0.6VariableMol Percent ExcessPercentage of labeled taurine at isotopic steady state.
Rate of Appearance (Ra) 31.8 ± 3.158.8 ± 7.2µmol·kg⁻¹·h⁻¹Rate at which taurine enters the plasma pool.
Metabolic Clearance Rate (MCR) 0.71 ± 0.081.28 ± 0.15L·kg⁻¹·h⁻¹Volume of plasma cleared of taurine per unit time.

Note: Data are presented as mean ± standard deviation. This table is an example based on human studies and serves to illustrate the type of quantitative data that can be generated in animal models.[3]

Experimental Protocols

I. Animal Model and Preparation

A common animal model for studying metabolic diseases is the high-fat diet (HFD)-induced obese mouse.

  • Animal Selection: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimation: Acclimate mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Diet Induction:

    • Control Group: Feed a normal diet (ND).

    • Obese Group: Feed a high-fat diet (HFD, e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Catheter Implantation (for infusion studies): For continuous infusion studies, surgically implant a catheter into the jugular or femoral vein one week prior to the experiment to allow for stress-free administration of the tracer.

II. Taurine-¹³C₂,¹⁵N Tracer Administration

There are two primary methods for tracer administration: continuous infusion and bolus injection. The choice of method depends on the specific research question.

A. Continuous Infusion Protocol

This method is ideal for determining steady-state metabolic fluxes.

  • Tracer Preparation: Prepare a sterile solution of Taurine-¹³C₂,¹⁵N in saline. The concentration should be calculated based on the desired infusion rate and the pump flow rate.

  • Fasting: Fast the mice for 4-6 hours prior to the infusion to achieve a post-absorptive state.

  • Infusion Setup: Connect the indwelling catheter to a syringe pump.

  • Tracer Infusion: Infuse the Taurine-¹³C₂,¹⁵N solution at a constant rate (e.g., 3-5 µmol·kg⁻¹·h⁻¹) for a period sufficient to reach isotopic steady state (typically 90-120 minutes in rodents).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or another accessible site at baseline (t=0) and at regular intervals during the infusion (e.g., t=90, 105, 120 minutes) to confirm the attainment of isotopic steady state.

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect blood and tissues of interest (e.g., liver, adipose tissue, muscle). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

B. Bolus Injection Protocol

This method is useful for determining the initial distribution and clearance of the tracer.

  • Tracer Preparation: Prepare a sterile solution of Taurine-¹³C₂,¹⁵N in saline at a concentration suitable for a single intravenous injection.

  • Fasting: Fast the mice for 4-6 hours.

  • Tracer Injection: Administer a single bolus of Taurine-¹³C₂,¹⁵N (e.g., 3 µmol·kg⁻¹) via the tail vein.

  • Blood Sampling: Collect blood samples at multiple time points after the injection (e.g., 2, 5, 10, 20, 30, 60, 90, and 120 minutes) to characterize the decay curve of the tracer enrichment.

  • Tissue Collection: At the final time point, euthanize the animal and collect blood and tissues as described for the infusion protocol.

III. Sample Processing and Analysis by GC-MS

The analysis of taurine isotopic enrichment in plasma and tissue samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

  • Metabolite Extraction:

    • Plasma: To 50 µL of plasma, add a known amount of an internal standard (e.g., a different isotopologue of taurine) and deproteinize with a solvent like methanol or acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

    • Tissues: Homogenize the frozen tissue (~50 mg) in a cold extraction solvent (e.g., 80% methanol). Centrifuge and collect the supernatant.

  • Derivatization: Taurine is a polar molecule and requires derivatization to make it volatile for GC analysis. A common method is derivatization to its N-pentafluorobenzoyl di-n-butylamide (PFB-dBA) derivative.

    • Dry the extracted sample under a stream of nitrogen.

    • Add the derivatization reagents (e.g., pentafluoropropionic anhydride and di-n-butylamine) and heat to complete the reaction.

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the taurine derivative from other metabolites.

    • Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to the unlabeled (M+0) and labeled (M+3 for ¹³C₂¹⁵N) taurine derivative.

  • Data Analysis:

    • Calculate the isotopic enrichment (Mole Percent Excess, MPE) from the ratio of the labeled to unlabeled ion intensities, after correcting for natural abundance.

    • For continuous infusion studies, calculate the rate of appearance (Ra) using the formula: Ra = Infusion Rate / MPE at steady state.

    • For bolus injection studies, model the decay of the isotopic enrichment over time to determine kinetic parameters.

Signaling Pathways and Visualizations

Taurine has been shown to modulate several key signaling pathways involved in metabolism, particularly in the context of obesity and insulin resistance. One of the most prominent is the SIRT1/AMPK/FOXO1 pathway, which plays a central role in regulating lipid metabolism.

Taurine Biosynthesis and Transport

Taurine is synthesized in mammals primarily from cysteine through the cysteine sulfinic acid pathway. It is then transported into cells via the Na⁺/Cl⁻-dependent taurine transporter (TauT).

Taurine_Biosynthesis_Transport Cysteine Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA Hypotaurine Hypotaurine CSA->Hypotaurine Taurine_syn Taurine Hypotaurine->Taurine_syn TauT TauT Transporter Taurine_syn->TauT Transport Cell Intracellular Space TauT->Cell

Caption: Simplified pathway of taurine biosynthesis from cysteine and its transport into the cell.

Experimental Workflow for Taurine-¹³C₂,¹⁵N Tracing

The overall experimental workflow involves several key steps from tracer administration to data analysis. A generalized workflow for a continuous infusion study in a mouse model is depicted below.

Experimental_Workflow Animal_Model Animal Model (e.g., HFD Mouse) Infusion Continuous IV Infusion Animal_Model->Infusion Tracer_Prep Prepare Taurine-¹³C₂,¹⁵N Tracer Solution Tracer_Prep->Infusion Sampling Blood & Tissue Collection Infusion->Sampling Extraction Metabolite Extraction Sampling->Extraction Derivatization Chemical Derivatization (e.g., PFB-dBA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Isotopic Enrichment, Flux) GCMS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation SIRT1_AMPK_FOXO1_Pathway Taurine Taurine SIRT1 SIRT1 Taurine->SIRT1 activates AMPK AMPK SIRT1->AMPK activates FOXO1 FOXO1 SIRT1->FOXO1 activates SREBP1c SREBP-1c AMPK->SREBP1c inhibits PGC1a PGC-1α AMPK->PGC1a activates FattyAcidOx Fatty Acid Oxidation FOXO1->FattyAcidOx promotes FAS FAS SREBP1c->FAS activates Lipogenesis Lipogenesis FAS->Lipogenesis promotes PPARa PPARα PPARa->FattyAcidOx promotes PGC1a->PPARa co-activates

References

Application Notes and Protocols for Cell Culture Labeling with Taurine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a highly abundant amino acid in mammalian tissues, playing crucial roles in a multitude of physiological processes including osmoregulation, calcium signaling, antioxidation, and conjugation of bile acids.[1] Its involvement in various cellular functions makes it a significant molecule of interest in numerous research fields, including neuroscience, cardiology, and oncology. Stable isotope labeling with Taurine-¹³C₂,¹⁵N provides a powerful tool for tracing the metabolic fate of taurine within cultured cells. This approach, coupled with mass spectrometry, enables researchers to elucidate taurine uptake, metabolism, and its contribution to various metabolic pathways with high precision and specificity. Taurine-¹³C₂,¹⁵N is a stable isotope-labeled version of taurine, containing two Carbon-13 atoms and one Nitrogen-15 atom, which allows for its unambiguous detection and quantification in metabolomics studies.[1][2]

These application notes provide a comprehensive guide for utilizing Taurine-¹³C₂,¹⁵N in cell culture experiments. The protocols outlined below are designed to be adaptable to various cell lines and research questions, empowering researchers to investigate the intricate roles of taurine in cellular metabolism and disease.

Data Presentation: Expected Quantitative Outcomes

Following the successful labeling of cells with Taurine-¹³C₂,¹⁵N and subsequent analysis by mass spectrometry, researchers can expect to observe distinct isotopic enrichment in taurine and potentially in its downstream metabolites. The table below summarizes the expected mass shifts and provides a hypothetical example of labeling efficiency in a cancer cell line after 24 hours of incubation with 100 µM Taurine-¹³C₂,¹⁵N.

MetaboliteUnlabeled Monoisotopic Mass (m/z)Labeled Monoisotopic Mass (m/z)Expected Mass Shift (Δm/z)Hypothetical Labeling Efficiency (%)
Taurine125.0243128.0312+3.0069> 95%
Hypotaurine109.0294112.0363+3.0069Variable
Cysteic Acid169.0045172.0114+3.0069Variable
Taurocholic Acid515.2866518.2935+3.0069Cell-type dependent
Taurochenodeoxycholic Acid499.2924502.2993+3.0069Cell-type dependent

Note: Labeling efficiency will vary depending on the cell line, taurine transporter (TauT) expression, culture conditions, and incubation time. The detection of labeled downstream metabolites is contingent on the metabolic activity of the specific cell type under investigation.

Experimental Protocols

Protocol 1: Cell Culture Labeling with Taurine-¹³C₂,¹⁵N

This protocol outlines the steps for labeling adherent mammalian cells with Taurine-¹³C₂,¹⁵N.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Taurine-free medium (custom formulation or commercially available)

  • Taurine-¹³C₂,¹⁵N (commercially available)

  • Sterile tissue culture plates or flasks

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Trypsin-EDTA solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Sterile conical tubes and pipettes

Procedure:

  • Cell Seeding: Seed the cells in tissue culture plates or flasks at a density that will ensure they reach approximately 70-80% confluency at the time of labeling.

  • Cell Culture: Incubate the cells in complete culture medium at 37°C in a humidified incubator with 5% CO₂.

  • Medium Exchange: Once the cells have reached the desired confluency, aspirate the complete medium.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled taurine.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing taurine-free medium with Taurine-¹³C₂,¹⁵N. A final concentration of 50-200 µM is a good starting point, but this should be optimized for the specific cell line and experimental goals.

  • Labeling: Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. A time course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time.

  • Harvesting: After the incubation period, proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction from Labeled Cells

This protocol describes the extraction of intracellular metabolites for subsequent mass spectrometry analysis.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Medium Removal: Place the culture plate on ice and aspirate the labeling medium.

  • Washing: Quickly wash the cells twice with ice-cold PBS.

  • Metabolism Quenching and Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).

  • Cell Lysis: Place the plate on a rocker in a cold room (4°C) for 10-15 minutes to ensure complete cell lysis and metabolite extraction.

  • Scraping: Using a cell scraper, scrape the cells into the methanol solution.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a nitrogen gas evaporator or a vacuum concentrator.

  • Storage: Store the dried metabolite pellet at -80°C until analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol details the reconstitution of the dried metabolite extract for analysis.

Materials:

  • Dried metabolite extract from Protocol 2

  • Reconstitution solvent (e.g., 50% methanol in water, LC-MS grade)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials with inserts

Procedure:

  • Reconstitution: Resuspend the dried metabolite pellet in an appropriate volume of reconstitution solvent (e.g., 50-100 µL). The volume should be chosen to achieve a suitable concentration for your mass spectrometer.

  • Vortexing: Vortex the sample thoroughly for 1-2 minutes to ensure all metabolites are dissolved.

  • Centrifugation: Centrifuge the reconstituted sample at maximum speed at 4°C for 10 minutes to pellet any remaining insoluble material.

  • Transfer: Carefully transfer the supernatant to an autosampler vial with an insert.

  • Analysis: The sample is now ready for analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis cell_seeding Seed Cells cell_growth Incubate and Grow Cells cell_seeding->cell_growth medium_exchange Replace with Taurine-13C2,15N Medium cell_growth->medium_exchange labeling Incubate for Labeling medium_exchange->labeling wash_cells Wash with Cold PBS labeling->wash_cells quench_extract Quench Metabolism & Extract with 80% Methanol wash_cells->quench_extract centrifuge_pellet Centrifuge and Collect Supernatant quench_extract->centrifuge_pellet dry_extract Dry Metabolite Extract centrifuge_pellet->dry_extract reconstitute Reconstitute in Solvent dry_extract->reconstitute lcms_analysis Analyze by LC-MS/MS reconstitute->lcms_analysis data_analysis Data Processing and Analysis lcms_analysis->data_analysis

Caption: Experimental workflow for Taurine-¹³C₂,¹⁵N labeling.

Taurine Metabolic Pathways

taurine_pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolic Fates Extracellular_Taurine Extracellular Taurine-¹³C₂,¹⁵N TauT Taurine Transporter (TauT/SLC6A6) Extracellular_Taurine->TauT Intracellular_Taurine Intracellular Taurine-¹³C₂,¹⁵N TauT->Intracellular_Taurine Hypotaurine Hypotaurine-¹³C₂,¹⁵N Intracellular_Taurine->Hypotaurine Hypotaurine Dehydrogenase Bile_Acid_Conj Bile Acid Conjugation (e.g., Taurocholic Acid-¹³C₂,¹⁵N) Intracellular_Taurine->Bile_Acid_Conj Bile acid-CoA: amino acid N-acyltransferase Osmoregulation Osmoregulation Intracellular_Taurine->Osmoregulation Cysteic_Acid Cysteic Acid-¹³C₂,¹⁵N Hypotaurine->Cysteic_Acid Oxidation

Caption: Overview of taurine uptake and metabolic pathways.

Logical Relationship of Isotope Tracing

logic_diagram Tracer Taurine-¹³C₂,¹⁵N (Known Mass) Cellular_Metabolism Cellular Metabolism Tracer->Cellular_Metabolism Labeled_Pools Labeled Metabolite Pools (Taurine, Hypotaurine, etc.) Cellular_Metabolism->Labeled_Pools Mass_Spec Mass Spectrometry (Detection of Mass Shift) Labeled_Pools->Mass_Spec Flux_Analysis Metabolic Flux Analysis (Quantification of Pathway Activity) Mass_Spec->Flux_Analysis

Caption: Logic of stable isotope tracing with Taurine-¹³C₂,¹⁵N.

References

Quantifying Taurine Kinetics with 13C2,15N Isotopes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with a multitude of physiological roles, including bile acid conjugation, osmoregulation, and neuromodulation.[1] Alterations in taurine homeostasis have been implicated in various pathological conditions, making the in-vivo quantification of its kinetics a critical area of research for understanding disease mechanisms and developing novel therapeutic strategies. Stable isotope tracers, particularly dual-labeled 13C2,15N-taurine, offer a powerful and safe methodology for elucidating the dynamics of taurine metabolism.[2]

These application notes provide a comprehensive overview of the methodologies required to quantify taurine kinetics using stable isotope tracers. Detailed experimental protocols for tracer administration, sample collection, and analysis by gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, this document includes a compilation of quantitative data from human studies and visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of taurine kinetics.

Principles of Taurine Kinetic Analysis with Stable Isotopes

The fundamental principle of stable isotope tracer studies is the introduction of a labeled compound into a biological system to trace its metabolic fate.[3] By measuring the isotopic enrichment of the tracer in biological samples over time, key kinetic parameters such as the rate of appearance (Ra), metabolic clearance rate (MCR), and pool size of the metabolite of interest can be determined.

The use of a dual-labeled tracer like 13C2,15N-taurine can provide additional insights into taurine metabolism, such as the potential for transamination reactions, by tracking the fate of both the carbon skeleton and the amino group.

Experimental Protocols

Subject Preparation and Tracer Administration

1.1. Subject Recruitment and Screening:

  • Recruit healthy volunteers or a specific patient population based on the research question.

  • Perform a comprehensive medical screening, including a physical examination and routine blood tests, to ensure subject suitability.

  • Obtain written informed consent from all participants.

1.2. Dietary Control:

  • Instruct subjects to consume a standardized diet for a specified period (e.g., 3 days) prior to the study to minimize variations in endogenous taurine levels.

  • Subjects should refrain from consuming foods and supplements known to be high in taurine.

1.3. Study Day Protocol:

  • Subjects should arrive at the clinical research facility in the morning after an overnight fast.

  • Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand or forearm vein, which will be heated to obtain arterialized venous blood samples.

  • Collect baseline blood and urine samples before the tracer infusion begins.

1.4. Tracer Administration: Two primary methods for tracer administration are commonly employed:

  • Continuous Infusion: A primed, continuous intravenous infusion of the stable isotope tracer is administered over several hours to achieve a steady-state isotopic enrichment in the plasma.

    • Priming Dose: Administer a bolus injection of the tracer at the beginning of the infusion to rapidly achieve isotopic equilibrium.

    • Infusion Rate: The continuous infusion rate is typically in the range of 3-4 µmol·kg⁻¹·h⁻¹.

  • Bolus Injection: A single, rapid intravenous injection of a known amount of the tracer is administered.

Sample Collection and Processing

2.1. Blood Sampling:

  • Collect blood samples at predetermined time points throughout the study.

  • For continuous infusion studies, samples are typically collected at baseline and then at regular intervals (e.g., every 30 minutes) during the last hours of the infusion to confirm steady-state.

  • For bolus injection studies, frequent sampling is required in the initial period after injection to accurately model the decay of the tracer enrichment.

  • Collect blood in heparinized tubes.

2.2. Plasma and Whole Blood Preparation:

  • Immediately after collection, centrifuge a portion of the heparinized blood at 4°C to separate the plasma.

  • Store plasma and whole blood samples at -80°C until analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation and Derivatization:

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., norvaline) to each plasma and whole blood sample.

  • Deproteinization: Precipitate proteins by adding a strong acid, such as perchloric acid or sulfosalicylic acid. Centrifuge to pellet the precipitated proteins.

  • Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange resin column to isolate the amino acid fraction, including taurine. Elute the amino acids with a strong base, such as ammonium hydroxide.

  • Derivatization: The isolated amino acids must be derivatized to increase their volatility for GC-MS analysis. A common derivatization procedure for taurine is the formation of its N-pentafluorobenzoyl di-n-butylamide derivative.

    • Dry the amino acid eluate under a stream of nitrogen.

    • Add a solution of pentafluorobenzoyl chloride in an appropriate solvent and heat to facilitate the reaction.

    • After cooling, add a solution of di-n-butylamine and heat again.

    • Evaporate the solvent and reconstitute the derivative in a suitable solvent for injection into the GC-MS.

3.2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a capillary column suitable for amino acid analysis (e.g., a DB-5ms column).

    • Injector Temperature: Typically set around 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a final temperature of around 300°C to ensure separation of the derivatized taurine from other compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Use electron impact (EI) or chemical ionization (CI).

    • Selected Ion Monitoring (SIM): Monitor the specific ions corresponding to the derivatized unlabeled taurine (m/z of the molecular ion or a characteristic fragment) and the 13C2,15N-labeled taurine. This allows for sensitive and specific quantification of the isotopic enrichment.

3.3. Data Analysis and Calculations:

  • Isotopic Enrichment: Calculate the isotopic enrichment (mole percent excess, MPE) from the ratio of the peak areas of the labeled and unlabeled taurine ions, after correcting for the natural abundance of isotopes.

  • Kinetic Calculations:

    • Rate of Appearance (Ra):

      • Continuous Infusion (at steady state): Ra = Infusion Rate / MPE

      • Bolus Injection: Ra is calculated from the area under the enrichment-time curve.

    • Metabolic Clearance Rate (MCR): MCR = Ra / Plasma Taurine Concentration

    • Pool Size: The size of the metabolically active taurine pool can be estimated from the decay kinetics following a bolus injection.

Quantitative Data

The following tables summarize key quantitative data on taurine kinetics in healthy adult humans from studies utilizing 13C2-taurine tracers.

Table 1: Taurine Rate of Appearance (Ra) in Healthy Adults

Study ConditionTracer AdministrationTaurine Ra (µmol·kg⁻¹·h⁻¹)Reference
PostabsorptiveContinuous Infusion31.8 ± 3.1
PostabsorptiveBolus Injection~58.8 (calculated from 85% higher than infusion)

Table 2: Estimated Taurine Pool Sizes in Healthy Adults

CompartmentTracer AdministrationEstimated Pool Size (mmol)Reference
Small, rapidly turning over poolBolus Injection2.7 - 8.0
Tracer-miscible poolContinuous Infusion~2.6 (calculated from 38 µmol·kg⁻¹ in a 70kg individual)

Visualizations

Signaling Pathways and Logical Relationships

Taurine_Metabolism Taurine Metabolism Pathways cluster_synthesis Taurine Biosynthesis cluster_conjugation Bile Acid Conjugation (in Liver) Cysteine Cysteine Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid Cysteine->Cysteine_Sulfinic_Acid Cysteine Dioxygenase (CDO) Hypotaurine Hypotaurine Cysteine_Sulfinic_Acid->Hypotaurine Cysteine Sulfinic Acid Decarboxylase (CSAD) Taurine_Synth Taurine Hypotaurine->Taurine_Synth Hypotaurine Dehydrogenase Taurine_Conj Taurine Taurocholic_Acid Taurocholic Acid (Taurine-conjugated bile acid) Taurine_Conj->Taurocholic_Acid Bile_Acids Bile Acids (e.g., Cholic Acid) Bile_Acids->Taurocholic_Acid Bile Acid-CoA Synthetase & Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT)

Caption: Key pathways of taurine biosynthesis from cysteine and its conjugation with bile acids in the liver.

Experimental Workflow

Experimental_Workflow Workflow for a Taurine Kinetic Study cluster_prep Preparation Phase cluster_study Study Day cluster_analysis Analysis Phase cluster_data Data Interpretation Subject_Recruitment Subject Recruitment & Screening Dietary_Control Dietary Control Subject_Recruitment->Dietary_Control Fasting Overnight Fast Dietary_Control->Fasting Catheterization IV Catheter Placement Fasting->Catheterization Baseline_Sampling Baseline Sampling (Blood, Urine) Catheterization->Baseline_Sampling Tracer_Admin 13C2,15N-Taurine Tracer Administration (Infusion or Bolus) Baseline_Sampling->Tracer_Admin Timed_Sampling Timed Blood Sampling Tracer_Admin->Timed_Sampling Sample_Processing Plasma/Whole Blood Separation & Storage Timed_Sampling->Sample_Processing Derivatization Taurine Derivatization Sample_Processing->Derivatization GCMS_Analysis GC-MS Analysis (Isotopic Enrichment) Derivatization->GCMS_Analysis Kinetic_Modeling Kinetic Modeling GCMS_Analysis->Kinetic_Modeling Calculate_Parameters Calculation of Ra, MCR, Pool Size Kinetic_Modeling->Calculate_Parameters Statistical_Analysis Statistical Analysis Calculate_Parameters->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: A typical workflow for a human in vivo stable isotope tracer study to determine taurine kinetics.

Conclusion

The use of 13C2,15N-labeled taurine in conjunction with GC-MS analysis provides a robust and sensitive method for quantifying taurine kinetics in vivo. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians seeking to investigate the role of taurine metabolism in health and disease. Careful experimental design and execution are paramount to obtaining high-quality kinetic data that can advance our understanding of taurine's physiological significance and its potential as a therapeutic target.

References

Application Notes and Protocols for Isotope Dilution Assay of Taurine using Taurine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine, or 2-aminoethanesulfonic acid, is a conditionally essential amino acid abundant in various mammalian tissues, including the heart, brain, and muscles.[1] It plays a crucial role in numerous physiological processes such as osmoregulation, calcium modulation, and bile acid conjugation.[1] Given its diverse biological functions, the accurate quantification of taurine in biological matrices is of significant interest in various research fields, from metabolic studies to drug development.

Isotope Dilution Assay (IDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endogenous compounds. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. The use of a stable isotope-labeled internal standard, such as Taurine-¹³C₂,¹⁵N, allows for the precise correction of matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[2]

This document provides detailed application notes and protocols for the quantification of taurine in biological samples using Taurine-¹³C₂,¹⁵N as an internal standard.

Principle of Isotope Dilution Assay

The core principle of the isotope dilution assay is the addition of a known amount of a stable isotope-labeled internal standard (Taurine-¹³C₂,¹⁵N) to a sample containing an unknown amount of the native analyte (taurine). The internal standard and the analyte are chemically identical and thus exhibit the same behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Isotope Dilution Assay Principle Principle of Isotope Dilution Assay. cluster_sample Biological Sample cluster_standard Internal Standard A Native Taurine (Unknown Amount) C Sample Preparation (Extraction, Derivatization) A->C B Taurine-¹³C₂,¹⁵N (Known Amount) B->C D LC-MS/MS Analysis C->D E Data Analysis (Ratio of Native to Labeled) D->E F Accurate Quantification of Taurine E->F

Caption: A diagram illustrating the principle of the isotope dilution assay for taurine quantification.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for an LC-MS/MS-based isotope dilution assay for taurine. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterTypical ValueReference
Linearity Range 1 - 100 µg/mL[3]
20 - 2000 µg/L[4]
Limit of Detection (LOD) 0.3 - 0.4 ng/mL (for N-acyl taurines)
Limit of Quantification (LOQ) 8 nmol/mL (plasma)
80 nmol/mL (whole blood)
Accuracy (Recovery) 81.97 - 105.78%
99.6% (range = 91.1 - 106.5%)
Precision (RSD) Intra-day: < 5.3%
Inter-day: < 7.7%
Repeatability: 3.1%
Intermediate Precision: 4.9%

Experimental Protocols

Materials and Reagents
  • Taurine standard (≥99% purity)

  • Taurine-¹³C₂,¹⁵N internal standard (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution Preparation
  • Taurine Stock Solution (1 mg/mL): Accurately weigh and dissolve taurine in ultrapure water.

  • Taurine-¹³C₂,¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Taurine-¹³C₂,¹⁵N in ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the taurine stock solution with an appropriate surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) to create a calibration curve.

  • Internal Standard Working Solution: Dilute the Taurine-¹³C₂,¹⁵N stock solution with the sample precipitation solvent to a final concentration appropriate for the assay sensitivity.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples on ice.

  • To 50 µL of sample (calibrator, quality control, or unknown), add 150 µL of the internal standard working solution in acetonitrile (containing 0.1% formic acid).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow Experimental workflow for taurine IDA. A Sample Collection (Plasma, Serum, etc.) B Addition of Taurine-¹³C₂,¹⁵N Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis (HILIC Column) E->F G Data Processing and Quantification F->G

Caption: A flowchart of the experimental workflow for the isotope dilution assay of taurine.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal retention of the polar taurine molecule.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute taurine.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Taurine: The precursor ion is [M+H]⁺ with m/z 126.0. A common product ion for quantification is m/z 88.0, corresponding to the loss of the sulfonic acid group. Other qualifier ions can be monitored for confirmation.

      • Taurine-¹³C₂,¹⁵N: The precursor ion is [M+H]⁺ with m/z 129.0. The corresponding product ion for quantification would be m/z 91.0.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Taurine (Quantifier)126.088.0Optimized for instrument
Taurine (Qualifier)126.064.0Optimized for instrument
Taurine-¹³C₂,¹⁵N (IS)129.091.0Optimized for instrument
Data Analysis
  • Integrate the peak areas for the native taurine and the Taurine-¹³C₂,¹⁵N internal standard.

  • Calculate the peak area ratio of taurine to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the taurine standards.

  • Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Taurine Signaling and Metabolic Pathways

Taurine is synthesized in mammals primarily from cysteine via the cysteine sulfinic acid pathway. It is involved in various signaling pathways, acting as a neuromodulator by interacting with GABA and glycine receptors, and playing a role in calcium homeostasis.

Taurine Pathways Taurine synthesis and key functions. cluster_synthesis Taurine Synthesis cluster_function Taurine Functions Cysteine Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA Cysteine Dioxygenase Hypotaurine Hypotaurine CSA->Hypotaurine CSAD Taurine_syn Taurine Hypotaurine->Taurine_syn Hypotaurine Dehydrogenase Taurine_func Taurine GABA GABA Receptor Modulation Taurine_func->GABA Glycine Glycine Receptor Modulation Taurine_func->Glycine Calcium Calcium Homeostasis Taurine_func->Calcium BileAcid Bile Acid Conjugation Taurine_func->BileAcid Osmoregulation Osmoregulation Taurine_func->Osmoregulation

Caption: A simplified diagram of taurine's primary synthesis pathway and its major physiological functions.

Conclusion

The Isotope Dilution Assay using Taurine-¹³C₂,¹⁵N as an internal standard provides a robust, accurate, and precise method for the quantification of taurine in various biological matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals engaged in metabolic research and clinical diagnostics. The high specificity and sensitivity of this LC-MS/MS method make it an indispensable tool for elucidating the roles of taurine in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Taurine-13C2,15N Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Taurine-13C2,15N in tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in research?

A1: this compound is a stable isotope-labeled form of taurine, where the two carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling makes it a powerful tool for metabolic research, allowing scientists to trace the fate of taurine in biological systems without the use of radioactive isotopes.[1] Its primary applications include:

  • Metabolic Flux Analysis: Quantifying the rate of synthesis, breakdown, and conversion of taurine and its downstream metabolites.[2]

  • Pathway Elucidation: Identifying and characterizing the metabolic pathways in which taurine is involved.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of taurine and taurine-based therapeutics.

  • Disease Mechanism Research: Investigating the role of taurine metabolism in various pathological conditions.

Q2: I am observing low or no enrichment of this compound in my samples. What are the potential causes and solutions?

A2: Low or no tracer enrichment is a common issue that can arise from several factors throughout the experimental workflow. Below is a troubleshooting guide to help identify and resolve the problem.

Potential CauseTroubleshooting Steps
Tracer Uptake Issues - Verify cell viability and confluence: Ensure cells are healthy and in the exponential growth phase. Stressed or senescent cells may have altered transporter function. - Optimize tracer concentration and incubation time: The optimal concentration and duration of labeling can vary significantly between cell types and experimental conditions. Perform a time-course and dose-response experiment to determine the optimal parameters. - Check for transporter competition: High concentrations of other amino acids in the media might compete with taurine for uptake. Consider using a custom medium with controlled amino acid concentrations.
Inefficient Cell Lysis - Evaluate your lysis method: The chosen lysis method should be validated for its efficiency in extracting polar metabolites like taurine. Sonication, freeze-thaw cycles, or the use of specific lysis buffers can be optimized. For adherent cells, direct scraping after quenching is often preferred over trypsinization to prevent metabolite leakage.[3] - Ensure complete cell disruption: Visually inspect the cell lysate under a microscope to confirm that the majority of cells have been lysed.
Sample Degradation - Maintain cold chain: Keep samples on ice or at -80°C throughout the extraction and storage process to minimize enzymatic degradation. - Quench metabolism effectively: Rapidly halt metabolic activity by snap-freezing in liquid nitrogen or using ice-cold extraction solvents.[3]
Analytical Insensitivity - Optimize mass spectrometry parameters: Ensure the mass spectrometer is tuned for the specific m/z of this compound and its fragments. Check the collision energy and other MS/MS parameters for optimal signal intensity.[4] - Consider derivatization: If sensitivity is an issue with LC-MS, derivatization of taurine can improve its chromatographic retention and ionization efficiency. However, the derivatization process itself needs to be carefully optimized.

Q3: How can I differentiate between true biological variability and experimental error in my tracer data?

A3: Distinguishing biological variation from experimental noise is crucial for accurate data interpretation. Here are some strategies:

  • Incorporate Quality Control (QC) Samples: Include pooled biological samples (QCs) injected periodically throughout the analytical run. The consistency of the tracer enrichment in these QCs can indicate the stability and reproducibility of the analytical platform.

  • Use Internal Standards: Spike a known amount of a heavy-isotope labeled standard (different from your tracer, e.g., Taurine-d4) into your samples at the beginning of the extraction process. This can help normalize for variations in sample handling, extraction efficiency, and instrument response.

  • Increase Biological and Technical Replicates: A sufficient number of biological replicates will help in assessing the true biological variability, while technical replicates (multiple injections of the same sample) will indicate the analytical precision.

  • Statistical Analysis: Employ statistical methods like Principal Component Analysis (PCA) to visualize the clustering of your samples. Well-clustered biological replicates and tightly grouped QC samples suggest low experimental error.

Q4: What is metabolic scrambling, and how can it affect my this compound tracer experiment?

A4: Metabolic scrambling refers to the transfer of stable isotopes from the intended tracer molecule to other, unrelated metabolites through interconnected metabolic pathways. In the context of a this compound experiment, this could mean the ¹⁵N atom is transferred to other amino acids via transamination reactions. This can complicate the interpretation of your data by making it appear as if taurine is being metabolized into pathways it is not directly involved in.

Mitigation Strategies:

  • High-Resolution Mass Spectrometry: Use of high-resolution mass spectrometers can help distinguish between different isotopologues with the same nominal mass, which can aid in identifying scrambled isotopes.

  • Dual-Tracer Approaches: In some cases, using a second tracer with a different label (e.g., ¹³C-glucose) can help to delineate the contributions of different pathways to the observed labeling patterns.

  • Careful Pathway Analysis: A thorough understanding of the metabolic network connected to taurine is essential for correctly interpreting the labeling patterns and identifying potential scrambling events.

Experimental Protocols

Protocol 1: this compound Tracer Experiment in Adherent Cell Culture

This protocol provides a general framework. Optimization of cell seeding density, tracer concentration, and labeling time is recommended for each cell line.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Tracer Preparation: Prepare the labeling medium by supplementing basal medium (lacking unlabeled taurine) with this compound to the desired final concentration (e.g., 100 µM - 1 mM). Pre-warm the medium to 37°C.

  • Labeling:

    • Aspirate the existing culture medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for the desired period (e.g., 4, 8, 12, or 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Quench metabolism by adding liquid nitrogen directly to the plate for 30-60 seconds.

    • Add ice-cold extraction solvent (e.g., 80% methanol) to the plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate and incubate on ice for 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system optimized for the detection of this compound.

Protocol 2: this compound Tracer Administration in a Mouse Model

This protocol is a general guideline and must be adapted based on the specific research question and approved by the relevant institutional animal care and use committee.

  • Tracer Preparation: Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline). The concentration should be calculated based on the desired dosage and administration volume.

  • Animal Acclimation: Acclimate the mice to the experimental conditions for at least one week.

  • Tracer Administration: Administer the this compound solution via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). A typical bolus dose might range from 10 to 50 mg/kg body weight.

  • Sample Collection: At predetermined time points after tracer administration, collect blood and tissues of interest.

    • Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

    • Tissues: Immediately after collection, snap-freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Plasma:

    • Add a four-fold excess of ice-cold methanol to the plasma sample.

    • Vortex and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at high speed for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., methanol:water, 80:20) using a bead beater or other appropriate homogenizer.

    • Centrifuge the homogenate to pellet tissue debris.

    • Collect the supernatant for analysis.

  • Sample Preparation and LC-MS/MS Analysis: Follow steps 5 and 6 from the cell culture protocol.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for this compound Tracer Experiments

Experimental SystemRecommended Starting Concentration/DosageNotes
Adherent Cell Culture 100 µM - 1 mM in culture mediumThe optimal concentration depends on the cell line's taurine transporter expression and metabolic rate.
Suspension Cell Culture 100 µM - 1 mM in culture mediumSimilar to adherent cells, optimization is recommended.
Mouse (Oral Gavage) 10 - 50 mg/kg body weightA bolus dose is common for tracking acute metabolic changes.
Mouse (Intravenous Infusion) 3 - 5 µmol/kg/hourContinuous infusion is suitable for steady-state metabolic flux analysis.

Table 2: Typical Isotopic Enrichment of Taurine in Different Biological Samples

Sample TypeExpected Enrichment Range (% of total pool)Time to Reach Steady State
Cell Culture Lysate 5 - 50%4 - 24 hours
Plasma (Human) 1 - 5%~5 hours (continuous infusion)
Whole Blood (Human) Lower than plasma~5 hours (continuous infusion)
Mouse Liver 10 - 40%Varies with administration route
Mouse Brain 1 - 10%Slower turnover, may require longer labeling times

Visualizations

Taurine Biosynthesis Pathway

Taurine_Biosynthesis Methionine Methionine Cysteine Cysteine Methionine->Cysteine Cysteinesulfinic_acid Cysteinesulfinic Acid Cysteine->Cysteinesulfinic_acid CDO Cysteamine Cysteamine Cysteine->Cysteamine Hypotaurine Hypotaurine Cysteinesulfinic_acid->Hypotaurine CSAD Taurine Taurine Hypotaurine->Taurine HDH (putative) Cysteamine->Hypotaurine

Caption: Major pathways of taurine biosynthesis from cysteine.

Taurine Signaling and Cellular Functions

Taurine_Signaling cluster_cellular_effects Cellular Effects Osmoregulation Osmoregulation Antioxidant_Defense Antioxidant Defense Calcium_Homeostasis Ca2+ Homeostasis Energy_Metabolism Energy Metabolism Bile_Acid_Conjugation Bile Acid Conjugation Taurine Taurine Taurine->Osmoregulation Taurine->Antioxidant_Defense Taurine->Calcium_Homeostasis Taurine->Energy_Metabolism Taurine->Bile_Acid_Conjugation

Caption: Overview of the multifaceted cellular functions of taurine.

Experimental Workflow for this compound Tracer Analysis

Experimental_Workflow Start Start: Biological System (Cells or Animal) Tracer Introduce This compound Tracer Start->Tracer Incubation Incubation/ Labeling Period Tracer->Incubation Quenching Quench Metabolism Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Isotope Correction Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation End End Interpretation->End

Caption: A generalized workflow for a this compound tracer experiment.

References

Navigating Taurine-13C2,15N Infusion Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Taurine-13C2,15N infusion protocols. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in metabolic research?

A1: this compound is a stable isotope-labeled version of taurine, a sulfur-containing amino acid involved in numerous physiological processes.[1][2] In metabolic research, it is used as a tracer to study taurine kinetics, such as its rate of appearance (Ra) and turnover in vivo.[3][4] The labeled carbon (13C) and nitrogen (15N) atoms allow researchers to distinguish it from naturally occurring taurine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS).[3]

Q2: What are the primary methods for administering this compound in kinetic studies?

A2: The two main methods for administering this compound are continuous infusion and bolus injection. Continuous infusion involves administering the tracer at a constant rate over several hours to achieve a steady-state isotopic enrichment in the plasma. A bolus injection involves administering a single, larger dose of the tracer, followed by monitoring its decay in enrichment over time.

Q3: Which administration method is preferred, continuous infusion or bolus injection?

A3: Studies have shown that the bolus injection technique may overestimate the taurine appearance rate (Ra) compared to the continuous infusion method. In one study with healthy adult humans, the taurine Ra was approximately 85% higher when determined using a bolus injection. Therefore, continuous infusion is generally recommended for more accurate determination of taurine kinetics.

Q4: How long does it take to reach steady-state isotopic enrichment during a continuous infusion?

A4: In healthy adult humans, pilot studies have shown that a steady-state isotopic enrichment in plasma and whole blood can be reached by the fifth hour of a continuous tracer infusion.

Q5: Why is there a difference in isotopic enrichment between plasma and whole blood?

A5: The plateau enrichment of this compound reached in whole blood is typically lower than that in plasma. This is attributed to the compartmentation of taurine between the extracellular (plasma) and intracellular milieus.

Troubleshooting Guide

Issue 1: Low or undetectable isotopic enrichment in samples.

  • Possible Cause: The infusion rate of the tracer may be too low for the subject's metabolic state.

  • Suggested Solution: Review existing literature for appropriate infusion rates for your specific model (human, animal). For healthy adult humans, a continuous infusion rate of approximately 3.1 µmol·kg⁻¹·h⁻¹ has been used successfully. Ensure the tracer solution was prepared correctly and the infusion pump is calibrated and functioning properly.

Issue 2: High variability in taurine appearance rate (Ra) between subjects.

  • Possible Cause: The metabolic state of the subjects can significantly influence taurine kinetics. For instance, studying subjects in a fed versus a postabsorptive state can lead to different results.

  • Suggested Solution: Standardize the conditions for all subjects in the study. This includes controlling the dietary intake and ensuring all subjects are in the same metabolic state (e.g., postabsorptive) before and during the infusion.

Issue 3: Discrepancy in results when switching from bolus to continuous infusion.

  • Possible Cause: As noted, the bolus injection technique has been shown to potentially overestimate the taurine appearance rate.

  • Suggested Solution: If comparing data from studies using different methodologies, be aware of this potential discrepancy. For new studies, a continuous infusion protocol is recommended for a more accurate assessment of taurine kinetics.

Issue 4: Contamination of initial blood samples after a bolus injection.

  • Possible Cause: If the same intravenous line is used for both the bolus injection and for subsequent blood sampling, there is a risk of contaminating the initial samples with residual tracer.

  • Suggested Solution: Whenever possible, use a separate intravenous line for blood sampling that is different from the one used for the tracer injection.

Quantitative Data Summary

ParameterValueSpeciesInfusion MethodCitation
Continuous Infusion Rate 3.1 ± 0.2 µmol·kg⁻¹·h⁻¹HumanContinuous
Bolus Injection Dose 3.0 ± 0.1 µmol/kgHumanBolus
Taurine Appearance Rate (Ra) 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹HumanContinuous
Time to Steady-State ~5 hoursHumanContinuous

Experimental Protocol: Continuous Infusion of this compound in Humans

This protocol is a generalized summary based on published methodologies. Researchers should adapt it to their specific experimental design and institutional guidelines.

  • Subject Preparation: Subjects should be in a postabsorptive state (e.g., overnight fast).

  • Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline. The concentration should be calculated to deliver the desired infusion rate.

  • Catheter Placement: Insert intravenous catheters in both arms, one for the tracer infusion and the other for blood sampling.

  • Baseline Blood Sample: Collect a baseline blood sample before starting the infusion to determine natural isotopic enrichment.

  • Initiate Infusion: Begin the continuous infusion of this compound at a rate of approximately 3.1 µmol·kg⁻¹·h⁻¹.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., hourly) for the duration of the infusion (e.g., 6-8 hours).

  • Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma and whole blood samples at -80°C until analysis.

  • Sample Analysis: Determine taurine isotopic enrichment in plasma and whole blood samples using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Calculate the taurine rate of appearance (Ra) from the isotopic enrichment at steady state.

Visualizations

ExperimentalWorkflow cluster_prep Preparation Phase cluster_infusion Infusion & Sampling Phase cluster_analysis Analysis Phase SubjectPrep Subject Preparation (Postabsorptive State) TracerPrep Tracer Solution Preparation SubjectPrep->TracerPrep Catheter Catheter Placement (Infusion & Sampling) TracerPrep->Catheter Baseline Baseline Blood Sample Collection Catheter->Baseline Infusion Start Continuous Infusion Baseline->Infusion Sampling Timed Blood Sampling Infusion->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing GCMS GC-MS Analysis (Isotopic Enrichment) Processing->GCMS DataAnalysis Data Analysis (Calculate Ra) GCMS->DataAnalysis TroubleshootingGuide LowEnrichment Low Isotopic Enrichment LowRate Infusion Rate Too Low LowEnrichment->LowRate Potential Cause HighVariability High Result Variability MetabolicState Variable Subject Metabolic State HighVariability->MetabolicState Potential Cause MethodDiscord Bolus vs. Continuous Discrepancy InherentDiff Inherent Methodological Difference MethodDiscord->InherentDiff Potential Cause CheckRate Verify Infusion Rate & Equipment Calibration LowRate->CheckRate Solution Standardize Standardize Subject Conditions (e.g., Fasting) MetabolicState->Standardize Solution UseContinuous Prefer Continuous Infusion for Accuracy InherentDiff->UseContinuous Recommendation

References

Technical Support Center: Analysis of Taurine-13C2,15N by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Taurine-13C2,15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard signal weak or absent?

A1: A weak or absent signal for your internal standard can stem from several factors. First, verify the concentration and preparation of your working solution to rule out dilution errors. Ensure that the standard has been stored correctly, typically at -20°C or -80°C, to prevent degradation.[1][2][3][4] Check the certificate of analysis for your standard to confirm its isotopic and chemical purity.[5] A low-purity standard may result in a lower-than-expected signal. Finally, confirm that you are monitoring the correct mass-to-charge ratio (m/z) for this compound in your mass spectrometer settings.

Q2: I am observing a peak for my analyte (Taurine) in my blank samples that are only spiked with the internal standard. What could be the cause?

A2: This is a common issue that can be attributed to the isotopic purity of the stable isotope-labeled (SIL) internal standard. The synthesis of SIL standards is rarely 100% efficient, meaning a small amount of the unlabeled analyte can be present as an impurity in the internal standard material. This unlabeled impurity will contribute to the analyte signal, leading to an artificially high baseline and impacting the accuracy of low-concentration samples. To mitigate this, it is crucial to assess the purity of your SIL standard and, if necessary, subtract the background contribution.

Q3: My retention time for Taurine and its internal standard is very short and close to the void volume. How can I improve retention?

A3: Taurine is a highly polar compound and, as a result, exhibits poor retention on traditional reversed-phase chromatography columns. To improve retention, it is highly recommended to use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns have a polar stationary phase that effectively retains polar analytes like taurine.

Q4: What is the optimal ionization mode for taurine analysis?

A4: While taurine can be analyzed in both positive and negative electrospray ionization (ESI) modes, the negative ion mode is often preferred and has been shown to provide high selectivity and sensitivity.

Q5: How can I minimize matrix effects in my taurine analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis. The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound, that co-elutes with the analyte. Additionally, optimizing sample preparation to remove interfering substances and ensuring good chromatographic separation are crucial steps in minimizing matrix effects.

Troubleshooting Guides

Issue 1: Low Sensitivity and Poor Signal-to-Noise for this compound

This is a common challenge that can be addressed by systematically optimizing your LC-MS/MS parameters.

Troubleshooting Workflow:

cluster_0 Troubleshooting Steps A Start: Low Sensitivity B Optimize ESI Source Parameters A->B Step 1 C Review Mobile Phase Composition B->C Step 2 D Check LC Column Performance C->D Step 3 E Assess Sample Preparation D->E Step 4 F Resolved E->F Step 5

Caption: Troubleshooting workflow for low sensitivity.

  • Step 1: Optimize ESI Source Parameters:

    • Capillary Voltage: For negative ion mode, a typical starting range is -2.5 to -4.0 kV. Optimize this parameter to maximize the ion signal for this compound.

    • Cone Voltage (or Declustering Potential): This parameter helps in desolvation and can be optimized to reduce adduct formation and improve signal intensity. A typical starting point is around -40 to -60 V.

    • Nebulizer and Drying Gas: Optimize the gas flow rates and temperature to ensure efficient desolvation of the droplets in the ESI source. Inadequate desolvation can lead to a reduced ion signal.

  • Step 2: Review Mobile Phase Composition:

    • Additives: The choice of mobile phase additives can significantly impact ionization efficiency. For HILIC separations of polar compounds, ammonium formate or ammonium acetate are commonly used buffers. Formic acid is often used in reversed-phase methods.

    • pH: The pH of the mobile phase can affect the ionization state of taurine. Experiment with different pH values to find the optimal condition for ionization.

  • Step 3: Check LC Column Performance:

    • Column Choice: As mentioned in the FAQs, a HILIC column is recommended for good retention of taurine. If you are using a reversed-phase column and observing poor retention, switching to a HILIC column is the most effective solution.

    • Column Health: A contaminated or old column can lead to poor peak shape and reduced sensitivity. If you suspect column degradation, try washing it according to the manufacturer's instructions or replace it with a new one.

  • Step 4: Assess Sample Preparation:

    • Extraction Efficiency: Ensure your sample preparation method provides good recovery for taurine. Protein precipitation with organic solvents like methanol or acetonitrile is a common and effective method.

    • Presence of Interferences: Inadequate sample cleanup can lead to the co-elution of matrix components that suppress the ionization of your internal standard.

Issue 2: High Variability in Quantitative Results

Inconsistent and variable results can undermine the reliability of your data. This is often linked to matrix effects and the performance of the internal standard.

Logical Relationship Diagram:

A High Variability in Results B Inconsistent Matrix Effects B->A C Poor Internal Standard Performance C->A D Suboptimal Chromatography D->B D->C E Sample Preparation Inconsistency E->B

Caption: Factors contributing to high variability.

  • Inconsistent Matrix Effects: Even with a SIL internal standard, significant variations in the sample matrix between different samples can lead to variability.

    • Troubleshooting: Ensure that your sample collection and handling procedures are consistent. If possible, use a matrix-matched calibration curve.

  • Poor Internal Standard Performance:

    • Co-elution: The SIL internal standard must co-elute with the analyte for effective compensation of matrix effects. Verify the retention times of both peaks to ensure they are identical.

    • Stability: Confirm the stability of your this compound in the final sample solution under the conditions of your analysis.

  • Suboptimal Chromatography:

    • Peak Shape: Poor peak shape can lead to inconsistent integration and, consequently, high variability in the calculated concentrations. Optimize your chromatographic conditions to achieve symmetrical and well-defined peaks.

  • Sample Preparation Inconsistency:

    • Reproducibility: Ensure that your sample preparation procedure is highly reproducible. Any variability in extraction recovery will contribute to the overall variability of your results.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for taurine analysis reported in the literature.

Table 1: Limits of Quantification (LOQ) for Taurine in Different Matrices

MatrixLOQReference
Dog Whole Blood80 nmol/mL
Dog Plasma8 nmol/mL
Human Serum0.025 µg/mL
N-acyl taurines (surrogate matrix)1 ng/mL
Energy Drinks20 µg/L

Table 2: Linearity Ranges for Taurine Quantification

MatrixLinearity RangeReference
Human Serum / Beagle Plasma0.025 - 50 µg/mL
N-acyl taurines (in MeOH)1 - 300 ng/mL
Dietary Supplements0.1 - 500 µg/mL or µg/g

Experimental Protocols

Protocol 1: Sample Preparation for Taurine Analysis in Plasma/Serum

This protocol is a general guideline for the extraction of taurine from plasma or serum samples using protein precipitation.

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Aliquoting: Aliquot 50 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of your this compound internal standard working solution to each sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: HILIC-MS/MS Method for Taurine Analysis

This protocol provides a starting point for developing a HILIC-MS/MS method for taurine.

  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients.

  • Column: A HILIC column, for example, a BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Taurine: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 124 -> 80).

    • This compound: Monitor the appropriate transition for the labeled internal standard.

Visualizations

Diagram 1: HILIC Separation Mechanism

cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase A Polar Stationary Phase Surface B Immobilized Water Layer C High Organic Content Mobile Phase D Polar Analyte (Taurine) C->D Elution with increasing aqueous content D->B Partitions into water layer (Retention) cluster_0 ESI Droplet A Analyte Ions C Gas Phase Ions (Signal) A->C Normal Ionization B Matrix Component Ions D Ion Suppression B->D Competition for Charge/Surface E Ion Enhancement B->E Improved Desolvation/Ionization D->C Reduced Analyte Signal E->C Increased Analyte Signal

References

Technical Support Center: Minimizing Isotopic Interference with Taurine-13C2,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Taurine-13C2,15N as an internal standard in mass spectrometry-based quantification of taurine. Here you will find troubleshooting guides and frequently asked questions to address common issues related to isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, or crosstalk, occurs when the signal of the analyte (unlabeled taurine) isotopically overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in taurine and potential isotopic impurities in the this compound standard.

Q2: How can I predict the potential for isotopic interference in my assay?

A2: The potential for interference can be estimated by examining the theoretical isotopic distribution of both unlabeled taurine and the this compound standard. By calculating the expected contribution of the M+3 peak of taurine to the mass channel of this compound, you can assess the risk of interference. A significant contribution suggests a higher likelihood of crosstalk affecting your results.

Q3: What are the acceptable limits for isotopic interference?

A3: While there are no universal limits, a general guideline is that the contribution of the analyte to the internal standard signal (and vice versa) should be minimal and not impact the accuracy and precision of the measurement. For regulated bioanalysis, the interference at the Lower Limit of Quantification (LLOQ) should not affect the accuracy by more than 15-20%.

Q4: Can my choice of precursor and product ions in the MRM settings minimize interference?

A4: Absolutely. Optimizing the Multiple Reaction Monitoring (MRM) transitions is a critical step in minimizing isotopic interference. By selecting unique fragment ions for both taurine and this compound that are not subject to isotopic overlap, you can significantly reduce crosstalk. It is highly recommended to perform high-resolution mass spectrometry to confirm the elemental composition of fragment ions and ensure their specificity.

Q5: What should I do if I observe significant isotopic interference?

A5: If you observe significant interference, you can take several steps to mitigate it:

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure baseline separation of taurine from any interfering species.

  • MRM Transition Optimization: Select alternative precursor or product ions that are unique to each compound and free from overlap.

  • Mathematical Correction: If experimental optimization is insufficient, a mathematical correction can be applied to the data to subtract the contribution of the interfering isotope.

  • Sample Dilution: In some cases, diluting the sample can reduce the concentration of the interfering species to a level where its contribution is negligible.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of taurine using this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inaccurate Quantification (High Bias) 1. Isotopic interference from unlabeled taurine contributing to the this compound signal. 2. Co-eluting isobaric interference.1. Assess the isotopic contribution of taurine to the internal standard channel. If significant, select a different MRM transition for this compound. 2. Improve chromatographic resolution to separate the interfering compound from taurine and its internal standard.
Poor Precision 1. Inconsistent isotopic interference across samples. 2. Variable ion suppression/enhancement.1. Ensure consistent sample matrix and concentration of taurine. 2. Optimize sample preparation to remove matrix components. Ensure co-elution of taurine and this compound to compensate for matrix effects.
Non-linear Calibration Curve 1. Significant isotopic crosstalk at higher concentrations of taurine. 2. Saturation of the detector.1. Use a weighted regression model for calibration. Alternatively, apply a mathematical correction for the isotopic interference.[1] 2. Dilute samples to fall within the linear range of the detector.
Signal Observed in Blank Samples for this compound 1. Contamination of the LC-MS system. 2. Presence of impurities in the blank matrix.1. Thoroughly clean the LC system and mass spectrometer ion source. 2. Analyze a different lot of the blank matrix or use a surrogate matrix.

Quantitative Data Summary

The following tables provide key quantitative data for understanding and mitigating isotopic interference between taurine and this compound.

Table 1: Natural Isotopic Abundance of Elements in Taurine (C₂H₇NO₃S)

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.93
³³S0.76
³⁴S4.29
³⁶S0.02

Table 2: Theoretical Isotopic Distribution of Unlabeled Taurine

MassRelative Abundance (%)
M (125.0147)100.00
M+1 (126.0181)2.53
M+2 (127.0184)4.57
M+3 (128.0218)0.11

Calculations are based on the natural abundances listed in Table 1. The M+3 peak of unlabeled taurine can potentially interfere with the signal of this compound.

Table 3: Specifications of this compound Internal Standard

ParameterSpecification
Chemical Formula¹³C₂H₇¹⁵NO₃S
Labeled Molecular Weight128.13 g/mol [2]
Isotopic Purity (¹³C)99%[2]
Isotopic Purity (¹⁵N)98%[2]
Chemical Purity>98%[2]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a general guideline for the preparation of plasma or serum samples.

  • Pipette 100 µL of the biological sample (plasma, serum, etc.) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis and should be optimized for your specific instrumentation and application.

  • LC System: UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient optimized to provide good retention and peak shape for taurine.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (Negative mode often provides better sensitivity for taurine).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Taurine124.1 (M-H)⁻80.0~32
This compound127.1 (M-H)⁻80.0~32

Note: The optimal collision energy should be determined experimentally on your instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add this compound (20 µL) sample->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject lc_separation HILIC Separation inject->lc_separation ms_detection Mass Spectrometry (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A typical experimental workflow for the quantification of taurine using LC-MS/MS.

taurine_biosynthesis Methionine Methionine Cysteine Cysteine Methionine->Cysteine Transsulfuration Pathway Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid Cysteine->Cysteine_Sulfinic_Acid Cysteine Dioxygenase (CDO) Hypotaurine Hypotaurine Cysteine_Sulfinic_Acid->Hypotaurine Sulfinoalanine Decarboxylase (CSAD) Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase

Caption: The primary pathway for taurine biosynthesis in mammals.

logical_relationship cluster_causes Causes cluster_mitigation Mitigation Strategies Interference Isotopic Interference Accurate_Quantification Accurate Quantification Interference->Accurate_Quantification Impacts Natural_Abundance Natural Isotopic Abundance Natural_Abundance->Interference IS_Impurity SIL-IS Impurity IS_Impurity->Interference Chromatography Chromatographic Separation Chromatography->Accurate_Quantification MRM_Optimization MRM Optimization MRM_Optimization->Accurate_Quantification Math_Correction Mathematical Correction Math_Correction->Accurate_Quantification

Caption: Logical relationship between causes and mitigation of isotopic interference.

References

Taurine-¹³C₂,¹⁵N Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Taurine-¹³C₂,¹⁵N, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Taurine-¹³C₂,¹⁵N?

A1: Solid Taurine-¹³C₂,¹⁵N should be stored at room temperature, protected from light and moisture in a tightly sealed container.[1][2][3][4] For extended long-term storage, maintaining the solid at -20°C can prolong its shelf life.[5]

Q2: How should I store solutions of Taurine-¹³C₂,¹⁵N?

A2: Aqueous stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is recommended to use fresh aliquots for each experiment.

Q3: What solvents are compatible with Taurine-¹³C₂,¹⁵N?

A3: Taurine-¹³C₂,¹⁵N is soluble in water. It is slightly soluble in methanol. For aqueous solutions, using purified, sterile water is recommended, and it may require ultrasonication to fully dissolve.

Q4: Is Taurine-¹³C₂,¹⁵N sensitive to light?

A4: Yes, Taurine-¹³C₂,¹⁵N is light-sensitive. Both the solid compound and its solutions should be protected from light by using amber vials or by wrapping containers with aluminum foil.

Q5: What are the known incompatibilities of Taurine-¹³C₂,¹⁵N?

A5: Taurine-¹³C₂,¹⁵N is incompatible with strong acids and strong oxidizing agents. Contact with these substances should be avoided to prevent chemical degradation. It is also sensitive to high heat and direct sunlight.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in metabolic labeling experiments. Degradation of Taurine-¹³C₂,¹⁵N stock solution.Prepare fresh stock solutions from solid material. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Verify the purity of the stock solution using a suitable analytical method like HPLC or LC-MS/MS.
Inaccurate concentration of the stock solution.Re-measure the concentration of the stock solution. Ensure the solid material was completely dissolved.
Low signal intensity in mass spectrometry analysis. Suboptimal sample preparation.Optimize the sample preparation protocol, including extraction and derivatization steps (if used). Ensure the pH of the mobile phase is suitable for the ionization of taurine.
Instrument sensitivity issues.Calibrate the mass spectrometer and ensure it is operating within specifications.
Appearance of unexpected peaks in chromatograms. Contamination of the sample or solvent.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Degradation of Taurine-¹³C₂,¹⁵N.Review storage and handling procedures. Analyze a fresh sample of Taurine-¹³C₂,¹⁵N to confirm its purity. Consider performing a forced degradation study to identify potential degradation products.

Stability and Storage Data

The stability of Taurine-¹³C₂,¹⁵N is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and stability data.

Table 1: Recommended Storage Conditions and Stability of Solid Taurine-¹³C₂,¹⁵N

Storage TemperatureConditionRecommended Duration
Room TemperatureTightly sealed, protected from light and moisture.Refer to manufacturer's specifications.
4°CTightly sealed, protected from light and moisture.Up to 2 years.
-20°CTightly sealed, protected from light and moisture.Up to 3 years.

Table 2: Recommended Storage Conditions and Stability of Taurine-¹³C₂,¹⁵N in Aqueous Solution

Storage TemperatureConditionRecommended Duration
-20°CAliquoted in tightly sealed vials, protected from light.Up to 1 month.
-80°CAliquoted in tightly sealed vials, protected from light.Up to 6 months.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Taurine-¹³C₂,¹⁵N

This protocol describes a general method for assessing the stability of Taurine-¹³C₂,¹⁵N in solution.

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Taurine-¹³C₂,¹⁵N and its potential degradation products.

2. Materials:

  • Taurine-¹³C₂,¹⁵N
  • HPLC grade water
  • HPLC grade acetonitrile
  • Phosphate buffer
  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or 4-Fluoro-7-nitrobenzofurazan (NBD-F))
  • HPLC system with a fluorescence or UV detector
  • Reversed-phase C18 column

3. Method:

  • Standard Solution Preparation: Prepare a stock solution of Taurine-¹³C₂,¹⁵N in HPLC grade water at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
  • Sample Preparation for Stability Study: Prepare solutions of Taurine-¹³C₂,¹⁵N in the desired matrix (e.g., water, buffer at different pH values). Store the solutions under the desired stability conditions (e.g., different temperatures, light exposure).
  • Derivatization: At each time point, take an aliquot of the sample and standard solutions and derivatize them according to the chosen derivatizing agent's protocol.
  • Chromatographic Conditions:
  • Mobile Phase: A gradient of phosphate buffer and acetonitrile is typically used.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivative (e.g., Ex: 470 nm, Em: 530 nm for NBD-F derivative).
  • Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies by exposing Taurine-¹³C₂,¹⁵N solutions to stress conditions such as:
  • Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Alkaline hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Photostability: Expose the solution to light according to ICH Q1B guidelines.
  • Data Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Taurine-¹³C₂,¹⁵N. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Protocol 2: Experimental Workflow for Metabolic Flux Analysis using Taurine-¹³C₂,¹⁵N

This protocol outlines a general workflow for using Taurine-¹³C₂,¹⁵N as a tracer in cell culture experiments to study taurine metabolism.

1. Objective: To trace the metabolic fate of Taurine-¹³C₂,¹⁵N in a cellular system.

2. Materials:

  • Cell line of interest
  • Cell culture medium and supplements
  • Taurine-¹³C₂,¹⁵N
  • LC-MS/MS system

3. Method:

  • Cell Culture: Culture cells to the desired confluency.
  • Isotope Labeling: Replace the normal culture medium with a medium containing a known concentration of Taurine-¹³C₂,¹⁵N.
  • Time Course: Incubate the cells for different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the labeled taurine.
  • Metabolite Extraction: At each time point, harvest the cells and perform a metabolite extraction procedure, typically using a cold solvent mixture like methanol/water.
  • Sample Analysis: Analyze the cell extracts using LC-MS/MS to measure the isotopic enrichment in taurine and its downstream metabolites.
  • Data Analysis: Determine the rate of taurine uptake and its conversion into other metabolites by analyzing the mass isotopologue distribution of the targeted compounds.

Visualizations

Taurine_Storage_Workflow cluster_solid Solid Taurine-¹³C₂,¹⁵N cluster_storage_conditions Storage Options cluster_solution Taurine-¹³C₂,¹⁵N Solution cluster_solution_storage Solution Storage Solid Receive Solid StoreSolid Store in Tightly Sealed Container (Protect from Light & Moisture) Solid->StoreSolid Immediate Action PrepareSol Prepare Aqueous Solution Solid->PrepareSol For Experiment RT Room Temperature StoreSolid->RT Refrigerated 4°C (Up to 2 years) StoreSolid->Refrigerated Frozen -20°C (Up to 3 years) StoreSolid->Frozen StoreSol Aliquot & Store (Protect from Light) PrepareSol->StoreSol Minus20 -20°C (Up to 1 month) StoreSol->Minus20 Minus80 -80°C (Up to 6 months) StoreSol->Minus80

Caption: Recommended storage workflow for solid and solution forms of Taurine-¹³C₂,¹⁵N.

Taurine_Biosynthesis_Pathway Methionine Methionine Cysteine Cysteine Methionine->Cysteine Trans-sulfuration Pathway Cysteinesulfinic_acid Cysteinesulfinic Acid Cysteine->Cysteinesulfinic_acid Cysteine Dioxygenase (CDO) Hypotaurine Hypotaurine Cysteinesulfinic_acid->Hypotaurine Sulfinoalanine Decarboxylase (SAD) Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase

Caption: Simplified mammalian taurine biosynthesis pathway from cysteine.

Metabolic_Flux_Analysis_Workflow Start Start: Experimental Design CellCulture 1. Cell Culture (Grow cells to desired confluency) Start->CellCulture IsotopeLabeling 2. Isotope Labeling (Introduce Taurine-¹³C₂,¹⁵N containing medium) CellCulture->IsotopeLabeling TimeCourse 3. Time Course Incubation (Collect samples at multiple time points) IsotopeLabeling->TimeCourse MetaboliteExtraction 4. Metabolite Extraction (Quench metabolism and extract metabolites) TimeCourse->MetaboliteExtraction LCMS_Analysis 5. LC-MS/MS Analysis (Quantify isotopic enrichment) MetaboliteExtraction->LCMS_Analysis DataAnalysis 6. Data Analysis (Determine metabolic flux) LCMS_Analysis->DataAnalysis End End: Interpretation of Results DataAnalysis->End

Caption: Experimental workflow for metabolic flux analysis using Taurine-¹³C₂,¹⁵N.

References

Technical Support Center: Data Analysis in Taurine-¹³C₂,¹⁵N Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common data analysis challenges encountered during Taurine-¹³C₂,¹⁵N stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Taurine-¹³C₂,¹⁵N in metabolic studies?

A1: Taurine-¹³C₂,¹⁵N is a stable isotope-labeled tracer used for metabolic flux analysis (MFA). It allows researchers to trace the metabolic fate of taurine, a sulfur-containing amino acid involved in various physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can quantify the rates of taurine synthesis, catabolism, and its contribution to different metabolic pathways.

Q2: Why is a dual-label (¹³C and ¹⁵N) tracer used for taurine studies?

A2: Using a dual-labeled tracer like Taurine-¹³C₂,¹⁵N provides more comprehensive information about its metabolic fate. The ¹³C atoms can be tracked through pathways involving the carbon skeleton of taurine, while the ¹⁵N atom allows for the tracing of its amino group. This is particularly useful for distinguishing between de novo synthesis, where the entire molecule is built from precursors, and pathways that might only involve the transfer of the amino group. This dual-labeling approach can help to evaluate the extent of taurine transamination.[1]

Q3: What are the most common analytical platforms for analyzing Taurine-¹³C₂,¹⁵N enrichment?

A3: The most common analytical platforms are mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2][3][4] LC-MS/MS (tandem mass spectrometry) is often preferred for its high sensitivity and specificity in analyzing complex biological samples without the need for extensive derivatization.[5]

Q4: What is "isotopic enrichment" and how is it calculated?

A4: Isotopic enrichment refers to the percentage of a metabolite pool that has incorporated the stable isotope tracer. It is a key measurement in determining metabolic fluxes. The calculation involves measuring the relative abundance of the labeled (heavier) and unlabeled (lighter) isotopologues of the metabolite of interest in the mass spectrometer. The mean isotopic enrichment can be calculated using the fractional abundances of all isotopologues of a metabolite.

Troubleshooting Guides

This section addresses specific issues that may arise during the data analysis of Taurine-¹³C₂,¹⁵N tracer experiments.

Issue 1: Inaccurate Isotopic Enrichment Calculation

Symptom: Calculated isotopic enrichment values are inconsistent, negative, or do not align with expected biological outcomes.

Possible Causes and Solutions:

  • Inadequate Correction for Natural Isotope Abundance: Natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) can significantly contribute to the measured mass isotopologue distribution (MID), especially for molecules with a high number of carbon and nitrogen atoms.

    • Solution: It is crucial to correct the raw mass spectrometry data for the natural abundance of all relevant isotopes. Several software tools and algorithms are available for this purpose, such as AccuCor2, which is specifically designed for dual-isotope tracer experiments. These tools use matrix-based calculations to deconvolute the contribution of naturally occurring isotopes from the experimentally introduced labels.

  • Overlapping Isotope Patterns: In complex biological samples, other co-eluting compounds can have mass spectra that overlap with that of taurine and its isotopologues, leading to inaccurate peak integration.

    • Solution: Improve chromatographic separation to better resolve taurine from interfering compounds. High-resolution mass spectrometry can also help to distinguish between molecules with the same nominal mass but different elemental compositions.

  • Metabolic Scrambling: The ¹⁵N label on taurine can potentially be exchanged with other amino groups in the biological system, leading to a dilution of the ¹⁵N enrichment in the target molecule.

    • Solution: Tandem mass spectrometry (MS/MS) can be used to confirm the location of the heavy isotopes within the molecule, helping to identify if scrambling has occurred.

Issue 2: High Variability in Replicate Measurements

Symptom: Significant variation in isotopic enrichment or concentration measurements across technical or biological replicates.

Possible Causes and Solutions:

  • Matrix Effects in LC-MS: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of taurine in the mass spectrometer, leading to variability in signal intensity.

    • Solution: Employ an internal standard, ideally a stable isotope-labeled version of taurine with a different mass (e.g., Taurine-d4), to normalize for variations in ionization efficiency. Optimize sample preparation to remove interfering matrix components. The use of a standard addition method can also help to correct for matrix effects.

  • Inconsistent Sample Preparation: Variations in sample extraction, storage, or derivatization can introduce variability.

    • Solution: Standardize all sample handling procedures. Ensure consistent timing for quenching metabolism and consistent extraction protocols.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to variable results.

    • Solution: Regularly calibrate and tune the mass spectrometer. Monitor system suitability by injecting a standard sample periodically throughout the analytical run.

Issue 3: Difficulty in Calculating Metabolic Fluxes

Symptom: Inability to obtain a robust and biologically meaningful metabolic flux model from the isotopic labeling data.

Possible Causes and Solutions:

  • Incomplete Isotopic Steady State: Metabolic flux analysis often assumes that the isotopic enrichment of the metabolite pool has reached a steady state. If samples are collected too early, the labeling will still be in a dynamic phase, leading to incorrect flux calculations.

    • Solution: Conduct a time-course experiment to determine when isotopic steady state is reached for taurine in your specific biological system.

  • Inaccurate Metabolic Network Model: The model used for flux calculations may not accurately represent the active metabolic pathways in the experimental system.

    • Solution: Refine the metabolic network model based on existing literature and preliminary data. Ensure that all significant pathways of taurine synthesis and degradation are included.

  • Insufficient Labeling Information: The chosen tracer and experimental design may not provide enough information to resolve all the fluxes in the network.

    • Solution: Consider using multiple tracers or analyzing the labeling patterns of more downstream metabolites to provide additional constraints for the flux model.

Quantitative Data Summary

The following table provides example quantitative data from a stable isotope tracer study of taurine metabolism. Note that this data is from a study using [1,2-¹³C₂]taurine, but the principles of data presentation are applicable to Taurine-¹³C₂,¹⁵N studies.

ParameterValueBiological ContextReference
Taurine Appearance Rate (Ra) 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹Determined from a 6-hour continuous infusion of [1,2-¹³C₂]taurine in healthy adult males. This represents the rate at which taurine enters the plasma pool.
Tracer Infusion Rate 3.1 ± 0.2 µmol·kg⁻¹·h⁻¹The rate at which the [1,2-¹³C₂]taurine tracer was administered during the continuous infusion study.
Time to Isotopic Steady State ~5 hoursThe time required for the isotopic enrichment of plasma and whole blood taurine to reach a plateau during a continuous infusion.

Experimental Protocols

Key Experiment: LC-MS/MS Analysis of Taurine-¹³C₂,¹⁵N Enrichment

This protocol provides a general framework for the analysis of Taurine-¹³C₂,¹⁵N enrichment in biological samples. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., Taurine-d4).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating the polar taurine molecule.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually decreasing to elute taurine.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: e.g., 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for taurine.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of taurine and its isotopologues.

    • MRM Transitions:

      • Unlabeled Taurine (M+0): Precursor ion (Q1) m/z 126.0 -> Product ion (Q3) m/z (e.g., 108.0)

      • Taurine-¹³C₂ (M+2): Precursor ion (Q1) m/z 128.0 -> Product ion (Q3) m/z (e.g., 110.0)

      • Taurine-¹⁵N (M+1): Precursor ion (Q1) m/z 127.0 -> Product ion (Q3) m/z (e.g., 109.0)

      • Taurine-¹³C₂,¹⁵N (M+3): Precursor ion (Q1) m/z 129.0 -> Product ion (Q3) m/z (e.g., 111.0)

      • (Note: Specific product ions will need to be determined by optimizing fragmentation conditions on the specific mass spectrometer used.)

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.

3. Data Analysis

  • Peak Integration: Integrate the peak areas for each MRM transition corresponding to the different isotopologues of taurine.

  • Natural Abundance Correction: Apply a natural abundance correction algorithm to the raw peak areas to account for the contribution of naturally occurring heavy isotopes.

  • Calculate Isotopic Enrichment: Calculate the mole percent enrichment (MPE) for each labeled species.

  • Metabolic Flux Analysis: Use the corrected isotopic enrichment data as input for metabolic flux analysis software to calculate intracellular fluxes.

Visualizations

Taurine Biosynthesis Pathway

The following diagram illustrates the primary pathway for taurine biosynthesis from cysteine, highlighting the incorporation of the ¹³C and ¹⁵N labels from precursor amino acids.

Taurine_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway cluster_tracer Tracer Fate Cysteine Cysteine Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid Cysteine->Cysteine_Sulfinic_Acid CDO Methionine Methionine Methionine->Cysteine Transsulfuration Hypotaurine Hypotaurine Cysteine_Sulfinic_Acid->Hypotaurine CSAD Taurine Taurine Hypotaurine->Taurine Oxidation Labeled_Taurine Taurine (¹³C₂, ¹⁵N) Labeled_Cysteine Cysteine (¹³C₂, ¹⁵N) Labeled_Cysteine->Labeled_Taurine Incorporation

Caption: Taurine biosynthesis pathway from cysteine.

Experimental and Data Analysis Workflow

This diagram outlines the logical flow of a typical Taurine-¹³C₂,¹⁵N stable isotope tracing experiment, from sample preparation to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_processing Data Processing & Interpretation Tracer_Admin Administer Taurine-¹³C₂,¹⁵N Tracer Sample_Collection Collect Biological Samples (e.g., Plasma, Tissue) Tracer_Admin->Sample_Collection Metabolite_Extraction Quench Metabolism & Extract Metabolites Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Metabolite_Extraction->LCMS_Analysis Peak_Integration Integrate Peak Areas of Isotopologues LCMS_Analysis->Peak_Integration NA_Correction Natural Abundance Correction Peak_Integration->NA_Correction Enrichment_Calc Calculate Isotopic Enrichment NA_Correction->Enrichment_Calc Flux_Analysis Metabolic Flux Analysis Enrichment_Calc->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

Caption: Workflow for Taurine-¹³C₂,¹⁵N tracer studies.

References

Technical Support Center: Enhancing Chromatographic Separation of Taurine Isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation and mass spectrometric analysis of taurine and its isotopologues.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of taurine isotopologues challenging?

A1: Chromatographic separation of taurine isotopologues (e.g., ¹³C- or ¹⁵N-labeled taurine) from native taurine is generally not feasible using conventional liquid chromatography (LC). Isotopologues are chemically identical and differ only in their mass. Therefore, their separation is achieved by the mass spectrometer (MS) based on their different mass-to-charge ratios (m/z), not by the LC column. The primary role of chromatography in this context is to separate taurine from other interfering compounds in the sample matrix before it enters the mass spectrometer.

Q2: What is the principle behind using stable isotopologues in taurine analysis?

A2: The use of stable isotopologues of taurine, such as ¹³C₂-taurine or ¹⁵N-taurine, relies on the principle of stable isotope dilution (SID).[1] A known amount of the stable isotope-labeled taurine is added to the sample as an internal standard. This internal standard co-elutes with the endogenous (unlabeled) taurine and is simultaneously detected by the mass spectrometer. Because the labeled and unlabeled forms have nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both equally. This allows for highly accurate and precise quantification of the endogenous taurine by comparing the signal intensities of the two isotopologues.[1]

Q3: What are the common derivatization reagents used for taurine analysis by LC, and why are they used?

A3: Taurine is a highly polar molecule and lacks a strong chromophore, making it difficult to retain on traditional reversed-phase columns and detect using UV-Vis detectors. Derivatization is often employed to improve its chromatographic retention and detection sensitivity. Common derivatization reagents include:

  • o-Phthalaldehyde (OPA): Reacts with the primary amine of taurine to form a fluorescent derivative.

  • 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): Forms a colored and fluorescent product with taurine.

  • Triethylorthoacetate (TEOA): Can be used for derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis.[2][3]

While derivatization can be effective, it adds extra steps to the sample preparation, which can introduce variability.[4] LC-MS/MS methods that do not require derivatization are often preferred for their simplicity and robustness.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor or no retention of taurine on a reversed-phase column Taurine is highly polar and does not interact well with nonpolar stationary phases.* Switch to a different chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for retaining polar compounds like taurine. Porous graphitic carbon (PGC) columns can also be used. * Use a derivatization agent: As mentioned in the FAQs, derivatizing taurine can increase its hydrophobicity and improve retention on reversed-phase columns.
Poor peak shape (e.g., tailing, fronting, or broad peaks) * Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of taurine and its interaction with the stationary phase. * Column contamination or degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape. * Secondary interactions with the stationary phase: Unwanted interactions between taurine and the column material can cause peak tailing.* Optimize mobile phase pH: Experiment with different mobile phase pH values to find the optimal condition for symmetrical peaks. * Use a guard column and/or wash the analytical column: A guard column will protect the analytical column from contaminants. Regularly flushing the column with a strong solvent can help remove adsorbed compounds. * Try a different column chemistry: If peak shape issues persist, a column with a different stationary phase chemistry may be necessary.
High background noise or interfering peaks in the chromatogram * Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of taurine in the mass spectrometer. * Contamination from sample preparation: Solvents, reagents, or collection tubes can introduce contaminants.* Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances. * Optimize chromatographic separation: Adjust the mobile phase gradient to better separate taurine from interfering peaks. * Use high-purity solvents and reagents: Ensure all materials used in the sample preparation and analysis are of high purity to minimize contamination.
Inaccurate or imprecise quantification * Inconsistent internal standard addition: Inaccurate pipetting of the stable isotope-labeled internal standard will lead to quantification errors. * Matrix effects affecting ionization: The sample matrix can suppress or enhance the ionization of taurine and/or the internal standard, leading to inaccurate results. * Non-linearity of the calibration curve: The detector response may not be linear over the entire concentration range.* Use a calibrated pipette and ensure proper mixing: Carefully add the internal standard and vortex the sample to ensure homogeneity. * Evaluate and mitigate matrix effects: Perform post-extraction addition experiments to assess the degree of ion suppression or enhancement. Diluting the sample or using a more effective sample cleanup method can help mitigate these effects. * Use a weighted linear regression for the calibration curve: If the response is not linear, a weighted regression model may provide a better fit. Ensure the calibration range brackets the expected concentration of taurine in the samples.

Experimental Protocols

Protocol 1: HILIC-MS/MS for the Analysis of Taurine in Plasma

This protocol is adapted from methods described for the analysis of polar compounds in biological fluids.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of a known concentration of ¹³C₂-taurine internal standard solution.

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (HILIC):

    • Column: HILIC column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 95
      1.0 95
      6.0 30
      7.0 30
      8.0 95

      | 11.0 | 95 |

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Taurine: m/z 126 -> 108

      • ¹³C₂-Taurine: m/z 128 -> 110

    • Optimize collision energy and other source parameters for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for taurine quantification.

Table 1: Method Validation Parameters for Taurine Analysis

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Data compiled from various sources on taurine analysis by LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (e.g., HILIC) Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Ratio to Internal Standard) Integrate->Quantify

Caption: Experimental workflow for taurine isotopologue analysis.

SID_Pathway cluster_sample In the Sample cluster_ms Mass Spectrometer Detection Analyte Endogenous Taurine (Unknown Amount) MS_Analyte Signal of Endogenous Taurine Analyte->MS_Analyte Co-elute IS Stable Isotope-Labeled Taurine (Known Amount Added) MS_IS Signal of Internal Standard IS->MS_IS Co-elute Quantification Quantification (Ratio of Signals) MS_Analyte->Quantification MS_IS->Quantification

Caption: Principle of Stable Isotope Dilution (SID) for taurine quantification.

References

Validation & Comparative

Validating Taurine-13C2,15N Enrichment in Tissues: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the enrichment of Taurine-13C2,15N in various tissues. Accurate quantification of stable isotope-labeled taurine is critical for understanding its pharmacokinetics, metabolism, and target engagement in preclinical and clinical research. This document outlines detailed experimental protocols, presents key performance data for method validation, and offers a comparative analysis of the primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Overview of Analytical Methods

The choice of analytical methodology for quantifying this compound enrichment in tissues is crucial and depends on factors such as required sensitivity, sample throughput, and available instrumentation. LC-MS/MS and GC-MS are the most common and reliable methods for this purpose.

FeatureLC-MS/MSGC-MSAlternative Methods (NMR, AMS)
Derivatization Often not required, simplifying sample preparation.[1][2]Generally required to increase volatility.[3][4]Not applicable (NMR); radiolabeling required (AMS).[5]
Throughput High-throughput capabilities.High-throughput is possible with automated sample pretreatment.Lower throughput.
Sensitivity High sensitivity, with LOQs in the nmol/mL range.High sensitivity.Very high sensitivity (AMS).
Specificity High specificity due to tandem mass spectrometry.High specificity.High structural resolution (NMR).
Instrumentation Widely available in analytical laboratories.Widely available.More specialized instrumentation required.
Primary Advantage Simpler sample preparation.High reproducibility.Analysis of intact tissue (NMR); ultra-high sensitivity (AMS).

Experimental Protocols

A robust experimental protocol is fundamental for obtaining reliable and reproducible results. The following sections detail the key steps for tissue sample preparation and analysis by LC-MS/MS and GC-MS.

Tissue Sample Collection and Homogenization

Proper sample collection and preparation are critical to preserve the integrity of the analyte.

  • Tissue Collection: Immediately following excision, tissues of interest (e.g., heart, brain, skeletal muscle, liver) should be snap-frozen in liquid nitrogen to quench metabolic activity. Samples should then be stored at -80°C until analysis.

  • Homogenization: Frozen tissue samples are weighed and homogenized in a cold buffer. Perchloric acid or a mixture of methanol, acetonitrile, and water are commonly used for homogenization and protein precipitation. The homogenate is then centrifuged to pellet cellular debris and proteins.

Taurine Extraction
  • The supernatant from the homogenization step, which contains the taurine fraction, is carefully collected.

  • For some complex matrices, a solid-phase extraction (SPE) or ion-exchange chromatography step may be necessary to remove interfering substances.

Analysis by LC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for taurine analysis to achieve better retention of this polar molecule.

  • Chromatographic Separation:

    • Column: A HILIC column is typically used.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is commonly employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for both endogenous taurine and this compound are monitored.

Analysis by GC-MS

GC-MS analysis of taurine requires a derivatization step to increase its volatility.

  • Derivatization: The extracted taurine is dried and then derivatized. Common derivatization agents include:

    • N-pentafluorobenzoyl di-n-butylamine

    • Triethylorthoacetate (TEOA)

    • Propyl chloroformate

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An oven temperature gradient is used to separate the derivatized taurine from other components.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) or Chemical Ionization (CI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized taurine and its stable isotope-labeled counterpart.

Method Validation Parameters

Validation of the analytical method is essential to ensure the accuracy and reliability of the data. Key validation parameters are summarized below, with examples from published studies.

ParameterDescriptionAcceptance Criteria (Typical)Example Data (Taurine in Plasma/Blood)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.A study on N-acyl taurines showed r² ≥ 0.9996.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at LOQ).81.97-105.78% recovery in feed analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ).Intra- and inter-day CVs of 5.3% and 7.7% respectively for HPLC method.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.0.3-0.4 ng/mL for N-acyl taurines.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.80 nmol/mL in whole blood; 8 nmol/mL in plasma.
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Should be minimized and consistent across samples.

Alternative Methodologies

While LC-MS/MS and GC-MS are the workhorses for quantitative analysis, other techniques offer unique advantages.

  • High-Resolution Magic Angle Spinning (HRMAS) 1H Nuclear Magnetic Resonance (NMR): This non-destructive technique allows for the metabolic profiling of intact tissue samples with minimal preparation. It can simultaneously detect and quantify a range of metabolites, including taurine.

  • Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique that can be used with radiolabeled compounds (e.g., 14C-taurine). It allows for the quantification of very low concentrations of exogenous compounds, overcoming the challenge of high endogenous levels.

Visualizing the Workflow and Taurine's Role

To aid in the conceptualization of the analytical process and the biological context of taurine, the following diagrams are provided.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Validation tissue_collection Tissue Collection (Snap-freeze in Liquid N2) storage Storage at -80°C tissue_collection->storage homogenization Tissue Homogenization (e.g., with perchloric acid) storage->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis (HILIC Separation) supernatant->lc_ms derivatization Derivatization supernatant->derivatization quantification Quantification of This compound Enrichment lc_ms->quantification gc_ms GC-MS Analysis gc_ms->quantification derivatization->gc_ms validation Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Experimental workflow for validating this compound enrichment in tissues.

taurine_roles cluster_tissues High Concentration Tissues cluster_functions Key Physiological Roles taurine Taurine brain Brain taurine->brain Distribution heart Heart taurine->heart Distribution muscle Skeletal Muscle taurine->muscle Distribution retina Retina taurine->retina Distribution osmoregulation Osmoregulation taurine->osmoregulation Functions bile_salts Bile Salt Conjugation taurine->bile_salts Functions antioxidation Antioxidation taurine->antioxidation Functions calcium Calcium Modulation taurine->calcium Functions neuroprotection Neuroprotection taurine->neuroprotection Functions

Caption: Distribution and key physiological roles of taurine in the body.

References

A Researcher's Guide to Taurine Isotopes: A Comparative Analysis of Taurine-¹³C₂,¹⁵N and Other Labeled Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of taurine is critical for advancing our understanding of its role in a myriad of physiological and pathological processes. Stable isotope-labeled taurine analogs are indispensable tools in this pursuit, serving as internal standards in mass spectrometry-based quantification and as tracers in metabolic studies. This guide provides an objective comparison of Taurine-¹³C₂,¹⁵N with other commonly used taurine isotopes, supported by experimental data and detailed methodologies.

Stable isotope labeling is a powerful technique that involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes. This subtle modification allows for the differentiation of the labeled compound from its naturally abundant counterpart by mass spectrometry, without altering its chemical properties. The choice of isotope can significantly impact experimental outcomes, influencing factors such as mass shift, potential for isotopic interference, and analytical sensitivity.

Comparative Analysis of Taurine Isotopes

The selection of an appropriate taurine isotope is contingent upon the specific application. Taurine-¹³C₂,¹⁵N, with its triple label, offers distinct advantages in certain experimental contexts. Below is a comparative overview of commonly utilized taurine isotopes.

IsotopeMolecular Weight (Labeled)Mass Shift (vs. Unlabeled)Key ApplicationsNoteworthy Characteristics
Taurine-¹³C₂,¹⁵N 128.13 g/mol [1]+3Internal standard for clinical MS, Metabolism, Metabolomics[1]High mass shift minimizes spectral overlap with natural isotopes. The triple label provides a robust internal standard for complex biological matrices.[2][3]
Taurine-¹³C₂ 127.13 g/mol [4]+2Tracer for metabolic flux analysis, Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)Commonly used for tracing the carbon backbone of taurine in metabolic pathways.
Taurine-¹⁵N 126.14 g/mol +1Metabolic studies, Pharmaceutical research, Nutritional studiesUseful for tracing the nitrogen metabolism associated with taurine.
Taurine-d₄ Not explicitly found+4Not explicitly found for taurine, but deuteration is a common labeling strategy.Deuterated standards can sometimes exhibit different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."

Performance in Experimental Applications

The ideal isotopic tracer or internal standard should co-elute chromatographically with the analyte of interest and exhibit similar ionization efficiency, while being clearly distinguishable by its mass-to-charge ratio (m/z).

Metabolic Tracing: In studies investigating the metabolic fate of taurine, different isotopes can provide complementary information. For instance, Taurine-¹³C₂ can be used to track the carbon atoms through biosynthetic and degradative pathways, while Taurine-¹⁵N can elucidate the dynamics of its amino group. A study on taurine metabolism in cats utilized both [¹⁵N]- and [1,2-¹³C₂]taurine to assess the extent of taurine transamination. The results indicated no significant difference between the kinetics of the two tracers, suggesting that reversible transamination of taurine does not occur at a significant level in this species.

Internal Standards for Quantification: For accurate quantification using isotope dilution mass spectrometry, an internal standard that closely mimics the behavior of the analyte is paramount. The use of a stable isotope-labeled internal standard is the gold standard as it accounts for variations during sample preparation and analysis. Taurine-¹³C₂,¹⁵N is an excellent choice for an internal standard due to its +3 mass shift. This larger mass difference from the unlabeled taurine effectively moves its signal away from the natural isotopic distribution of the analyte, reducing the risk of spectral interference and improving the accuracy of quantification, especially at low concentrations.

Experimental Protocols

The following are generalized protocols for the analysis of taurine using isotopically labeled standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis of Taurine

This method is suitable for the analysis of taurine in biological fluids and involves derivatization to increase its volatility for gas chromatography.

1. Sample Preparation and Extraction:

  • To a known volume of plasma or other biological fluid, add a precise amount of the chosen isotopically labeled taurine internal standard (e.g., Taurine-¹³C₂,¹⁵N).

  • Deproteinize the sample by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation.

  • Isolate taurine from the supernatant using ion-exchange chromatography.

2. Derivatization:

  • Evaporate the purified sample to dryness under a stream of nitrogen.

  • Derivatize the taurine residue to make it amenable to GC analysis. A common method involves converting it to its N-pentafluorobenzoyl di-n-butylamide (PFB-dBA) derivative. Another approach is to form a dimethylaminomethylene methyl ester derivative.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use a suitable capillary column for separation.

  • The mass spectrometer is operated in a selected ion monitoring (SIM) mode to detect the specific m/z ions corresponding to the derivatized unlabeled taurine and the isotopically labeled internal standard.

LC-MS/MS Analysis of Taurine

This method offers high sensitivity and specificity and often does not require derivatization.

1. Sample Preparation:

  • Spike the sample (e.g., serum, urine, or nutritional formula) with the isotopically labeled taurine internal standard.

  • For complex matrices like infant formula, a protein precipitation step using agents like Carrez solutions may be necessary. For simpler matrices, a "dilute and shoot" approach may suffice.

2. Chromatographic Separation:

  • Due to taurine's polar nature, hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation technique.

  • A suitable mobile phase, often a mixture of acetonitrile and an aqueous buffer, is used for elution.

3. MS/MS Detection:

  • The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The analysis is performed in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ions of both unlabeled and labeled taurine and monitoring their specific product ions after collision-induced dissociation. This highly selective technique minimizes interferences from the sample matrix.

Visualizing Taurine's Role: Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Taurine_Biosynthesis Cysteine Cysteine Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid Cysteine->Cysteine_Sulfinic_Acid Cysteine Dioxygenase (CDO) Hypotaurine Hypotaurine Cysteine_Sulfinic_Acid->Hypotaurine Cysteine Sulfinic Acid Decarboxylase (CSAD) Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase Taurine_Cardiovascular_Signaling cluster_cell Cardiomyocyte Taurine_ext Extracellular Taurine TauT Taurine Transporter (TauT) Taurine_ext->TauT Ca_ion Ca²⁺ Homeostasis TauT->Ca_ion Modulation of ion channels ROS Reduced Reactive Oxygen Species (ROS) TauT->ROS Antioxidant properties Contractility Improved Cardiac Contractility Ca_ion->Contractility Protection Cardioprotection ROS->Protection Contractility->Protection Isotope_Dilution_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Taurine-¹³C₂,¹⁵N Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification based on Peak Area Ratio (Analyte/Internal Standard) Analysis->Quantification

References

A Comparative Guide to the Cross-Validation of Taurine-13C2,15N Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Performance of Analytical Methods

The selection of an analytical method for Taurine-13C2,15N quantification is often dependent on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. Both LC-MS/MS and GC-MS are powerful techniques capable of accurately quantifying this stable isotope-labeled amino acid.[1][2] The following table summarizes typical performance characteristics for each method, extrapolated from taurine and other amino acid validation studies.

ParameterLC-MS/MSGC-MS
Linearity (Correlation Coefficient, r²) >0.99>0.99
Limit of Quantification (LOQ) 8 nmol/mL (plasma), 80 nmol/mL (whole blood)[3][4]Typically low ng/mL to µg/mL range
Accuracy (% Bias) Within ±15%Within ±20%[5]
Precision (%RSD) <15%<20%
Derivatization Often not required, but can be usedMandatory
Sample Throughput Generally higherCan be lower due to derivatization

Experimental Methodologies

A clear understanding of the experimental protocols is essential for the successful implementation and validation of these analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of taurine in biological samples due to its high sensitivity and specificity.

Sample Preparation:

  • Protein Precipitation: Biological samples (e.g., plasma, tissue homogenates) are typically treated with a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing this compound, is collected for analysis.

  • Dilution: The supernatant may be diluted with an appropriate solvent to bring the analyte concentration within the linear range of the calibration curve.

Chromatographic Separation:

  • Column: Due to the high polarity of taurine, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often preferred to achieve adequate retention. Reversed-phase C18 columns can also be used, sometimes with the aid of ion-pairing agents in the mobile phase.

  • Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion). This highly selective detection method minimizes interference from other components in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the quantification of amino acids, including taurine. A key difference from LC-MS is the requirement for derivatization to make the analyte volatile.

Sample Preparation and Derivatization:

  • Initial Extraction: Similar to LC-MS, an initial extraction and protein precipitation step is performed.

  • Drying: The extracted sample is dried completely, typically under a stream of nitrogen.

  • Derivatization: The dried residue is chemically derivatized to increase its volatility. A common two-step derivatization process involves:

    • Esterification: Reaction with an acidic alcohol (e.g., 2 M HCl in methanol) to convert the carboxylic acid group to an ester.

    • Amidation/Acylation: Subsequent reaction with an acylating agent (e.g., pentafluoropropionic anhydride) to derivatize the amino group.

  • Reconstitution: The derivatized sample is reconstituted in a suitable solvent (e.g., toluene) for injection into the GC-MS.

Chromatographic Separation:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of different components in the sample.

Mass Spectrometric Detection:

  • Ionization: Electron Ionization (EI) or Chemical Ionization (CI) can be used. Negative-ion chemical ionization (NICI) can provide high sensitivity for electronegative derivatives.

  • Detection: Selected Ion Monitoring (SIM) is used for quantification, where the mass spectrometer is set to detect specific ions corresponding to the derivatized this compound.

Methodological Workflows and Signaling Pathways

To visualize the experimental processes and the role of this compound, the following diagrams are provided.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution Supernatant_Collection->Dilution LC_Separation HILIC Separation Dilution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition

Caption: Workflow for this compound quantification by LC-MS/MS.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Drying Drying Extraction->Drying Derivatization Chemical Derivatization Drying->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC_Separation Capillary GC Separation Reconstitution->GC_Separation Ionization EI / NICI GC_Separation->Ionization MS_Analysis MS (SIM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition

Caption: Workflow for this compound quantification by GC-MS.

Taurine_Tracer_Logic cluster_experiment In Vivo / In Vitro Experiment cluster_analysis Analysis cluster_outcome Outcome Taurine_Labeled Administer This compound Biological_System Biological System (Cell, Animal) Taurine_Labeled->Biological_System Sampling Collect Samples (Plasma, Tissue) Biological_System->Sampling Quantification Quantify Labeled and Unlabeled Taurine (LC-MS or GC-MS) Sampling->Quantification Modeling Metabolic Modeling Quantification->Modeling Flux_Rates Taurine Flux Rates Modeling->Flux_Rates Metabolic_Pathways Pathway Identification Modeling->Metabolic_Pathways

Caption: Logical flow for using this compound as a tracer in metabolic studies.

References

A Comparative Guide to the Accuracy and Precision of Taurine Quantification: Featuring Taurine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted metabolomics and pharmacokinetic studies, the precise and accurate quantification of endogenous molecules is paramount. Taurine, an amino acid crucial to numerous physiological processes, is a frequent subject of such investigations. The gold standard for quantification by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample preparation and analysis. Among the available SIL-IS for taurine, Taurine-¹³C₂,¹⁵N offers the highest degree of mass differentiation from the unlabeled analyte, minimizing potential isotopic interference.

This guide provides a comparative overview of the accuracy and precision of analytical methods for taurine quantification, with a focus on the performance of methods utilizing SIL-IS. While peer-reviewed, publicly available bioanalytical method validation data specifically for Taurine-¹³C₂,¹⁵N is limited, this guide presents data for commonly used alternative internal standards, such as Taurine-d₄, and for methods that do not employ a stable isotope internal standard. This information serves as a benchmark for researchers and drug development professionals to evaluate and select the most appropriate quantification strategy for their needs.

Comparison of Analytical Performance

The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in taurine quantification, especially in complex biological matrices. The following table summarizes the performance of different analytical methods.

Internal StandardMethodMatrixAccuracy (% Recovery or % Bias)Precision (%RSD or %CV)
Taurine-¹³C₂,¹⁵N LC-MS/MSNot specified in available literatureData not publicly available in peer-reviewed validation studies. Expected to be high (typically 95-105%).Data not publicly available in peer-reviewed validation studies. Expected to be low (typically <15%).
Taurine-d₄ LC-MS/MSDog PlasmaInter-assay accuracy: 88.5% to 99.2%[1]Intra-run precision: <15% Inter-run precision: <15%[1]
Taurine-d₄ LC-MS/MSDog Whole BloodInter-assay accuracy: 85.0% to 98.0%[1]Intra-run precision: <15% Inter-run precision: <15%[1]
None (External Standard) LC-MS/MSAnimal Feed81.97% - 105.78%[2]0.07% - 12.37%
Aspartic Acid LC-MS/MSBeagle Plasma97.6% - 103.4%Not specified
Sulfanilic Acid LC-MS/MSHuman Serum95.2% - 98.8%Not specified

Accuracy is often reported as the percentage of the true value (recovery) or the deviation from the true value (bias). Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) of replicate measurements.

Experimental Methodologies

The superior performance of methods employing stable isotope-labeled internal standards stems from their ability to mimic the analyte's behavior throughout the analytical process. Here are detailed experimental protocols representative of those used for taurine quantification.

Experimental Protocol for Taurine Quantification using Taurine-d₄ Internal Standard in Plasma
  • Sample Preparation:

    • To 0.05 mL of plasma, add 1 mL of a precipitation solution (water/methanol 50/50 + 0.1% formic acid) containing 10 ng/mL of Taurine-d₄.

    • Vortex the mixture for 5 minutes.

    • The resulting solution is directly injected into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Phenomenex Luna® Polar Pesticides Column (100 mm × 2.1 mm, 3 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient is used to separate taurine from other matrix components.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 50 °C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Taurine: Precursor ion m/z 126.0 -> Product ion m/z 108.0

      • Taurine-d₄: Precursor ion m/z 130.0 -> Product ion m/z 112.0

    • The peak area ratio of taurine to Taurine-d₄ is used for quantification against a calibration curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing and troubleshooting a quantitative bioanalytical method.

Taurine Quantification Workflow Experimental Workflow for Taurine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Taurine-¹³C₂,¹⁵N Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection LC Chromatographic Separation (LC) Injection->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Taurine / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: A typical workflow for the quantification of taurine in biological samples using a stable isotope-labeled internal standard and LC-MS/MS.

Signaling Pathways and Logical Relationships

The principle behind using a stable isotope-labeled internal standard is based on the logical relationship between the analyte and the standard.

Internal Standard Principle Principle of Stable Isotope Dilution cluster_process Analytical Process cluster_quant Quantification Analyte Taurine (Analyte) IS Taurine-¹³C₂,¹⁵N (IS) Analyte->IS Co-elution & Identical Behavior Extraction Extraction Analyte->Extraction IS->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Ionization Ionization (ESI) Derivatization->Ionization Detection Detection (MS) Ionization->Detection Ratio Fixed Peak Area Ratio (Analyte/IS) Detection->Ratio Co-elution & Identical Behavior Correction Correction for Matrix Effects & Losses Ratio->Correction Co-elution & Identical Behavior Accurate_Quant Accurate Quantification Correction->Accurate_Quant Co-elution & Identical Behavior

Caption: The co-eluting and chemically identical nature of the stable isotope-labeled internal standard allows for accurate quantification by correcting for variations in the analytical process.

References

A Head-to-Head Comparison: Taurine-¹³C₂,¹⁵N vs. Radiolabeled Taurine for Metabolic Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of tracer is a critical decision in designing metabolic studies. This guide provides an objective comparison of stable isotope-labeled taurine (Taurine-¹³C₂,¹⁵N) and radiolabeled taurine, offering experimental data and detailed protocols to inform this selection.

The study of taurine metabolism, a key process in various physiological and pathological states, relies heavily on the use of isotopic tracers. Both stable isotope-labeled taurine, such as Taurine-¹³C₂,¹⁵N, and radiolabeled taurine, typically with ¹⁴C or ³⁵S, serve as powerful tools to trace the fate of this semi-essential amino acid through complex biological systems. The selection between these two methodologies hinges on a variety of factors including the specific research question, available instrumentation, safety considerations, and the desired level of quantitative detail.

At a Glance: Key Differences

FeatureTaurine-¹³C₂,¹⁵N (Stable Isotope)Radiolabeled Taurine (e.g., ¹⁴C, ³⁵S)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography
Safety Non-radioactive, safe for human studiesRadioactive, requires specialized handling and disposal
Type of Data Metabolic flux, pathway analysis, metabolite identificationTotal uptake, excretion rates, localization
Sensitivity High, dependent on MS instrumentationExtremely high, capable of detecting very low concentrations
Quantitative Nature Excellent for relative and absolute quantificationExcellent for quantifying total radioactivity
Cost High initial cost of labeled compoundsHigh cost of synthesis and radioactive waste disposal
Regulatory Hurdles MinimalSignificant, especially for human studies

Delving Deeper: A Quantitative and Methodological Comparison

The primary advantage of using stable isotopes like ¹³C and ¹⁵N lies in their safety and the rich, quantitative data they provide through mass spectrometry. This allows for metabolic flux analysis, which measures the rate of turnover of metabolites in a metabolic pathway. In contrast, radiolabeling offers unparalleled sensitivity, making it ideal for tracing the presence of a compound even at very low concentrations.

A notable study directly compared the kinetics of [1,2-¹³C₂]taurine and [³⁵S]taurine in a rhesus monkey and found the results to be comparable, demonstrating the validity of the stable isotope method for kinetic studies.[1]

Quantitative Data Summary
ParameterTaurine-¹³C₂,¹⁵NRadiolabeled Taurine
Tracer Dose (Human Study Example) Continuous infusion of 3.1 ± 0.2 μmol·kg⁻¹·h⁻¹ [1,2-¹³C₂]taurineIntravenous tracer dose of [³⁵S]taurine
Detection Limit (LC-MS for Taurine) 0.18-6 nMNot directly comparable, but generally higher sensitivity
Tracer Incorporation (In Vivo Example) In vivo labeling with ¹³C glucose can reach ~60% in miceHigh incorporation detectable

Experimental Protocols

Protocol 1: Metabolic Flux Analysis using Taurine-¹³C₂,¹⁵N

This protocol outlines a general workflow for an in vivo metabolic study using Taurine-¹³C₂,¹⁵N followed by LC-MS/MS analysis.

1. Tracer Administration:

  • A bolus or continuous infusion of Taurine-¹³C₂,¹⁵N is administered to the subject (animal or human). The dosage and administration route depend on the specific research question and model organism. For instance, a 6-hour continuous infusion of 3.1 ± 0.2 μmol·kg⁻¹·h⁻¹ of [1,2-¹³C₂]taurine has been used in human studies.[2]

2. Sample Collection:

  • Blood, urine, and tissue samples are collected at various time points. Plasma is often preferred over whole blood for amino acid tracer studies.

3. Sample Preparation:

  • Plasma/Urine: Proteins are precipitated using a solvent like acetonitrile or methanol. The supernatant is then dried and reconstituted in a suitable solvent for LC-MS analysis.

  • Tissues: Tissues are flash-frozen in liquid nitrogen and homogenized. Metabolites are extracted using a cold solvent mixture (e.g., methanol/water).

4. LC-MS/MS Analysis:

  • An LC-MS/MS system is used to separate and detect taurine and its isotopologues. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed for the separation of polar metabolites like taurine.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transitions for unlabeled taurine and ¹³C, ¹⁵N-labeled taurine.

5. Data Analysis:

  • The fractional enrichment of the stable isotope in taurine and its downstream metabolites is calculated. This data is then used in metabolic flux analysis software to determine pathway activities.

Protocol 2: Metabolic Tracing using Radiolabeled Taurine

This protocol is based on a human study that utilized [³⁵S]taurine to investigate taurine metabolism.[3][4]

1. Tracer Administration:

  • A tracer dose of [³⁵S]taurine is administered intravenously to the subject.

2. Sample Collection:

  • Blood, urine, bile, and feces are collected over a period of time to track the distribution and excretion of the radiolabel.

3. Sample Processing and Analysis:

  • The total radioactivity in each sample is measured using a liquid scintillation counter.

  • To identify the chemical form of the radioactivity, techniques like chromatography (e.g., HPLC with a radioactivity detector) are used to separate taurine from its potential metabolites.

4. Data Analysis:

  • The specific activity (radioactivity per mole) of taurine in plasma is determined over time to calculate kinetic parameters such as pool size and turnover rate. The total amount of radioactivity excreted in urine and feces provides information on the routes and rates of elimination.

Visualizing the Pathways

Understanding the metabolic and signaling pathways of taurine is crucial for interpreting tracer studies.

Taurine_Metabolic_Pathway Cysteine Cysteine Hypotaurine Hypotaurine Cysteine->Hypotaurine Cysteine Dioxygenase Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase N_Acetyltaurine N-Acetyltaurine Taurine->N_Acetyltaurine Acetyl-CoA Taurocholate Taurocholate (Bile Acid Conjugation) Taurine->Taurocholate Cholic Acid

Caption: Simplified metabolic pathway of taurine synthesis and its major downstream metabolites.

Taurine_Signaling_Pathways cluster_0 Antioxidant Response cluster_1 Calcium Homeostasis & Neuroprotection Taurine_Cl Taurine Chloramine Keap1 Keap1 Taurine_Cl->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Taurine Taurine Ca_Channels Voltage-gated Ca²⁺ Channels Taurine->Ca_Channels inhibits NMDA_Receptor NMDA Receptor Taurine->NMDA_Receptor modulates ER_Stress Endoplasmic Reticulum Stress Taurine->ER_Stress reduces Apoptosis Apoptosis Ca_Channels->Apoptosis Ca²⁺ influx NMDA_Receptor->Apoptosis excitotoxicity ER_Stress->Apoptosis

Caption: Key signaling pathways modulated by taurine, including its antioxidant and neuroprotective functions.[5]

Conclusion: Making an Informed Choice

The choice between Taurine-¹³C₂,¹⁵N and radiolabeled taurine is not a matter of one being definitively superior to the other, but rather which is the most appropriate tool for the specific scientific question at hand.

  • For detailed mechanistic studies of metabolic pathways and flux analysis, particularly in human subjects, Taurine-¹³C₂,¹⁵N is the tracer of choice. Its safety profile and the rich, quantitative data obtainable with modern mass spectrometry provide unparalleled insights into the dynamics of taurine metabolism.

  • For studies requiring the highest sensitivity to detect the presence and localization of taurine, especially when quantifying total uptake and excretion, radiolabeled taurine remains a powerful option. However, the associated safety and regulatory burdens must be carefully considered.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to design more effective and insightful metabolic studies.

References

Inter-laboratory Comparison of Taurine-¹³C₂,¹⁵N Analysis: A Guide to Methodologies and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Taurine-¹³C₂,¹⁵N, a stable isotope-labeled form of taurine crucial for metabolic research and as an internal standard in mass spectrometry-based assays. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes information from established methods for taurine and general principles from inter-laboratory studies on stable isotope analysis. The aim is to guide laboratories in selecting appropriate methods, understanding potential sources of variability, and establishing robust analytical protocols.

Taurine-¹³C₂,¹⁵N is utilized as a tracer for in vivo metabolic studies and as an internal standard for the accurate quantification of endogenous taurine.[1] The analytical methods must be able to distinguish and accurately measure the labeled compound from its unlabeled counterpart. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often requiring a derivatization step to improve chromatographic retention and ionization efficiency.

Comparison of Analytical Methodologies

The choice of analytical methodology can significantly impact the accuracy, precision, and comparability of results between laboratories. Below is a summary of the most common approaches for the analysis of taurine and its isotopologues.

Method Principle Advantages Disadvantages Typical Application
GC-MS Separation of volatile derivatives by gas chromatography, followed by mass analysis.High chromatographic resolution, established derivatization protocols.Requires derivatization, which can introduce variability.Targeted metabolomics, metabolic flux analysis.[2][3]
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometry.High specificity and sensitivity, suitable for complex matrices, derivatization may not be required.Potential for matrix effects, ion suppression.Pharmacokinetic studies, clinical quantification.[4]
GC-C-IRMS Gas chromatography coupled to a combustion interface and an isotope ratio mass spectrometer.Provides high precision measurements of isotope ratios (¹³C/¹²C and ¹⁵N/¹⁴N).Not typically used for quantification of concentration but for determining isotopic enrichment.Stable isotope tracer studies to determine metabolic pathways.[3]

Experimental Workflow and Data Analysis

A standardized workflow is critical to ensure reproducibility and minimize inter-laboratory variability. The following diagram illustrates a typical workflow for the analysis of Taurine-¹³C₂,¹⁵N.

Taurine-13C2,15N Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Matrix Removal Purification Purification (e.g., SPE, Ion Exchange) Protein_Precipitation->Purification Cleanup Derivatization Derivatization (e.g., Alkylation, Acylation) Purification->Derivatization Enhance Volatility/Ionization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Separated Analytes Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Data_Review Data Review & QC Quantification->Data_Review

Fig 1. A generalized workflow for the analysis of Taurine-¹³C₂,¹⁵N.

Taurine Metabolism Overview

Taurine-¹³C₂,¹⁵N is used as a tracer to study taurine metabolism in vivo. The diagram below illustrates the primary pathways of taurine synthesis and its role in conjugation.

Taurine Metabolism Methionine Methionine Cysteine Cysteine Methionine->Cysteine Cysteinesulfinic_Acid Cysteinesulfinic Acid Cysteine->Cysteinesulfinic_Acid Cysteine Dioxygenase Hypotaurine Hypotaurine Cysteinesulfinic_Acid->Hypotaurine Sulfinoalanine Decarboxylase Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase Taurocholic_Acid Taurocholic Acid Taurine->Taurocholic_Acid Taurine_13C2_15N Taurine-¹³C₂,¹⁵N (Tracer) Taurine_13C2_15N->Taurine Tracer Input Bile_Acids Bile Acids (e.g., Cholic Acid) Bile_Acids->Taurocholic_Acid Conjugation

Fig 2. Simplified overview of taurine biosynthesis and conjugation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reducing inter-laboratory variability. Below are example protocols for sample preparation and analysis based on common methodologies.

Protocol 1: GC-MS Analysis of Taurine-¹³C₂,¹⁵N in Plasma

This protocol is adapted from methodologies used for the analysis of amino acids by GC-MS.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (if Taurine-¹³C₂,¹⁵N is not the internal standard). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: The dried extract is then derivatized to increase its volatility for GC analysis. A common method is N-acetyl methyl ester (NACME) derivatization.

    • Add 1 mL of 1.25 M HCl in methanol and heat at 70°C for 1 hour.

    • Evaporate the solvent and add 50 µL of acetic anhydride and 50 µL of pyridine. Heat at 60°C for 10 minutes.

    • Evaporate the reagents and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Thermo Trace GC 1310 or equivalent.

  • Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.

  • Injection: 1 µL, splitless at 260°C.

  • Oven Program: 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min).

  • Mass Spectrometer: Thermo Scientific Delta V Advantage or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for derivatized Taurine and Taurine-¹³C₂,¹⁵N.

Protocol 2: LC-MS/MS Analysis of Taurine-¹³C₂,¹⁵N in Urine

This protocol is based on methods for analyzing underivatized amino acids in biological fluids.

1. Sample Preparation:

  • Dilution: Dilute urine samples 1:10 with a solution of 0.1% formic acid in water.

  • Internal Standard: Add Taurine-¹³C₂,¹⁵N to the diluted sample to be used as an internal standard for the quantification of endogenous taurine.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Vanquish UHPLC system or equivalent.

  • Column: Octadecyl silica column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to retain and elute taurine (e.g., 0-5% B over 5 minutes).

  • Mass Spectrometer: Q-Exactive High-Resolution Mass Spectrometer or equivalent tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).

    • Taurine Transition: Monitor the transition from the precursor ion to a characteristic product ion.

    • Taurine-¹³C₂,¹⁵N Transition: Monitor the corresponding transition for the labeled internal standard.

Sources of Inter-laboratory Variation and Best Practices

Based on findings from inter-laboratory studies on other stable isotopes, several factors can contribute to variability in results.

Source of Variation Best Practices for Mitigation
Sample Preparation Use a standardized, well-documented protocol for sample extraction and purification. Ensure complete protein removal and consistent recovery.
Derivatization (GC-MS) Precisely control reaction times, temperatures, and reagent concentrations. Check for derivative stability.
Matrix Effects (LC-MS) Implement effective sample cleanup. Use a stable isotope-labeled internal standard (like Taurine-¹³C₂,¹⁵N) to compensate for ion suppression or enhancement.
Calibration Use certified reference materials for calibration standards. Prepare calibration curves in a matrix that mimics the study samples.
Data Analysis Define and consistently apply peak integration parameters. Establish clear criteria for quality control checks.

Conclusion

While a dedicated inter-laboratory comparison for Taurine-¹³C₂,¹⁵N analysis is not publicly available, a robust and reproducible analytical method can be established by adhering to the principles of good laboratory practice and by standardizing protocols across collaborating laboratories. The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the need for derivatization. By carefully controlling pre-analytical and analytical variables, researchers can ensure high-quality, comparable data for metabolic studies involving Taurine-¹³C₂,¹⁵N.

References

Benchmarking Taurine-13C2,15N: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of Taurine-13C2,15N and unlabeled taurine standards, offering experimental data and protocols to inform your selection of the most appropriate standard for your research needs.

The use of stable isotope-labeled internal standards is a widely accepted practice in quantitative analysis, particularly in mass spectrometry-based methods, to improve accuracy and precision. This compound, a stable isotope-labeled version of taurine, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices. This guide will delve into the analytical performance of this compound against unlabeled taurine standards, supported by experimental methodologies and visual representations of relevant biological pathways.

Superior Performance of this compound as an Internal Standard

The primary advantage of using this compound as an internal standard lies in its ability to mimic the behavior of unlabeled taurine during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency allow for the correction of matrix effects, extraction losses, and variations in instrument response, leading to more accurate and precise quantification.

Quantitative Comparison of Analytical Performance

The following table summarizes the typical analytical performance characteristics of methods using an unlabeled taurine standard versus those employing this compound as an internal standard. The data is compiled from various studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ParameterUnlabeled Taurine Standard (External Calibration)This compound (Internal Standard)Key Advantage of this compound
**Linearity (R²) **>0.99>0.999Improved linearity and wider dynamic range.
Limit of Detection (LOD) 0.18 - 6 nM[1]Typically lower due to reduced noise and interference.Enhanced sensitivity for detecting low-level analytes.
Limit of Quantification (LOQ) 0.6 - 17.6 nM[1]Generally lower and more robust across different matrices.Greater confidence in quantifying low concentrations of taurine.
Accuracy (% Recovery) 81.97 - 105.78%[2]95.2 - 98.8%[3]Increased accuracy by correcting for matrix-induced signal suppression or enhancement.
Precision (%RSD) 0.07 - 12.37%[2]< 15%Improved precision and reproducibility of measurements.
Signal-to-Noise (S/N) Ratio Variable, susceptible to matrix interference.Significantly improved due to co-elution and normalization.More reliable peak integration and quantification.

Experimental Protocols

Accurate and reproducible quantification of taurine requires well-defined experimental protocols. The following sections detail methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation for Taurine Quantification in Biological Matrices

This protocol is a general guideline for the extraction of taurine from biological samples such as plasma or tissue homogenates.

  • Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis.

  • Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold methanol containing a known concentration of this compound as the internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted taurine and the internal standard.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Taurine

This section outlines a typical liquid chromatography-tandem mass spectrometry method for the quantification of taurine.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the highly polar taurine molecule.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • MRM Transitions:

    • Unlabeled Taurine: Specific precursor-to-product ion transitions are monitored (e.g., m/z 126 -> 108 in positive mode).

    • This compound: The corresponding mass-shifted transitions are monitored (e.g., m/z 129 -> 111 in positive mode).

  • Quantification: The peak area ratio of unlabeled taurine to this compound is used to calculate the concentration of taurine in the sample against a calibration curve.

Key Biological Pathways Involving Taurine

Taurine plays a crucial role in various physiological processes. Understanding these pathways is essential for researchers studying its biological significance.

Taurine Biosynthesis

Taurine is synthesized from cysteine primarily in the liver through a series of enzymatic reactions.

Taurine_Biosynthesis Cysteine Cysteine CDO Cysteine Dioxygenase (CDO) Cysteine->CDO Cysteine_sulfinic_acid Cysteine Sulfinic Acid CSAD Cysteine Sulfinic Acid Decarboxylase (CSAD) Cysteine_sulfinic_acid->CSAD Hypotaurine Hypotaurine HDH Hypotaurine Dehydrogenase Hypotaurine->HDH Taurine Taurine CDO->Cysteine_sulfinic_acid CSAD->Hypotaurine HDH->Taurine Bile_Acid_Conjugation Cholesterol Cholesterol Bile_Acids Bile Acids (e.g., Cholic Acid) Cholesterol->Bile_Acids BAT Bile Acid-CoA: Amino Acid N-acyltransferase (BAT) Bile_Acids->BAT Taurine Taurine Taurine->BAT Taurocholic_Acid Taurocholic Acid (Bile Salt) BAT->Taurocholic_Acid Calcium_Modulation cluster_cell Cell Membrane Taurine_ext Extracellular Taurine Ca_channel Calcium Channel Taurine_ext->Ca_channel Modulates Ca_int Intracellular Calcium Ca_channel->Ca_int Influx Cellular_Response Cellular Response Ca_int->Cellular_Response

References

A Researcher's Guide to Assessing the Isotopic Purity of Taurine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development, metabolomics, and related scientific fields, the precise quantification of endogenous molecules is fundamental to experimental success. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based and NMR-based quantification, providing a benchmark for accurate and precise measurements. This guide offers a comprehensive comparison of Taurine-¹³C₂,¹⁵N, a valuable internal standard for the analysis of taurine, and provides detailed experimental protocols for the verification of its isotopic purity.

Comparison of Stable Isotope-Labeled Taurine Standards

The selection of an appropriate internal standard is a critical step in quantitative analysis. The ideal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency in mass spectrometry, or distinct, quantifiable signals in NMR spectroscopy. Taurine-¹³C₂,¹⁵N offers a significant mass shift from its unlabeled counterpart, minimizing cross-talk and ensuring accurate quantification. Below is a comparison of commercially available stable isotope-labeled taurine standards.

FeatureTaurine-¹³C₂,¹⁵NTaurine-¹³C₂Taurine-d₄
Isotope Label ¹³C, ¹⁵N¹³C²H (Deuterium)
Mass Shift (vs. unlabeled) +3 Da+2 Da+4 Da
Reported Isotopic Purity >98% (¹⁵N), >99% (¹³C₂)[1][2]Typically >98%Typically >98%[3]
Chemical Identity Chemically identical to the analyteChemically identical to the analyteMinor differences in physicochemical properties (e.g., retention time)
Key Advantage High mass shift, minimal isotopic overlapGood mass shift, stable labelCost-effective
Potential Consideration Higher costPotential for back-exchange of deuterium in certain solvents

Note: Isotopic purity can vary between batches and manufacturers. It is essential to consult the Certificate of Analysis for the specific lot being used.

Experimental Protocols for Isotopic Purity Assessment

Independent verification of isotopic purity is a crucial quality control step. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a highly sensitive technique for determining the relative abundance of different isotopologues.

A. Sample Preparation

  • Prepare a stock solution of Taurine-¹³C₂,¹⁵N in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • Prepare a similar solution of unlabeled taurine to serve as a reference.

B. LC-MS/MS Method

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A phenyl-hexyl column is suitable for separating taurine.

  • Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water and 0.2% formic acid in methanol can be used[4].

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements[5].

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

  • Data Acquisition: Acquire data in full scan mode to observe the isotopic distribution.

C. Data Analysis

  • Extract the ion chromatograms for the unlabeled taurine (M), the singly labeled species (M+1, M+2), and the fully labeled Taurine-¹³C₂,¹⁵N (M+3).

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(M+3) / (Area(M) + Area(M+1) + Area(M+2) + Area(M+3))] x 100

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the position and extent of isotopic labeling. Both ¹³C and ¹⁵N NMR are valuable for this assessment.

A. Sample Preparation

  • Dissolve 5-10 mg of Taurine-¹³C₂,¹⁵N in a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to an NMR tube.

B. NMR Method

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The two carbon atoms in Taurine-¹³C₂,¹⁵N will appear as sharp singlets with chemical shifts distinct from the corresponding signals in unlabeled taurine due to the one-bond ¹³C-¹⁵N coupling.

    • The absence of significant signals at the chemical shifts corresponding to unlabeled taurine confirms high ¹³C enrichment.

  • ¹⁵N NMR:

    • Acquire a proton-decoupled ¹⁵N NMR spectrum. A Heteronuclear Single Quantum Coherence (HSQC) experiment can also be used to correlate the ¹⁵N nucleus with its attached protons, providing higher sensitivity.

    • The ¹⁵N nucleus in Taurine-¹³C₂,¹⁵N will give a distinct signal.

    • The relative intensity of this signal compared to any residual ¹⁴N signal (which is NMR-inactive but can be inferred from the ¹³C spectrum of the unlabeled species) indicates the ¹⁵N isotopic purity.

C. Data Analysis

  • Integrate the signals corresponding to the labeled and unlabeled species in the respective spectra.

  • Calculate the isotopic purity for each nucleus based on the relative signal integrals.

Visualizing the Workflow and Logic

To further clarify the process of isotopic purity assessment and the rationale for using labeled internal standards, the following diagrams are provided.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis Prep_Labeled Prepare Labeled Taurine Solution LC_MS LC-MS Analysis Prep_Labeled->LC_MS NMR NMR Analysis Prep_Labeled->NMR Prep_Unlabeled Prepare Unlabeled Taurine Reference Prep_Unlabeled->LC_MS Extract_Chroma Extract Ion Chromatograms LC_MS->Extract_Chroma Acquire_Spectra Acquire 13C & 15N Spectra NMR->Acquire_Spectra Integrate_Peaks Integrate Peak Areas Extract_Chroma->Integrate_Peaks Calculate_Purity_MS Calculate Isotopic Purity (MS) Integrate_Peaks->Calculate_Purity_MS Final_Report Final Purity Assessment Report Calculate_Purity_MS->Final_Report Integrate_Signals Integrate NMR Signals Acquire_Spectra->Integrate_Signals Calculate_Purity_NMR Calculate Isotopic Purity (NMR) Integrate_Signals->Calculate_Purity_NMR Calculate_Purity_NMR->Final_Report

Caption: Experimental workflow for assessing the isotopic purity of Taurine-¹³C₂,¹⁵N.

Internal_Standard_Selection Start Need for Quantitative Analysis? Select_IS Select Internal Standard (IS) Start->Select_IS Yes SIL_IS Stable Isotope-Labeled IS (e.g., Taurine-¹³C₂,¹⁵N) Select_IS->SIL_IS Ideal Choice Analog_IS Structural Analog IS Select_IS->Analog_IS Alternative Considerations Considerations: - Mass Shift - Isotopic Purity - Stability - Cost SIL_IS->Considerations Analog_IS->Considerations Proceed Proceed with Validated Method Considerations->Proceed

Caption: Decision-making process for selecting a suitable internal standard.

Conclusion

Taurine-¹³C₂,¹⁵N stands out as a high-quality internal standard for the accurate quantification of taurine. Its significant mass shift and high isotopic purity minimize analytical interference. However, independent verification of this purity is paramount for ensuring data integrity. The detailed LC-MS and NMR protocols provided in this guide offer robust methodologies for this critical assessment, empowering researchers to proceed with their quantitative studies with the utmost confidence in their results.

References

A Head-to-Head Battle of Tracers: Unraveling Taurine Metabolism with Taurine-¹³C₂,¹⁵N Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricacies of taurine metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of Taurine-¹³C₂,¹⁵N with its singly labeled counterparts, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for your metabolomics research.

Taurine, a semi-essential amino acid, plays a crucial role in a myriad of physiological processes, from neuromodulation and osmregulation to bile acid conjugation and antioxidant defense. Dysregulation of taurine homeostasis has been implicated in various pathological conditions, making it a key area of investigation in drug development and disease research. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the metabolic fate of taurine in vivo and in vitro. This guide focuses on the utility of the dual-labeled Taurine-¹³C₂,¹⁵N and compares its performance with singly labeled alternatives.

The Power of the Dual Label: Advantages of Taurine-¹³C₂,¹⁵N

The primary advantage of using a dual-labeled tracer like Taurine-¹³C₂,¹⁵N lies in its ability to provide more comprehensive information about metabolic pathways compared to singly labeled tracers. By incorporating both heavy carbon (¹³C) and heavy nitrogen (¹⁵N), researchers can simultaneously track the carbon skeleton and the amino group of the taurine molecule. This is particularly valuable for dissecting complex metabolic events such as:

  • Transamination Reactions: A study on taurine metabolism in cats utilized a dual-labeling approach with [¹⁵N]- and [1,2-¹³C₂]taurine to assess the extent of taurine transamination. The ability to track both the nitrogen and carbon atoms independently allowed the researchers to conclude that reversible transamination of taurine does not occur at a significant level in this species.[1] This level of detail would be challenging to achieve with a singly labeled tracer.

  • Biosynthesis and Degradation: Tracking the incorporation of both ¹³C and ¹⁵N from labeled precursors into taurine can provide a more complete picture of its de novo synthesis. Conversely, monitoring the fate of both labels from administered Taurine-¹³C₂,¹⁵N can elucidate its degradation pathways.

  • Metabolic Flux Analysis: In metabolic flux analysis, the additional isotopic information from a dual-labeled tracer can improve the precision and accuracy of flux estimations through complex metabolic networks.

Comparative Performance of Taurine Tracers

While direct head-to-head quantitative comparisons of Taurine-¹³C₂,¹⁵N with singly labeled taurine isotopes in the literature are limited, the theoretical advantages and data from dual-labeling studies provide a strong basis for evaluation.

FeatureTaurine-¹³C₂,¹⁵N[1,2-¹³C₂]Taurine[¹⁵N]Taurine
Information Content High (tracks both carbon and nitrogen)Moderate (tracks carbon backbone)Moderate (tracks amino group)
Pathway Elucidation Excellent for transamination, biosynthesis, and complex pathwaysGood for tracking carbon flowGood for tracking nitrogen fate
Metabolic Flux Analysis Potentially higher precision and resolutionStandard for carbon flux analysisUseful for nitrogen flux analysis
Cost Generally higherModerateModerate
Analytical Complexity Requires methods to resolve multiple isotopologuesSimpler isotopologue analysisSimpler isotopologue analysis

Experimental Protocols

General Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study using stable isotope labeling involves several key steps.

G cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Tracer Selection (e.g., Taurine-¹³C₂,¹⁵N) B Cell Culture or Animal Model A->B C Tracer Administration B->C D Metabolite Extraction (e.g., from plasma, tissues) C->D E Sample Derivatization (if required for GC-MS) D->E F GC-MS or LC-MS/MS Analysis E->F G Isotopologue Distribution Analysis F->G H Metabolic Flux Calculation G->H I Statistical Analysis & Biological Interpretation H->I

Caption: General workflow for stable isotope labeling metabolomics.

Detailed Protocol: GC-MS Analysis of Taurine Isotopic Enrichment in Plasma

This protocol is adapted from methodologies used in studies of taurine kinetics.[1][2]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a known amount of a different taurine isotopologue not expected to be formed endogenously).

  • Deproteinize the sample by adding 400 µL of cold methanol, vortex, and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

2. Derivatization (for GC-MS):

  • To the dried extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms).

  • Injection: 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) to monitor the m/z fragments corresponding to the different taurine isotopologues. For the TBDMS derivative of taurine, the specific ions to monitor will depend on the fragmentation pattern.

Detailed Protocol: LC-MS/MS Analysis of Taurine Isotopologues in Tissues

This protocol provides a general framework for the analysis of underivatized taurine.

1. Sample Preparation:

  • Homogenize 50-100 mg of tissue in 1 mL of 80% methanol.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry it under vacuum.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention of the polar taurine molecule.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode (optimization is required).

  • MRM Transitions: Define specific precursor-to-product ion transitions for each taurine isotopologue to be quantified.

IsotopologuePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Taurine126.080.0
[¹³C₂]Taurine128.082.0
[¹⁵N]Taurine127.081.0
[¹³C₂,¹⁵N]Taurine129.083.0
Note: These are theoretical m/z values and may vary slightly depending on the adduct ion formed.

Taurine Metabolic Pathways

Understanding the metabolic pathways of taurine is essential for interpreting the data from tracer studies. The primary route for taurine biosynthesis in mammals is from cysteine.

G Cysteine Cysteine CDO Cysteine Dioxygenase (CDO) Cysteine->CDO CSA Cysteine Sulfinic Acid CSAD Cysteine Sulfinate Decarboxylase (CSAD) CSA->CSAD Hypotaurine Hypotaurine HDH Hypotaurine Dehydrogenase Hypotaurine->HDH Taurine Taurine BAT Bile acid-CoA: amino acid N-acyltransferase (BAAT) Taurine->BAT BileAcids Bile Acids BileAcids->BAT TaurocholicAcid Taurocholic Acid CDO->CSA CSAD->Hypotaurine HDH->Taurine BAT->TaurocholicAcid

Caption: Major pathway of taurine biosynthesis and conjugation.

The key enzymes in this pathway are Cysteine Dioxygenase (CDO) and Cysteine Sulfinate Decarboxylase (CSAD).[3] Taurine is then utilized in various processes, including conjugation with bile acids to form taurocholic acid, a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT).

Conclusion

The use of Taurine-¹³C₂,¹⁵N in comparative metabolomics studies offers significant advantages for elucidating the complexities of taurine metabolism. The ability to simultaneously track both the carbon and nitrogen atoms provides a more detailed and accurate picture of metabolic fluxes, particularly for investigating transamination and intricate biosynthetic and degradative pathways. While the initial cost and analytical complexity may be higher than for singly labeled tracers, the richness of the resulting data can be invaluable for researchers in academia and the pharmaceutical industry. The selection of the appropriate tracer will ultimately depend on the specific research question, but for in-depth mechanistic studies of taurine metabolism, the dual-labeled approach presents a powerful and insightful tool.

References

Safety Operating Guide

Proper Disposal of Taurine-13C2,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

This document provides detailed procedural guidance for the safe and compliant disposal of Taurine-13C2,15N, a stable isotope-labeled compound. While generally not classified as a hazardous substance, proper handling and disposal are crucial to ensure laboratory safety and environmental protection. Adherence to institutional and local regulations is paramount.

Hazard Assessment and Safety Information

This compound shares the same fundamental chemical properties as its unlabeled counterpart, Taurine. It is important to be aware of the following potential hazards, even if the substance is not formally classified as hazardous waste.

Hazard CategoryDescriptionCitations
Skin Irritation May cause skin irritation upon contact.[1][2]
Eye Irritation Can cause serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.
Biodegradability Considered to be readily biodegradable.
Transport Classification Not classified as a dangerous good for transportation.

Step-by-Step Disposal Protocol

The primary principle for managing laboratory waste is to have a disposal plan in place before starting any procedure. Always segregate non-hazardous waste from hazardous materials to prevent cross-contamination and reduce disposal costs.

Step 1: Institutional Policy Review

  • Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Local regulations and institutional policies will ultimately dictate the acceptable disposal route.

Step 2: Waste Characterization

  • Confirm that the this compound waste is not mixed with any hazardous solvents or other regulated chemicals. If it is combined with a hazardous substance, the entire mixture must be treated as hazardous waste.

Step 3: Preparing Solid Waste for Disposal

  • Containerization : Keep the solid this compound waste in its original, clearly labeled container if possible. If not, use a suitable, sealable, and properly labeled container.

  • Labeling : Ensure the container is clearly marked with the chemical name ("this compound") and designated as "non-hazardous waste for disposal."

  • Disposal Path : For solid, non-hazardous chemicals, the appropriate path may be direct disposal into designated dumpsters, not standard laboratory trash cans, to avoid accidental handling by custodial staff. Always confirm this procedure with your EHS office.

Step 4: Preparing Aqueous Solutions for Disposal

  • Neutralization (if applicable) : Taurine solutions are expected to be near neutral pH. If the solution has been mixed with acidic or basic non-hazardous buffers, it should be neutralized to a pH between 6 and 9 before disposal.

  • Sewer Disposal : In many localities, the disposal of aqueous solutions of non-hazardous, water-miscible substances like Taurine down the sanitary sewer is permissible. However, this is almost never allowed for solutions containing flammable or other hazardous wastes. Crucially, you must obtain prior approval from your institution's EHS department before disposing of any chemical waste down the drain.

Step 5: Empty Container Disposal

  • Decontamination : Once a container of this compound is empty, it should be rinsed thoroughly with water or a suitable solvent.

  • Rinsate Collection : The rinsate (the liquid from rinsing) should be collected and disposed of according to the guidelines for aqueous solutions mentioned in Step 4.

  • Defacing Labels : Before placing the empty container in the regular trash or designated glass disposal box, all chemical labels must be removed or completely defaced to prevent confusion.

  • Final Disposal : Place the cleaned, defaced container in the appropriate recycling or waste stream as directed by your facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound.

start Start: this compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed consult_ehs Consult Institutional EHS for Disposal Procedures is_mixed->consult_ehs Yes is_solid Is the waste solid or liquid? is_mixed->is_solid No hazardous_waste Treat as Hazardous Waste. Follow hazardous waste protocols. dispose_solid Dispose as Non-Hazardous Solid Waste (per EHS direction, e.g., designated dumpster) consult_ehs->dispose_solid Follow EHS Guidance drain_disposal Dispose to Sanitary Sewer (ONLY with prior EHS approval) consult_ehs->drain_disposal Follow EHS Guidance solid_waste Solid Waste: Containerize and label clearly. is_solid->solid_waste Solid liquid_waste Aqueous Solution: Check pH (neutralize if needed). is_solid->liquid_waste Liquid solid_waste->consult_ehs liquid_waste->consult_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Taurine-13C2,15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Taurine-13C2,15N, a stable isotope-labeled compound. By adhering to these procedural steps, you can maintain a safe laboratory environment while ensuring the integrity of your research.

Immediate Safety and Hazard Information

This compound is a non-radioactive, stable isotope-labeled compound. While not classified as acutely toxic, it can cause skin, eye, and respiratory irritation.[1][] Adherence to standard laboratory safety protocols is crucial to minimize risk.

Hazard Identification
Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin Irritant 2P264: Wash hands, forearms and face thoroughly after handling.
Causes serious eye irritationEye Irritant 2AP337+P313: If eye irritation persists: Get medical advice or attention.
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust, fume, gas, mist, spray, vapors.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical advice/attention.
Skin Contact Promptly flush the affected area with water and remove any contaminated clothing. If skin irritation occurs, get medical advice or attention.
Eye Contact Promptly flush eyes with water for a prolonged period (15 minutes) and seek medical attention.
Ingestion Refer to the Safety Data Sheet. Do not induce vomiting. Seek medical advice if you feel unwell.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed protocol for the safe handling of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

Prior to handling, ensure that appropriate engineering controls are in place and that all personnel are equipped with the necessary PPE.

  • Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

  • Personal Protective Equipment : The minimum required PPE includes:

    • Eye and Face Protection : Safety glasses with side-shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles or a face shield should be worn.

    • Hand Protection : Disposable nitrile gloves are suitable for incidental contact. Ensure to wash hands after removing gloves.

    • Body Protection : A lab coat is required to protect clothing and skin. Ensure it is kept clean and worn buttoned.

    • Footwear : Closed-toe shoes must be worn at all times in the laboratory.

    • Respiratory Protection : If working in an area with inadequate ventilation or when there is a risk of inhaling dust, a NIOSH-approved N95 dust mask or a supplied-air respirator should be used.

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the chemical's integrity and preventing accidental exposure.

  • Storage : Store this compound at room temperature in a dry, well-ventilated place, away from light and moisture. Keep the container tightly closed when not in use.

  • Handling :

    • Before use, inspect the container for any damage.

    • Avoid creating dust when handling the solid material.

    • Use designated spatulas and weighing boats for transferring the compound.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth.

  • Major Spills :

    • Evacuate the area and alert the laboratory safety officer.

    • Restrict access to the spill area.

    • Follow established institutional procedures for large chemical spills.

Disposal Plan: Responsible Waste Management

As this compound is a stable, non-radioactive isotope-labeled compound, its disposal is straightforward. The primary consideration is that it should be treated as a chemical waste product and not disposed of in the regular trash or down the drain.

Waste Segregation and Labeling
  • Solid Waste :

    • Place unused this compound, contaminated PPE (such as gloves and weighing boats), and spill cleanup materials into a designated, clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Liquid Waste :

    • If this compound is dissolved in a solvent, the resulting solution should be collected in a compatible, labeled hazardous waste container.

    • The label must list all components of the mixture by percentage or volume.

    • Never mix incompatible waste streams.

Disposal Procedure
  • Stable isotope-labeled waste is generally handled in the same manner as common chemical waste.

  • Follow your institution's guidelines for the disposal of non-hazardous chemical waste.

  • Do not discharge into the environment.

  • Ensure all waste containers are securely capped and stored in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe prep_area 2. Prepare Well-Ventilated Work Area (Fume Hood) ppe->prep_area handling 3. Handle this compound (Weighing, Transferring) prep_area->handling spill Spill Occurs handling->spill No decontaminate 5. Decontaminate Work Area handling->decontaminate Yes cleanup 4. Execute Spill Cleanup Procedure spill->cleanup Yes cleanup->decontaminate disposal 6. Segregate and Label Waste for Disposal decontaminate->disposal end End: Task Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.